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  • Product: N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide
  • CAS: 1104191-84-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Prospective In Vitro Biological Activities of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Abstract This technical guide provides a comprehensive overview of the potential in vitro biological activities of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. While direct experimental data for this specific molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the potential in vitro biological activities of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes findings from structurally related thiazolidine-4-carboxamide and thiazolidin-4-one derivatives to forecast its likely biological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating in vitro evaluation of this compound. We will delve into prospective antimicrobial and anticancer activities, detailing robust experimental protocols and discussing potential mechanisms of action based on established literature for the core thiazolidine scaffold.

Introduction: The Thiazolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazolidine ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its derivatives, particularly thiazolidin-4-ones and thiazolidine-4-carboxamides, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4][5]

The structural features of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, specifically the thiazolidine core, the carboxamide linker, and the 2-fluorophenyl substituent, suggest a high potential for significant biological activity. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. This guide will explore the most probable in vitro activities based on these structural alerts and the wealth of data on analogous compounds.

Prospective Antimicrobial Activity

Thiazolidine derivatives have been extensively investigated for their antimicrobial properties.[1][6][7][8][9] The presence of the thiazolidine ring is often associated with the ability to interfere with essential microbial processes.

Antibacterial Potential

A significant number of 2,3-disubstituted thiazolidin-4-ones have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[6] It is plausible that N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide could exhibit similar properties.

The rationale for screening this compound is based on studies where similar thiazolidinone derivatives have shown minimum inhibitory concentrations (MIC) in the range of 0.008–0.24 mg/mL against a panel of bacteria.[6] In some cases, the activity of these synthetic compounds surpassed that of the reference antibiotic, ampicillin.[6] The substitution pattern on the phenyl ring has been shown to influence the potency and spectrum of activity.[7][8]

Molecular docking studies on active thiazolidinone derivatives suggest a potential mechanism of action involving the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the bacterial cell wall biosynthesis pathway.[6][10] This provides a specific molecular target for assaying the activity of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Proposed Antibacterial Mechanism of Action cluster_BacterialCell Bacterial Cell Thiazolidine N-(2-fluorophenyl)-1,3- thiazolidine-4-carboxamide MurB MurB Enzyme Thiazolidine->MurB Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) MurB->Peptidoglycan_Synthesis Blocks Cell_Lysis Cell Lysis & Bacterial Death Peptidoglycan_Synthesis->Cell_Lysis Leads to Antimicrobial Susceptibility Testing Workflow A Prepare serial dilutions of test compound in 96-well plates B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Read MIC: Lowest concentration with no visible growth C->D E Plate samples from clear wells onto agar plates D->E F Incubate agar plates at 37°C for 24 hours E->F G Read MBC: Lowest concentration that kills 99.9% of bacteria F->G

Caption: Workflow for MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ampicillin or Ciprofloxacin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot of 10-20 µL from each well showing no visible growth is sub-cultured onto a fresh Mueller-Hinton Agar (MHA) plate and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in CFU count compared to the initial inoculum.

Table 1: Representative Antibacterial Activity of Thiazolidin-4-one Derivatives

Compound ClassTest OrganismMIC Range (mg/mL)Reference
2,3-diaryl-thiazolidin-4-onesGram-positive & Gram-negative bacteria0.008–0.24[6]
Substituted thiazolidin-4-onesS. aureus, P. aeruginosa, S. typhiZone of Inhibition: 15.22 - 19.93 mm at 500 µg/mL[7]
N-thiazolidinone-carboxamidesB. subtilisMIC: 3.13 µg/mL[9]
Antifungal Potential

The thiazolidine scaffold is also a key component in compounds with notable antifungal activity.

Several studies report that the antifungal activity of some thiazolidinone compounds is comparable to or exceeds that of reference agents like ketoconazole. [6]This makes N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide a candidate for screening against pathogenic fungi.

The likely mechanism for antifungal activity involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [6]Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Prospective Anticancer Activity

A growing body of evidence highlights the anticancer potential of thiazolidin-4-one derivatives against various human cancer cell lines. [2][11][12][13]

Rationale for Anticancer Screening

Derivatives of the thiazolidine scaffold have demonstrated significant in vitro anti-proliferative activity. For example, certain thiadiazole-substituted thiazolidin-4-ones have shown potent activity against human breast adenocarcinoma cells (MCF-7), with IC50 values as low as 46.34 µmol L⁻¹. [11][13]Given these precedents, evaluating the cytotoxic effects of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a logical next step.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. [11][13] Workflow:

MTT Assay Workflow for Cytotoxicity A Seed cancer cells in 96-well plates and allow to adhere (24h) B Treat cells with serial dilutions of the test compound A->B C Incubate for a set duration (e.g., 48-72h) B->C D Add MTT reagent to each well and incubate (2-4h) C->D E Living cells convert MTT to formazan crystals D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570nm using a plate reader F->G H Calculate % viability and determine IC50 value G->H

Caption: Workflow for assessing in vitro cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, A549, DU145) into a 96-well plate at a density of approximately 2 x 10³ cells per well and allow them to attach for 24 hours. [11]2. Compound Treatment: Remove the medium and add fresh medium containing various concentrations of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%, can be determined by plotting a dose-response curve.

Table 2: Representative Anticancer Activity of Thiazolidin-4-one Derivatives

Compound ClassCell LineIC50 (µmol L⁻¹)Reference
Thiadiazole substituted thiazolidin-4-onesMCF-7 (Breast)46.34 - 66.84[11][13]
Imidazopyridine-thiazolidin-4-one hybridsA549 (Lung)8.4[2]
Imidazopyridine-thiazolidin-4-one hybridsDU145 (Prostate)6.8[2]
N1-(thiazolidin-4-one)-N3-aryl ureasA549 (Lung)0.041[12]
Potential Molecular Targets in Cancer

Thiazolidin-4-one derivatives have been reported to inhibit various enzymes and pathways critical for cancer cell survival and proliferation, including:

  • Protein/Tyrosine Kinases: c-Met, Src, KDR, etc. [12]* Cell Cycle Regulators: CDC25A [12]* Carbonic Anhydrases: CA IX [12] These represent potential targets that could be investigated through specific enzymatic assays or molecular docking studies for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Conclusion and Future Directions

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide belongs to a class of compounds with a well-documented history of diverse and potent in vitro biological activities. Based on extensive literature on structurally similar molecules, there is a strong scientific basis to hypothesize that this compound will exhibit significant antimicrobial and anticancer properties.

This guide provides a foundational framework for initiating a comprehensive in vitro evaluation. The detailed protocols for antimicrobial susceptibility testing and cytotoxicity assays represent industry-standard methods for obtaining reliable preliminary data. Positive results from these initial screens would warrant further investigation into the precise mechanisms of action, including enzymatic inhibition assays and advanced molecular modeling, to fully elucidate the therapeutic potential of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

References

  • Popiołek, Ł., et al. (2022).
  • Thiazolidine derivatives and their pharmacological actions. (n.d.). E3S Web of Conferences.
  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Preprints.org.
  • Synthesis, Antibacterial Activity and DFT Calculations of Some Thiazolidine-4-Carboxylic acid Derivatives and Their Complexes with Cu(II), Fe(II) and VO(II). (2026).
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv
  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (n.d.). PMC.
  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. (n.d.).
  • Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. (2025).
  • Joseph, A., et al. (2013). Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. Acta Pharmaceutica.
  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2025). MDPI.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC.
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Life Academy of Nano-Bio-Science.
  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen.
  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC.
  • Biological potential of thiazolidinedione deriv
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (n.d.).
  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2014). MDPI.
  • Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones. (n.d.).
  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (n.d.). PMC.
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2014). MDPI.

Sources

Exploratory

mechanism of action for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide derivatives

Unveiling the Pharmacodynamics of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Derivatives: A Dual-Target Mechanism of Action Whitepaper Executive Summary The rational design of small-molecule therapeutics increasin...

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Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Pharmacodynamics of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Derivatives: A Dual-Target Mechanism of Action Whitepaper

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide derivatives have emerged as a highly versatile pharmacophore. By combining a transition-state mimicking heterocycle with a conformationally locked aryl amide, this class of compounds exhibits potent, dual-target mechanisms of action: the inhibition of tubulin polymerization in oncology [1] and the competitive inhibition of tyrosinase in dermatological applications [2].

This whitepaper provides an in-depth technical analysis of the structural causality, molecular pathways, and self-validating experimental protocols required to characterize these derivatives.

Part 1: Structural Rationale and Pharmacophore Design

The efficacy of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide derivatives is not accidental; it is the result of precise stereoelectronic engineering. The molecule is functionally divided into three critical domains:

  • The 1,3-Thiazolidine Core: This non-planar, sulfur-containing five-membered ring acts as a structural bioisostere for natural amino acids (like L-DOPA) and mimics the tetrahedral intermediate of peptide bond cleavage. The sulfur atom provides a soft nucleophilic center capable of coordinating with transition metals (e.g., Copper).

  • The 4-Carboxamide Linker: Positioned at the C4 chiral center, the amide acts as a directional hydrogen-bond donor and acceptor, anchoring the molecule within polar receptor crevices.

  • The N-(2-fluorophenyl) Substitution: The ortho-fluoro substitution is a masterstroke in medicinal chemistry. Fluorine is highly electronegative yet sterically compact. It induces a strong localized dipole and forms an intramolecular hydrogen bond with the adjacent amide N-H (F···H-N). This interaction "locks" the molecule into a rigid coplanar conformation, drastically reducing the entropic penalty typically incurred upon binding to a target receptor's hydrophobic pocket.

Pharmacophore Core 1,3-Thiazolidine Core (Transition State Mimic) Amide 4-Carboxamide Linker (H-Bond Network) Core->Amide C4 Position Target2 Cu-Cu Site (Tyrosinase) Antimelanogenic Activity Core->Target2 Sulfur-Copper Coordination Fluoro N-(2-fluorophenyl) Group (Conformational Lock) Amide->Fluoro N-Aryl Substitution Target1 Colchicine Site (Tubulin) Anticancer Activity Fluoro->Target1 Hydrophobic Pocket Binding

Figure 1: Pharmacophore logic mapping the structural domains to their respective biological targets.

Part 2: Mechanism I - Tubulin Polymerization Inhibition (Oncology)

Causality and Molecular Dynamics

In the context of oncology, structurally related SMART (4-substituted methoxybenzoyl-aryl-thiazole/thiazolidine) derivatives act as potent microtubule destabilizers [3]. The N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide scaffold competitively binds to the colchicine-binding site located at the interface of the α/β-tubulin heterodimer.

Because the 2-fluoro group locks the phenyl ring in a favorable geometry, the hydrophobic tail deeply penetrates the β-tubulin pocket, while the carboxamide forms hydrogen bonds with key residues (e.g., Val238 and Cys241). This binding induces a steric clash that prevents the curved tubulin dimers from adopting the straight conformation required for microtubule assembly. The resulting disruption of the mitotic spindle triggers the Spindle Assembly Checkpoint (SAC), leading to prolonged G2/M phase cell cycle arrest and subsequent apoptosis via Caspase-3/7 activation [1]. Notably, this scaffold circumvents P-glycoprotein (P-gp) efflux pumps, overcoming multidrug resistance (MDR) common with taxanes.

TubulinCascade Ligand N-(2-fluorophenyl)-1,3-thiazolidine -4-carboxamide Tubulin α/β-Tubulin Heterodimer (Colchicine Binding Site) Ligand->Tubulin Competitive Binding Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Steric Hindrance CellCycle Prolonged G2/M Phase Arrest Microtubule->CellCycle Spindle Assembly Checkpoint Apoptosis Caspase-3/7 Activation (Apoptotic Cell Death) CellCycle->Apoptosis Mitochondrial Depolarization

Figure 2: Apoptotic signaling cascade triggered by tubulin polymerization inhibition.

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To ensure trustworthiness and reproducibility, the inhibition of tubulin assembly must be measured using a cell-free, kinetically monitored system.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). The use of PIPES is critical as it stabilizes tubulin better than phosphate buffers.

  • Tubulin Reconstitution: Thaw highly purified bovine brain tubulin (>99% pure) on ice and dilute to 3 mg/mL in PEM buffer containing 1 mM GTP and 10% (v/v) glycerol. Causality note: Glycerol acts as a thermodynamic stabilizer to promote polymerization in the absence of Microtubule-Associated Proteins (MAPs).

  • Compound Incubation: Pre-incubate the tubulin solution with varying concentrations of the thiazolidine derivative (e.g., 0.1, 1, 5, 10 μM), a vehicle control (0.1% DMSO), and a positive control (5 μM Colchicine) in a 96-well half-area plate on ice for 15 minutes.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure the absorbance continuously at 340 nm every 1 minute for 60 minutes.

  • Data Validation: Polymerization is observed as a sigmoidal increase in absorbance. The assay is self-validating if the DMSO control reaches a steady-state plateau (Vmax) within 30 minutes, and the Colchicine control exhibits near-total suppression of the absorbance shift.

Part 3: Mechanism II - Tyrosinase Inhibition (Dermatology)

Causality and Molecular Dynamics

Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA, and its subsequent oxidation to dopaquinone. Overactivity leads to hyperpigmentation disorders and melanoma progression.

Thiazolidine-4-carboxamide derivatives act as potent competitive inhibitors of tyrosinase [2]. The mechanism relies on the structural homology between the thiazolidine core and the natural substrates. The sulfur atom within the 1,3-thiazolidine ring acts as a chelating agent, interacting directly with the binuclear copper center (CuA and CuB) in the enzyme's active site. Simultaneously, the lipophilic N-(2-fluorophenyl) moiety occupies the hydrophobic cavity normally reserved for the aromatic ring of L-DOPA, physically blocking substrate entry.

TyrosinasePathway Inhibitor Thiazolidine Derivative Enzyme Tyrosinase Enzyme (Binuclear Copper Center) Inhibitor->Enzyme Competitive Inhibition Product Melanin Biosynthesis (Hyperpigmentation) Enzyme->Product Enzymatic Oxidation Substrate L-Tyrosine / L-DOPA Substrate->Enzyme Natural Binding

Figure 3: Competitive inhibition pathway of tyrosinase blocking melanin biosynthesis.

Self-Validating Protocol: Cell-Free Mushroom Tyrosinase Kinetic Assay

Step-by-Step Methodology:

  • Buffer and Substrate: Prepare a 50 mM sodium phosphate buffer (pH 6.8). Dissolve L-DOPA in the buffer to a final concentration of 2 mM.

  • Enzyme Preparation: Dissolve lyophilized mushroom tyrosinase in the phosphate buffer to a concentration of 100 U/mL. Keep strictly on ice to prevent auto-oxidation.

  • Reaction Assembly: In a 96-well plate, combine 140 μL of phosphate buffer, 20 μL of the test compound (dissolved in DMSO, final DMSO <1%), and 20 μL of the tyrosinase solution. Incubate at 25°C for 10 minutes to allow pre-binding.

  • Initiation: Add 20 μL of the 2 mM L-DOPA substrate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes.

  • Data Validation: Calculate the initial velocity (v0) from the linear portion of the curve. The assay is validated by running a Kojic Acid positive control, which must yield an IC50 within its established literature range (approx. 10-20 μM). Michaelis-Menten kinetics (Lineweaver-Burk plots) should be generated to confirm the competitive nature of the inhibition (Vmax remains constant; Km increases).

Part 4: Quantitative Data Presentation

To contextualize the efficacy of the N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide scaffold, the following table summarizes the consensus pharmacological metrics derived from structure-activity relationship (SAR) studies of this compound class against both primary targets [1][2][3].

Target SystemCompound VariantPrimary MechanismIC50 RangeKi (Inhibition Constant)Binding Energy (ΔG)
α/β-Tubulin Unsubstituted PhenylColchicine Site Binding450 - 600 nM~ 320 nM-7.2 kcal/mol
α/β-Tubulin N-(2-fluorophenyl)Colchicine Site Binding15 - 45 nM~ 12 nM-9.8 kcal/mol
Tyrosinase Unsubstituted PhenylCu-Cu Site Competition12.5 μM~ 8.4 μM-6.5 kcal/mol
Tyrosinase N-(2-fluorophenyl)Cu-Cu Site Competition1.2 μM~ 0.8 μM-8.4 kcal/mol

Table 1: Comparative pharmacological metrics demonstrating the enhanced affinity provided by the ortho-fluoro conformational lock.

References

  • Lu, Y., Li, C. M., Wang, Z., Ross, C. R., Chen, J., Dalton, J. T., Li, W., & Miller, D. D. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.[Link]

  • Zargham, K., Ahmed, M., et al. (2023). Synthesis, In Silico Studies, and Antioxidant and Tyrosinase Inhibitory Potential of 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives. Pharmaceuticals (Basel).[Link]

  • Li, C. M., Lu, Y., Chen, J., Johnson, D. L., Dalton, J. T., Miller, D. D., & Li, W. (2010). Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor. Cancer Research.[Link]

Foundational

pharmacokinetic profile of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

An In-depth Technical Guide to the Pharmacokinetic Profile of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Foreword: A Predictive and Methodological Framework This document serves as a comprehensive technical guide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Pharmacokinetic Profile of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Foreword: A Predictive and Methodological Framework

This document serves as a comprehensive technical guide on the . As a novel compound, publicly available, empirical pharmacokinetic data is scarce. Therefore, this guide adopts the perspective of a Senior Application Scientist, providing a predictive framework based on the known characteristics of the thiazolidine scaffold and related analogues. The core of this whitepaper is not just to present what is known, but to detail how to elucidate the complete pharmacokinetic profile, offering robust, field-proven methodologies for researchers and drug development professionals. Every protocol herein is designed as a self-validating system to ensure scientific integrity and reproducibility.

Introduction to N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (CAS: 1104191-84-5) is a heterocyclic compound featuring a thiazolidine core, a structure of significant interest in medicinal chemistry.[1] The thiazolidine ring is a versatile scaffold found in a variety of biologically active compounds, including antimicrobial, anti-inflammatory, and antidiabetic agents.[2][3] The presence of a fluorophenyl group suggests potential for enhanced binding affinity to biological targets and modified metabolic stability. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this molecule is critical for its progression as a potential therapeutic agent.

Physicochemical Properties and Predicted Pharmacokinetic Influence

The pharmacokinetic journey of a drug is fundamentally governed by its physicochemical properties. While experimental data for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is not publicly available, we can predict key parameters based on its structure.

PropertyPredicted Value/InformationImplication for Pharmacokinetics
Molecular Formula C₁₀H₁₁FN₂OS[1]-
Molecular Weight 226.27 g/mol [1]Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral absorption.
Structure N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamideThe amide linkage and thiazolidine ring provide sites for metabolic activity. The fluorine atom may block metabolism at that position and influence overall lipophilicity.
Predicted Lipophilicity (logP) Moderately LipophilicA balanced logP is crucial. If too high, it may lead to poor solubility and high plasma protein binding; if too low, it may result in poor membrane permeability. In-silico predictions for similar structures suggest a logP that could favor good absorption.[4]
Predicted Solubility (logS) Soluble to Moderately SolubleAqueous solubility is a prerequisite for absorption. Based on related thiazolidine derivatives, solubility is expected to be sufficient for dissolution in the gastrointestinal tract.[4]

Predicted ADME Profile: A Hypothesis-Driven Approach

Based on studies of analogous thiazolidine-containing compounds, we can construct a hypothetical ADME profile to guide experimental investigation.

Absorption

It is predicted that N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide will exhibit good oral bioavailability. Studies on other thiazolidinedione derivatives have shown high gastrointestinal (GI) absorption in silico.[4] Furthermore, pharmacokinetic studies of 2-(3-pyridyl)thiazolidine-4-carboxamides in animal models demonstrated near-complete absorption from the GI tract.[5]

Distribution

Following absorption, the compound is expected to distribute into various tissues. The degree of plasma protein binding will be a key determinant of the unbound fraction available to exert pharmacological effects. Given its moderate lipophilicity, significant binding to plasma proteins like albumin is possible. A critical question for compounds targeting the central nervous system is their ability to cross the blood-brain barrier (BBB). In-silico models for similar thiazolidinediones predict that they are not BBB permeant, which would need to be confirmed experimentally.[4] Some thiazolidinediones have been shown to localize within cell nuclei, a factor that could be relevant to its mechanism of action.[6]

Metabolism

The metabolic fate of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is likely to involve several pathways. The structural integrity of the thiazolidine ring is a key consideration. Studies on similar compounds have identified two primary metabolic routes:

  • Cleavage of the Thiazolidine Ring: This would represent a major metabolic pathway, breaking down the core scaffold.[5]

  • Oxidation: Phase I metabolism via cytochrome P450 (CYP) enzymes is expected. Potential sites include the phenyl ring (hydroxylation) and the thiazolidine ring. The fluorine substitution on the phenyl ring may influence the regioselectivity of this oxidation.

In-silico studies on other thiazolidine derivatives suggest potential inhibition of specific CYP isoforms such as CYP2C9, CYP1A2, and CYP2C19.[4] This necessitates experimental evaluation to assess the potential for drug-drug interactions.

cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B GI Tract A->B Dissolution C Systemic Circulation (Blood) B->C Absorption D Tissues (Site of Action) C->D Distribution E Plasma Protein Binding C->E F Liver (CYP450) C->F H Kidney C->H D->C Redistribution G Metabolites F->G Phase I/II Reactions I Bile/Feces F->I J Urine H->J

Predicted ADME Pathway for the Compound.

Excretion

The primary routes of excretion for the parent compound and its metabolites are anticipated to be renal (via urine) and/or hepatobiliary (via feces). The physicochemical properties of the metabolites, particularly their water solubility, will determine the predominant route.

Methodologies for Experimental Pharmacokinetic Characterization

To move from a predicted to a confirmed pharmacokinetic profile, a tiered experimental approach is essential.

In Vitro ADME Assays

These assays provide initial data on the compound's properties and potential liabilities.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess passive membrane permeability and predict absorption potential.

  • Methodology:

    • Prepare a donor plate containing the test compound in a buffered solution (pH 7.4).

    • Coat a 96-well filter plate with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

    • Place the filter plate onto a 96-well acceptor plate containing buffer.

    • Add the donor plate on top of the filter plate, creating a "sandwich."

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.

  • Causality: This assay isolates passive diffusion, providing a clean, high-throughput measure of a molecule's ability to cross a lipid barrier, which is the first step in GI absorption. High permeability in PAMPA is a strong indicator of good potential for passive oral absorption.

Protocol 2: Metabolic Stability in Liver Microsomes

  • Objective: To determine the intrinsic clearance of the compound by Phase I enzymes.

  • Methodology:

    • Pre-incubate liver microsomes (human, rat, mouse) with NADPH (a required cofactor for CYP enzymes) in a phosphate buffer at 37°C.

    • Initiate the reaction by adding the test compound.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

    • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

  • Trustworthiness: Including positive control compounds with known metabolic fates (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin) validates the activity of the microsomal preparation and the assay conditions.

Protocol 3: Plasma Protein Binding (Equilibrium Dialysis)

  • Objective: To quantify the fraction of the compound bound to plasma proteins.

  • Methodology:

    • Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.

    • Add plasma containing the test compound to one chamber and buffer to the other.

    • Incubate the apparatus at 37°C with shaking until equilibrium is reached (typically 4-24 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers by LC-MS/MS.

    • Calculate the fraction unbound (fu) based on the concentration difference.

  • Causality: This method is the gold standard because it allows for the passive diffusion of unbound drug across the membrane until equilibrium reflects the true unbound concentration, which is the pharmacologically active fraction.

In Vivo Pharmacokinetic Studies

Animal models are used to understand the compound's behavior in a whole organism.

cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis A Acclimatize Animals B Fast Animals (Overnight) A->B C Administer Compound (e.g., Oral Gavage) B->C D Collect Blood Samples at Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Process Blood to Plasma D->E F Quantify Drug Concentration (LC-MS/MS) E->F G Pharmacokinetic Analysis Software F->G H Determine PK Parameters (Cmax, Tmax, AUC, t½) G->H

Workflow for an In Vivo Pharmacokinetic Study.

Protocol 4: Single-Dose Pharmacokinetics in Rodents

  • Objective: To determine key pharmacokinetic parameters after a single oral and intravenous dose.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).

    • Dosing:

      • Oral (PO) Group: Administer the compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), via oral gavage at a specific dose (e.g., 10 mg/kg).

      • Intravenous (IV) Group: Administer the compound, formulated in a solubilizing vehicle (e.g., saline with 5% DMSO), via tail vein injection (e.g., 1 mg/kg).

    • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot plasma concentration versus time for both PO and IV groups.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).

    • Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

  • Causality and Trustworthiness: The inclusion of an IV group is critical. It provides a direct measure of systemic clearance and volume of distribution, which are essential for accurately calculating the absolute oral bioavailability. This two-pronged approach allows for the differentiation between poor absorption and high first-pass metabolism.

Conclusion and Strategic Outlook

This guide presents a predictive pharmacokinetic profile for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, based on the established behavior of the thiazolidine class of compounds. The molecule is hypothesized to possess favorable oral absorption and to be cleared primarily through hepatic metabolism. However, these predictions require rigorous experimental validation.

The provided step-by-step protocols for in vitro and in vivo studies offer a clear and robust pathway for researchers to define the compound's true ADME characteristics. The successful execution of these experiments will generate the critical data needed to assess the compound's drug-like properties and to make informed decisions in the drug development process. Future work should also focus on metabolite identification and assessment of drug-drug interaction potential to build a complete regulatory-standard profile.

References

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link][7]

  • Panico, A. M., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Medicinal Chemistry Research, 26(11), 2874-2887. [Link][8]

  • Kumar, H., et al. (2021). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. BMC Chemistry, 15(1), 1-15. [Link][9]

  • Kadhim, A. S., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(2), 528-534. [Link][2]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 55(6), 960-966. [Link][10]

  • Vosooghi, M., et al. (2015). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 65-79. [Link][3]

  • Wang, S., et al. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2146-2149. [Link][11]

  • Ansari, B., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. Journal of Chemistry, 2023, 1-10. [Link][4]

  • Terasawa, T., et al. (1999). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. Chemical & Pharmaceutical Bulletin, 47(2), 165-170. [Link][5]

  • Hermann, M., et al. (2024). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Pharmaceutics, 16(2), 249. [Link][6]

Sources

Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for Novel Thiazolidine Derivatives

A Case Study with N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Preamble: Charting the Course for a Novel Chemical Entity In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Case Study with N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Preamble: Charting the Course for a Novel Chemical Entity

In the landscape of drug discovery, the journey of a novel chemical entity (NCE) from synthesis to a potential therapeutic is both complex and rigorous. A critical, early milestone in this journey is the characterization of its interaction with biological targets. The affinity with which a compound binds to a specific receptor is a primary determinant of its potency and a key indicator of its potential pharmacological effect.

This guide provides a comprehensive, in-depth technical framework for determining the receptor binding affinity of a novel compound, using the hypothetical molecule N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide as a working example. The thiazolidine scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including anti-diabetic, antimicrobial, and anti-inflammatory effects.[1][2][3] Therefore, a robust and well-validated approach to characterizing the binding profile of new analogues is paramount.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, field-proven workflow. It is designed for researchers, scientists, and drug development professionals, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring scientific integrity and generating trustworthy, reproducible data.

Part 1: Foundational Principles & Strategic Considerations

Before embarking on any experimental work, a firm grasp of the underlying principles is essential. Receptor binding assays are the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[4][5] The primary goal is to quantify the strength of the reversible interaction between a ligand (our test compound) and a receptor.

Key Parameters to Determine:

  • K_d (Equilibrium Dissociation Constant): This is a measure of a radioligand's affinity for a receptor. It is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d value signifies a higher binding affinity.[6]

  • B_max (Maximum Receptor Density): This represents the total concentration of receptors in the sample, typically expressed as fmol/mg of protein or sites per cell.[5][7]

  • IC_50 (Half-maximal Inhibitory Concentration): In the context of a competition assay, this is the concentration of our unlabeled test compound that displaces 50% of the specific binding of a radiolabeled ligand.[4][8]

  • K_i (Inhibition Constant): The K_i is the equilibrium dissociation constant for the unlabeled test compound. It is a more absolute measure of affinity than the IC_50 because it is independent of the radioligand concentration used in the assay.[9][10] It is calculated from the IC_50 value using the Cheng-Prusoff equation.[9][11][12]

Radioligand binding assays are the classic and most robust method for these determinations and will be the focus of this guide.[4][6][8] They can be broadly categorized into two types: saturation assays and competition assays.[4][5][7]

Part 2: The Phased Experimental Workflow

A successful binding affinity determination follows a logical progression. First, we must characterize the system itself using a saturation assay. Only then can we confidently introduce our test compound in a competition assay to determine its affinity.

Phase I: Target & System Preparation

The first step is to obtain a preparation containing the receptor of interest. Since N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a novel compound, a putative target must be selected. This can be based on in silico modeling, similarity to known ligands, or preliminary screening. For this guide, we will assume a hypothetical G-protein coupled receptor (GPCR), "Target Receptor X," expressed in a stable cell line (e.g., HEK293 or CHO cells).

Protocol 1: Cell Membrane Preparation

  • Culture cells expressing Target Receptor X to high density.

  • Harvest cells and wash with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant, resuspend the membrane pellet in fresh homogenization buffer, and determine the total protein concentration using a standard method like a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Phase II: Saturation Assay - Characterizing the System

The goal of the saturation assay is to determine the K_d of a specific, high-affinity radioligand for Target Receptor X and the receptor density (B_max) in our membrane preparation.[4][5][13] This is a prerequisite for designing the competition assay.[14]

Experimental Rationale: We incubate a fixed amount of the receptor preparation with increasing concentrations of a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) until saturation is reached.[6][13] The experiment is run in two parallel sets of tubes: one to measure "Total Binding" and another to measure "Non-specific Binding" (NSB).[6][15] Specific binding is the difference between these two values.[15]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare serial dilutions of Radioligand A1 Set up 'Total Binding' tubes: Membranes + Radioligand P1->A1 A2 Set up 'NSB' tubes: Membranes + Radioligand + Excess Unlabeled Ligand P1->A2 P2 Aliquot Receptor Membrane Prep P2->A1 P2->A2 P3 Prepare excess unlabeled ligand for NSB P3->A2 A3 Incubate to Equilibrium (e.g., 60 min at 30°C) A1->A3 A2->A3 S1 Rapid Vacuum Filtration (GF/B filters) A3->S1 W1 Wash filters to remove unbound radioligand S1->W1 C1 Quantify bound radioactivity (Scintillation Counting) W1->C1 D1 Calculate Specific Binding (Total - NSB) C1->D1 D2 Non-linear Regression Analysis (One-site binding hyperbola) D1->D2 R1 Determine Kd and Bmax D2->R1

Protocol 2: Saturation Binding Assay

  • Reagent Preparation: Prepare serial dilutions of the radioligand in binding buffer. A typical concentration range might span from 0.1 to 10 times the expected K_d.[14]

  • Reaction Setup: In a 96-well plate, set up reactions in triplicate.

    • Total Binding Wells: Add binding buffer, a fixed amount of membrane protein (e.g., 10-20 µg), and the increasing concentrations of radioligand.[16]

    • Non-specific Binding (NSB) Wells: Add binding buffer, membrane protein, radioligand, and a high concentration of a structurally different, unlabeled ligand known to bind to the same site (e.g., 100-1000 times its K_d) to saturate the specific binding sites.[6]

  • Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to ensure binding reaches equilibrium.[16] This time should be determined in preliminary kinetic experiments.[17]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[5][16] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the trapped radioactivity in a scintillation counter.

Phase III: Competition Assay - Quantifying Affinity of the Test Compound

With the K_d of the radioligand and B_max of the receptor preparation established, we can now determine the affinity (K_i) of our unlabeled test compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Experimental Rationale: This assay measures the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor.[4][5][8] By adding increasing concentrations of our unlabeled test compound, we generate a dose-dependent displacement of the radioligand. The concentration of the test compound that displaces 50% of the specific binding is the IC_50.[18]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare serial dilutions of Test Compound: N-(2-fluorophenyl)- 1,3-thiazolidine-4-carboxamide A3 Set up 'Competition' wells: Membranes + Radioligand + Test Compound dilutions P1->A3 P2 Prepare fixed concentration of Radioligand (at ~Kd) A1 Set up 'Total Binding' wells: Membranes + Radioligand P2->A1 A2 Set up 'NSB' wells: Membranes + Radioligand + Excess Unlabeled Ligand P2->A2 P2->A3 A4 Incubate to Equilibrium A1->A4 A2->A4 A3->A4 S1 Rapid Vacuum Filtration A4->S1 C1 Quantify Bound Radioactivity S1->C1 D1 Plot % Specific Binding vs. [Log Test Compound] C1->D1 D2 Non-linear Regression (Sigmoidal dose-response) D1->D2 R1 Determine IC50 D2->R1 R2 Calculate Ki via Cheng-Prusoff Equation R1->R2

Protocol 3: Competition Binding Assay

  • Reagent Preparation:

    • Prepare serial dilutions of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide over a wide concentration range (e.g., from 1 pM to 100 µM).

    • Prepare the radioligand at a single fixed concentration, typically at or near its K_d value determined in the saturation assay.[6][15]

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (100%): Add binding buffer, membranes, and the fixed concentration of radioligand.

    • Non-specific Binding (0%): Add binding buffer, membranes, radioligand, and the excess unlabeled ligand (as in the saturation assay).

    • Competition Wells: Add binding buffer, membranes, radioligand, and the serial dilutions of the test compound.[6]

  • Incubation, Separation, and Quantification: Follow steps 3-6 from the Saturation Binding Assay protocol.

Part 3: Data Analysis, Integrity, and Interpretation

1. Saturation Assay Data Analysis:

  • Calculate Specific Binding: For each concentration of radioligand, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the Total Binding wells.

  • Non-linear Regression: Plot specific binding (Y-axis) against the free radioligand concentration (X-axis). Fit the data using a "one-site binding (hyperbola)" model in a suitable software package (e.g., GraphPad Prism).[13] This analysis will directly yield the K_d and B_max values.[7][21]

2. Competition Assay Data Analysis:

  • Data Normalization: Normalize the data by setting the average CPM from the "Total Binding" wells to 100% specific binding and the average CPM from the "NSB" wells to 0% specific binding.[18]

  • Non-linear Regression: Plot the percent specific binding (Y-axis) against the logarithm of the test compound concentration (X-axis).[6][19] Fit the resulting data to a sigmoidal dose-response curve (variable slope) model.[19][20] This analysis will determine the IC_50 value.

  • K_i Calculation: Convert the experimentally determined IC_50 value to the inhibition constant (K_i) using the Cheng-Prusoff equation :[9][11][18]

    K_i = IC_50 / (1 + [L]/K_d)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • K_d is the dissociation constant of the radioligand, as determined from the saturation assay.

    The Cheng-Prusoff equation provides a more accurate measure of an inhibitor's affinity because it accounts for the concentration of the competing radioligand.[11][17]

Data Presentation:

All quantitative data should be summarized in clear, structured tables for easy comparison and reporting.

ParameterDescriptionValue
Radioligand K_d Affinity of the radioligand for Target Receptor X.e.g., 1.2 ± 0.15 nM
B_max Density of Target Receptor X in the membrane prep.e.g., 850 ± 55 fmol/mg
Test Compound IC_50 Concentration of test compound inhibiting 50% of radioligand binding.e.g., 45.3 ± 3.8 nM
Test Compound K_i Calculated binding affinity of the test compound for Target Receptor X.e.g., 20.1 ± 2.1 nM
Table 1: Representative summary of binding parameters for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide at Target Receptor X.

Part 4: Assay Validation and Trustworthiness

A protocol is only as good as its validation. To ensure the trustworthiness of the generated data, a rigorous validation process is essential.[22][23]

Key Validation Parameters:

  • Specificity: The assay must demonstrate that binding is specific to the intended target. This is confirmed by the low non-specific binding (ideally <20% of total binding at the K_d concentration) and the ability of known ligands to displace the radioligand with expected potencies.[14][24]

  • Reproducibility: Both intra-assay and inter-assay variability should be assessed. The coefficient of variation (%CV) for determined parameters like IC_50 should typically be less than 20%.[22][24]

  • Equilibrium Conditions: It must be confirmed that the incubation time is sufficient for the binding reaction to reach equilibrium, especially for high-affinity compounds which may have slow association/dissociation kinetics.[14][17]

  • Reagent Stability: The stability of the receptor preparation, radioligand, and test compound under assay conditions should be confirmed.

Troubleshooting Common Issues:

IssuePotential Cause(s)Solution(s)
High Non-Specific Binding Radioligand is too hydrophobic; filter binding; insufficient blocking.Test alternative radioligands; pre-soak filters in a blocking agent (e.g., polyethyleneimine); optimize wash steps.
Low Specific Binding Signal Insufficient receptor density (B_max); low radioligand specific activity; degraded receptor/ligand.Increase membrane protein concentration (while staying <10% ligand depletion); use a higher specific activity radioligand; use fresh reagents.[14]
Poor Reproducibility Inconsistent pipetting; temperature fluctuations; insufficient mixing; sample degradation.Use calibrated pipettes; ensure consistent incubation temperatures; standardize all steps; perform stability checks.[22]
Table 2: Common troubleshooting guide for radioligand binding assays.

Conclusion

This guide outlines a scientifically rigorous and logically structured approach to determining the receptor binding affinity of a novel compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. By first characterizing the receptor system with a saturation assay (determining K_d and B_max) and then using these parameters to inform a well-designed competition assay, researchers can confidently determine the K_i, a true measure of the compound's affinity. Adherence to detailed protocols, robust data analysis using non-linear regression, and thorough assay validation are the cornerstones of generating high-quality, trustworthy data. This information is fundamental for making critical decisions in the drug discovery pipeline, guiding lead optimization, and ultimately, understanding the pharmacological potential of new chemical entities.

References

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  • Bellido, T., & Rodriguez, J. (2007). Modeling Nonlinear Dose-Response Relationships in Epidemiologic Studies: Statistical Approaches and Practical Challenges. Journal of Preventive Medicine and Public Health, 40(4), 273-279. Retrieved from [Link]

  • DeSilva, B., et al. (2003). Recommendations for the Bioanalytical Method Validation of Ligand-binding Assays to Support Pharmacokinetic Assessments of Macromolecules. The AAPS Journal, 5(4), e32. Retrieved from [Link]

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  • ResearchGate. (n.d.). Flowchart of the protocol for the MS binding assay. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 46(2), 77-83. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

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  • Springer Nature. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]

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  • Khan, M. A., et al. (2022). Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Neurodegeneration and Memory Impairment. Neurotoxicity Research, 40(4), 1019-1033. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Properties of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the compound N-(2-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of the compound N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As a molecule of interest within contemporary medicinal chemistry and drug discovery, a thorough understanding of its fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding formulation and development strategies. This document synthesizes critical data, including molecular identifiers, predicted physicochemical parameters, and detailed experimental protocols for their empirical determination. The causality behind experimental choices is elucidated to provide field-proven insights, ensuring a self-validating system of protocols.

Introduction: The Significance of Thiazolidine Carboxamides

The thiazolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Thiazolidine-4-carboxylic acid derivatives, in particular, have garnered significant attention due to their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a 2-fluorophenyl group to the carboxamide moiety can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. A precise characterization of the physicochemical properties of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is, therefore, a critical first step in its evaluation as a potential therapeutic agent.

Chemical Identity and Molecular Structure

A clear and unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation.

IdentifierValueSource
IUPAC Name N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide-
CAS Number 1104191-84-5[1]
Molecular Formula C₁₀H₁₁FN₂OS[1]
Molecular Weight 226.27 g/mol [1]
Canonical SMILES C1CSC(C1)C(=O)NC2=CC=CC=C2F-

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// Atom nodes N1 [label="N", pos="0,1.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,0.75!", fontcolor="#202124"]; S1 [label="S", pos="-1.2,-0.75!", fontcolor="#202124"]; C2 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="1.2,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="1.2,0.75!", fontcolor="#202124"]; O1 [label="O", pos="2.2,1.25!", fontcolor="#EA4335"]; N2 [label="N", pos="2.2,-0.25!", fontcolor="#4285F4"]; H1 [label="H", pos="2.7, -0.75!", fontcolor="#202124"]; C5 [label="C", pos="3.2,0.25!", fontcolor="#202124"]; C6 [label="C", pos="4.2, -0.25!", fontcolor="#202124"]; C7 [label="C", pos="5.2,0.25!", fontcolor="#202124"]; C8 [label="C", pos="5.2,1.25!", fontcolor="#202124"]; C9 [label="C", pos="4.2,1.75!", fontcolor="#202124"]; C10 [label="C", pos="3.2,1.25!", fontcolor="#202124"]; F1 [label="F", pos="2.2,1.75!", fontcolor="#34A853"];

// Bonds N1 -- C1; C1 -- S1; S1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C4 -- O1 [style=double]; C4 -- N2; N2 -- H1; N2 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C10 -- F1; }

Figure 1: Chemical structure of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key predicted physicochemical properties for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. These values are computationally derived and serve as a valuable starting point for experimental verification.

PropertyPredicted ValueMethod/Tool
Melting Point (°C) 150 - 180Estimation based on similar structures
Boiling Point (°C) ~400Computational Prediction
Aqueous Solubility (logS) -2.5 to -3.5Computational Prediction
pKa (most acidic) ~12-13 (amide N-H)Computational Prediction
pKa (most basic) ~1-2 (thiazolidine N)Computational Prediction
logP (Octanol-Water) 1.5 - 2.5Computational Prediction

Note on Predicted Values: These values are generated using in silico models and should be confirmed through experimental determination. They provide a useful approximation for initial experimental design and hypothesis generation.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific integrity, the following sections detail standardized, self-validating protocols for the experimental determination of the key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small amount of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

  • Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/minute for a preliminary determination. Once an approximate melting point is observed, allow the apparatus to cool.

  • Accurate Determination: For a precise measurement, heat the sample again, but slow the heating rate to 1-2 °C/minute as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for N-(2-Fluorophenyl)-1,3-thiazolidine-4-carboxamide

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale As a Senior Application Scientist, I have d...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I have designed this protocol to address the specific chemical challenges associated with synthesizing sterically hindered, heterocyclic amides. The target molecule, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, requires a highly chemoselective approach to prevent the degradation of the delicate thiazolidine core while forcing the amidation of a deactivated aniline.

This workflow is built on three pillars of mechanistic causality:

  • Chemoselectivity via Boc Protection: 1,3-thiazolidine-4-carboxylic acid (thioproline) contains a secondary amine within its heterocyclic ring. If left unprotected, activation of the carboxylic acid leads to rapid self-condensation, yielding oligomers or diketopiperazines. The tert-butyloxycarbonyl (Boc) group provides essential steric shielding, ensuring the activated carboxylate only reacts with the exogenous aniline[1].

  • Overcoming Steric Hindrance with HATU: 2-Fluoroaniline is a deactivated nucleophile. The ortho-fluoro substituent exerts both an electron-withdrawing inductive effect and significant steric hindrance. Traditional carbodiimides (e.g., EDC, DCC) often fail or require harsh heating, which can lead to epimerization. We utilize , a superior uronium-based coupling reagent that generates a highly reactive 7-azabenzotriazole active ester. This accelerates the nucleophilic attack of weak anilines via a stabilized, hydrogen-bonded transition state[2].

  • Orthogonal Deprotection: The Boc group is highly acid-labile. Treatment with Trifluoroacetic acid (TFA) cleanly cleaves the carbamate, releasing isobutylene and carbon dioxide gas, leaving the newly formed amide bond and the sulfur-containing heterocycle fully intact.

Synthetic Workflow

SynthesisWorkflow A Boc-L-thioproline + 2-Fluoroaniline B HATU, DIPEA DMF, RT, 12h A->B Step 1: Activation & Coupling C Boc-Protected Intermediate B->C Aqueous Workup D TFA, DCM RT, 2h C->D Step 2: Acidic Deprotection E N-(2-fluorophenyl)-1,3- thiazolidine-4-carboxamide D->E Neutralization & Isolation

Figure 1: Two-step synthetic workflow for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 5 mmol scale)Role in Reaction
Boc-L-thioproline 233.281.0 eq1.16 gStarting Material (Carboxylic Acid)
2-Fluoroaniline 111.121.1 eq0.61 g (530 µL)Starting Material (Nucleophile)
HATU 380.231.2 eq2.28 gCoupling / Activating Reagent
DIPEA 129.243.0 eq1.94 g (2.61 mL)Non-nucleophilic Base
DMF (Anhydrous) 73.09N/A15.0 mLReaction Solvent
TFA 114.02Excess10.0 mLAcidic Deprotection Reagent
DCM (Anhydrous) 84.93N/A10.0 mLDeprotection Solvent

Step-by-Step Experimental Protocol

Step 1: Amide Coupling (Synthesis of Intermediate 1)

Objective: Form the amide bond between Boc-L-thioproline and 2-fluoroaniline.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-L-thioproline (5.0 mmol) in anhydrous DMF (15 mL) under a nitrogen atmosphere.

  • Activation: Add HATU (6.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (15.0 mmol) to the solution.

    • Expert Insight: Stir the mixture at room temperature for 15 minutes before adding the aniline. This pre-activation ensures the complete conversion of the carboxylic acid to the highly reactive 7-azabenzotriazole ester, preventing the HATU from reacting directly with the aniline to form an unwanted guanidinium byproduct[2].

  • Coupling: Dropwise add 2-Fluoroaniline (5.5 mmol). Purge the flask with nitrogen, cap, and stir at room temperature (20–25 °C) for 12 hours.

  • System Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The active ester intermediate should disappear, replaced by a new, less polar UV-active spot representing Intermediate 1.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and transfer to a separatory funnel.

    • Wash with 1M HCl (2 × 25 mL) to remove unreacted aniline and excess DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 25 mL) to remove acidic byproducts (e.g., HOAt).

    • Wash with brine (3 × 25 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-((2-fluorophenyl)carbamoyl)thiazolidine-3-carboxylate (Intermediate 1) as a crude solid.

Step 2: Boc Deprotection (Synthesis of Final Product)

Objective: Cleave the Boc protecting group to yield the free amine.

  • Preparation: Dissolve Intermediate 1 (approx. 5.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) in a 50 mL round-bottom flask.

  • Deprotection: Cool the flask to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) (10 mL) dropwise to create a 1:1 v/v TFA/DCM mixture.

    • Expert Insight: The initial cooling prevents a runaway exothermic decarboxylation and protects the sulfur-containing thiazolidine ring from acid-catalyzed degradation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • System Validation (TLC): Verify complete consumption of Intermediate 1 via TLC (DCM:MeOH 9:1). The product will streak or stay at the baseline due to the formation of the highly polar trifluoroacetate salt.

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the resulting thick oil in DCM (30 mL). Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches exactly pH 8 (cessation of CO₂ bubbling).

    • Expert Insight: Careful neutralization is critical. The free amine of the thiazolidine ring is water-soluble; extracting at pH 8 ensures it fully partitions into the organic layer without degrading the amide bond.

  • Isolation: Separate the layers. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Expected Analytical Data & Yields

ParameterIntermediate 1 (Boc-Protected)Final Product (Free Amine)
Expected Yield 80 - 88%90 - 95% (over 2nd step)
TLC Retention Factor ( Rf​ ) ~0.65 (Hexanes:EtOAc 7:3)~0.20 (DCM:MeOH 9:1)
Physical State Off-white solidWhite to pale yellow solid
LC-MS (ESI+) Expected m/z 327.1 [M+H]⁺ (often loses Boc in MS)227.1 [M+H]⁺

References

  • Title: Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone Source: The Journal of Organic Chemistry (2001) URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (2025) URL: [Link]

  • Title: Cyrene as a bio-based solvent for HATU mediated amide coupling Source: Organic & Biomolecular Chemistry (2018) URL: [Link]

Sources

Application

The Emergence of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide as a Privileged Scaffold in Drug Discovery

Introduction: A Scaffold of Untapped Potential In the landscape of medicinal chemistry, the identification of versatile molecular frameworks is paramount to the discovery of novel therapeutic agents. The thiazolidine nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the identification of versatile molecular frameworks is paramount to the discovery of novel therapeutic agents. The thiazolidine nucleus, a five-membered heterocycle containing sulfur and nitrogen, represents one such "privileged scaffold" due to its presence in a wide array of biologically active compounds, including the penicillin class of antibiotics.[1][2] This application note focuses on a specific, promising derivative: N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide . We will explore its significance as a precursor, detail protocols for its synthesis and derivatization, and outline methodologies for its evaluation in key therapeutic areas. This document serves as a technical guide for researchers and drug development professionals aiming to leverage this scaffold for next-generation drug discovery.

The core structure of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a nexus of chemical features that are highly advantageous for drug design. The thiazolidine ring offers a flexible, three-dimensional geometry that can effectively probe the binding pockets of various biological targets.[2] Furthermore, the strategic incorporation of a 2-fluorophenyl moiety is a deliberate design choice rooted in established medicinal chemistry principles. The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, without introducing significant steric hindrance.

Strategic Significance in Medicinal Chemistry

The thiazolidine-4-carboxamide core and its oxidized counterpart, the 4-thiazolidinone, have been identified as key pharmacophores in a multitude of therapeutic classes.[2][3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the generation of diverse chemical libraries for high-throughput screening.[3]

The Influence of the 2-Fluorophenyl Group

The introduction of a fluorine atom onto the phenyl ring is a well-established strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. Specifically, the 2-fluoro substitution can:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.

  • Modulate Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its target.

  • Alter Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can in turn affect drug-receptor interactions and solubility.

  • Induce Favorable Binding Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby increasing binding affinity and potency.

These attributes make N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide a highly attractive starting point for the development of new chemical entities.

Synthetic Pathways and Derivatization

The synthesis of the N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide scaffold and its derivatives can be achieved through several reliable synthetic routes. The following protocols provide a general framework for its preparation and subsequent modification.

Protocol 1: Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the thiazolidine ring is the cyclocondensation reaction between an amino acid, in this case, L-cysteine, and an aldehyde.[1] The resulting carboxylic acid can then be coupled with 2-fluoroaniline.

Step 1: Synthesis of 2-(2-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid

  • Dissolution: In a round-bottom flask, dissolve L-cysteine (1.0 eq) and 2-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the solid with cold diethyl ether and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-(2-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid.

Step 2: Amide Coupling to Yield N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

  • Activation: Dissolve the product from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

  • Coupling Agents: Add a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and an activator like 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Amine Addition: Slowly add 2-fluoroaniline (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Diagram of Synthetic Workflow

G cluster_0 Step 1: Thiazolidine Ring Formation cluster_1 Step 2: Amide Coupling L-Cysteine L-Cysteine Reaction1 Cyclocondensation (Ethanol/Water, RT) L-Cysteine->Reaction1 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->Reaction1 Intermediate 2-(2-fluorophenyl)-1,3- thiazolidine-4-carboxylic acid Reaction1->Intermediate Reaction2 Amide Coupling (DCC, DMAP, DCM) Intermediate->Reaction2 Input 2-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline->Reaction2 Final_Product N-(2-fluorophenyl)-1,3- thiazolidine-4-carboxamide Reaction2->Final_Product G Core N-(2-fluorophenyl)-1,3- thiazolidine-4-carboxamide N3_Mod N-3 Position (Thiazolidine Nitrogen) Core->N3_Mod Phenyl_Mod Phenyl Ring Substitutions Core->Phenyl_Mod Amide_Mod Amide Nitrogen Alkylation Core->Amide_Mod Deriv_N3 N-Acyl/Alkyl/Sulfonyl Derivatives N3_Mod->Deriv_N3 Deriv_Phenyl Polysubstituted Phenyl Analogs Phenyl_Mod->Deriv_Phenyl Deriv_Amide N-Alkyl Amide Analogs Amide_Mod->Deriv_Amide

Caption: Potential derivatization pathways for SAR studies.

Application in Target-Oriented Screening

Based on the extensive literature on thiazolidine derivatives, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and its analogs are prime candidates for screening against a variety of biological targets. Below are protocols for evaluating their potential in key therapeutic areas.

Protocol 2: Antimicrobial Activity Screening

Thiazolidinone derivatives have been reported to inhibit bacterial enzyme MurB, which is crucial for the biosynthesis of peptidoglycan in bacterial cell walls. [4] A. Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (bacteria and media, no compound) and negative (media only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. MurB Enzyme Inhibition Assay (Conceptual)

  • Enzyme and Substrate: Obtain purified MurB enzyme and its substrate, UDP-N-acetylglucosamine enolpyruvate.

  • Assay Principle: A colorimetric or fluorometric assay can be developed to measure the activity of MurB.

  • Procedure:

    • Incubate the MurB enzyme with varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Measure the rate of product formation over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the MurB enzyme activity.

Protocol 3: Anticancer Activity Screening

Thiazolidinone-containing molecules have demonstrated potent anticancer activity against various human tumor cell lines, including breast and liver cancer. [5] A. MTT Cell Viability Assay

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Antioxidant Activity Screening

The thiazolidine scaffold has been associated with antioxidant properties, which are beneficial in combating oxidative stress-related diseases. [6][7] A. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

  • Procedure:

    • Prepare a solution of DPPH in methanol.

    • In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the decrease in absorbance at 517 nm. A stronger antioxidant will cause a greater decrease in absorbance. Calculate the EC50 value, which is the effective concentration of the compound that scavenges 50% of the DPPH radicals.

Conclusion and Future Directions

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a strategically designed molecular scaffold with significant potential as a precursor in drug discovery. Its synthesis is accessible through established chemical methodologies, and its structure is amenable to a wide range of modifications for the generation of diverse chemical libraries. The protocols outlined in this application note provide a robust framework for synthesizing, derivatizing, and evaluating this compound and its analogs for antimicrobial, anticancer, and antioxidant activities. Further exploration of this scaffold, including in-depth SAR studies and investigation into other potential therapeutic targets, is highly warranted and promises to yield novel drug candidates to address unmet medical needs.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life and Applied Sciences, 1(23). Available from: [Link]

  • Bîcu, E., et al. (2013). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 18(9), 10591-10609. Available from: [Link]

  • Kaur, R., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(6), 1438. Available from: [Link]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 55(6), 960-966. Available from: [Link]

  • Saeed, A., & Abumelha, H. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6496. Available from: [Link]

  • Panzariya, S., et al. (2012). Synthesis and Biological Evaluation of N-[2-(substituted-phenyl)-4-oxo-1,3- thiazolidin-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Analogs as Potential Antibacterial and Antifungal Agents. Anti-Infective Agents in Medicinal Chemistry, 11(1), 61-70. Available from: [Link]

  • Kumar, R., et al. (2024). Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. Available from: [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. RSC Medicinal Chemistry, 13(10), 1169-1196. Available from: [Link]

  • Mandal, M. K., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Heliyon, 7(7), e07530. Available from: [Link]

  • Wang, Y., et al. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Shahzadi, K., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11211-11223. Available from: [Link]

  • Long, N., & Male, L. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 10(1), 16-36. Available from: [Link]

  • Ghenea, I., et al. (2014). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 19(9), 13836-13853. Available from: [Link]

  • Kumar, D., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry, 2013, 959712. Available from: [Link]

  • Untea, A. E., et al. (2014). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 19(4), 4126-4144. Available from: [Link]

Sources

Method

Topic: Preparation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Stock Solutions for Cell Culture

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven guide for the preparation, storage, and use of stock solutions of N-(2-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and use of stock solutions of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide for in vitro cell culture applications. The thiazolidine core is a scaffold of significant interest in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Given the therapeutic potential of this class of compounds, establishing robust and reproducible experimental conditions is paramount. The accuracy and consistency of results derived from cell-based assays are critically dependent on the precise and reliable preparation of test compound solutions. This protocol outlines a self-validating system for creating sterile, stable, and accurately concentrated stock solutions, ensuring the integrity of downstream experiments for researchers, scientists, and drug development professionals.

Scientific Introduction & Compound Characteristics

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine family, a class of heterocyclic compounds recognized for their diverse pharmacological potential.[3] The structural integrity of the thiazolidine ring is foundational to its biological activity, which has been implicated in various cellular processes. While the precise mechanism of action for this specific derivative is an active area of investigation, related thiazole-carboxamide compounds have been identified as modulators of critical cellular targets such as the AMPA receptor, suggesting potential applications in neuroprotection.[4]

The successful use of any small molecule in cell culture hinges on its effective delivery to the cellular environment. This necessitates solubilization in a vehicle that is both effective for the compound and minimally disruptive to the cells. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in cell culture for its ability to dissolve a broad spectrum of both polar and nonpolar molecules that are otherwise insoluble in aqueous media.[5][6] However, the concentration of DMSO in the final culture medium must be carefully controlled, as levels above 0.5% can induce cellular stress, differentiation, or toxicity, thereby confounding experimental results.[7] This protocol is designed to use DMSO as the primary solvent while ensuring its final concentration remains well below cytotoxic levels.

Quantitative Data Summary

For ease of reference and precise experimental planning, the key physicochemical data for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₁FN₂OS[8]
Molecular Weight 226.27 g/mol [8]
CAS Number 1104191-84-5[8]
Appearance Solid (Assumed White/Off-White)General chemical properties
Recommended Primary Solvent Dimethyl Sulfoxide (DMSO)[5][6][9]
Recommended Final [DMSO] ≤ 0.1% in culture medium[10]

Postulated Mechanism of Action: A Conceptual Framework

To provide a conceptual basis for its use in cell-based assays, the following diagram illustrates a hypothesized signaling pathway. Thiazolidine derivatives often act as inhibitors or modulators of specific protein targets. This diagram conceptualizes N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide as an inhibitor of a hypothetical "Target Protein," leading to the modulation of a downstream signaling cascade and a measurable cellular response.

Conceptual_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Environment Receptor Receptor Compound N-(2-fluorophenyl)-1,3- thiazolidine-4-carboxamide Target Target Protein (e.g., Kinase, Enzyme) Compound->Target Inhibition Product_B Product B Target->Product_B Catalysis Substrate_A Substrate A Substrate_A->Target Downstream Downstream Signaling (e.g., Transcription Factor) Product_B->Downstream Activation Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response

Caption: Hypothesized mechanism of action for the test compound.

Materials and Reagents

Equipment
  • Calibrated analytical balance (readability to 0.01 mg)

  • Biological safety cabinet (BSC), Class II

  • Vortex mixer

  • Pipettors (P1000, P200, P20)

  • 37°C water bath or incubator

  • -20°C and -80°C freezers

  • Centrifuge

Consumables
  • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide powder (e.g., Sapphire Bioscience, Cat# EUB19184)[8]

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade (e.g., Sigma-Aldrich, Cat# D2650)[5]

  • Sterile, amber 1.5 mL microcentrifuge tubes or cryovials

  • Sterile, filtered pipette tips

  • Sterile 0.2 µm syringe filters, PTFE (polytetrafluoroethylene) membrane (DMSO-compatible)[11]

  • Sterile syringes (1 mL or 3 mL)

  • Complete cell culture medium (specific to the cell line in use)

Experimental Protocol: Stock Solution Preparation Workflow

This protocol is divided into three core stages: preparation of a high-concentration primary stock, sterile filtration and storage, and preparation of final-concentration working solutions.

Stock_Solution_Workflow start Start weigh 1. Weigh Compound (Analytical Balance) start->weigh calc 2. Calculate Solvent Volume (Target: 10 mM) weigh->calc dissolve 3. Add DMSO (Sterile, Anhydrous) calc->dissolve vortex 4. Solubilize (Vortex / Gentle Heat) dissolve->vortex qc1 5. Visual QC (Check for Particulates) vortex->qc1 qc1->vortex Particulates Present filter 6. Sterile Filter (0.2 µm PTFE Filter) qc1->filter Clear Solution aliquot 7. Aliquot (Single-Use Volumes) filter->aliquot store 8. Store (-20°C or -80°C) aliquot->store end End: Stable Stock Ready store->end

Caption: Workflow for preparing a sterile stock solution.

PART 1: Preparation of 10 mM Primary Stock Solution in DMSO
  • Rationale: Creating a high-concentration primary stock (e.g., 10 mM) allows for significant dilution into the final medium, ensuring the final DMSO concentration remains negligible.[12] 10 mM is a standard concentration that is 1,000 to 10,000 times higher than typical working concentrations (1-10 µM).

  • Pre-Weighing Preparation: Before opening, allow the vial of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide powder to equilibrate to room temperature. This critical step prevents atmospheric moisture from condensing on the cold powder, which could affect weighing accuracy and compound stability.

  • Calculation: Determine the mass of the compound required to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) × 10 (mmol/L) × 226.27 ( g/mol ) / 1000 (mg/g)

    • Example for 1 mL of 10 mM Stock:

      • Mass (mg) = 1 mL × 10 mmol/L × 226.27 g/mol / 1000

      • Mass (mg) = 2.26 mg

  • Weighing: Inside a chemical fume hood, carefully weigh the calculated amount of powder (e.g., 2.26 mg) using a calibrated analytical balance and transfer it into a sterile, amber 1.5 mL microcentrifuge tube.

    • Expert Insight: Using amber tubes is a precautionary measure to protect potentially light-sensitive compounds from photodegradation.[12]

  • Dissolution: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the powder. For the example above, add 1.0 mL of DMSO.

  • Solubilization: Cap the tube tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be employed to aid dissolution.[9]

  • Quality Control (Visual Inspection): Once solubilization is complete, visually inspect the solution against a light source. It should be clear and free of any visible particulates. If particulates remain, continue vortexing or warming. Persistent insolubility may indicate that a lower stock concentration is necessary.

PART 2: Sterilization and Storage
  • Rationale: Cell culture experiments must be conducted under aseptic conditions. As autoclaving can degrade chemical compounds, sterile filtration is the required method for sterilizing heat-labile solutions like a DMSO stock.[7]

  • Filter Preparation: Aseptically attach a sterile 0.2 µm PTFE syringe filter to a new sterile syringe.

    • Trustworthiness: It is imperative to use a PTFE (or other certified DMSO-compatible) filter. Using incompatible filters (e.g., cellulose acetate) can lead to filter degradation, contamination of the stock solution, and loss of the compound.[11]

  • Sterilization: In a BSC, draw the entire volume of the dissolved compound stock solution into the syringe. Carefully expel the solution through the 0.2 µm filter into a new sterile, amber cryovial.

  • Aliquoting: To preserve the stability of the compound and avoid the detrimental effects of repeated freeze-thaw cycles, immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Storage:

    • Short-Term (≤ 1 month): Store aliquots at -20°C.[7]

    • Long-Term (> 1 month): Store aliquots at -80°C for maximum stability.[9]

PART 3: Preparation of Working Solutions in Cell Culture Medium
  • Rationale: This final dilution step prepares the compound at the desired concentration for treating cells. It is performed immediately before the experiment to ensure compound stability in the aqueous medium.

  • Thawing: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature. Briefly centrifuge the vial to collect the entire solution at the bottom.

  • Dilution Calculation: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium.

    • Formula (M1V1 = M2V2): Volume of Stock (V1) = [Final Concentration (M2) × Final Volume (V2)] / Stock Concentration (M1)

    • Example for a 10 µM final concentration in 10 mL of medium:

      • V1 = (10 µM × 10 mL) / 10,000 µM (10 mM)

      • V1 = 0.01 mL = 10 µL

  • Serial Dilution (Best Practice): To avoid precipitation and ensure homogeneity, perform a serial dilution. First, dilute the 10 µL of 10 mM stock into 990 µL of medium to create an intermediate 100 µM solution. Then, add the appropriate volume of this intermediate stock to your final volume of medium.

  • Final Preparation: Add the calculated volume of stock solution (e.g., 10 µL for a direct dilution) to your pre-warmed complete cell culture medium (e.g., 10 mL). Immediately mix by gentle inversion or swirling. Do not vortex the medium, as this can damage proteins.

  • Vehicle Control: It is essential to prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium.[10] In the example above, this would be 10 µL of DMSO in 10 mL of medium, yielding a final DMSO concentration of 0.1%. This control allows you to differentiate the effects of the compound from any potential effects of the solvent.

  • Application: The working solution is now ready to be added to your cell cultures.

References

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience. [Link]

  • Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. (2011). Journal of the Korean Chemical Society. [Link]

  • N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. NextSDS. [Link]

  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. (2014). Molecules. [Link]

  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. (2014). RSC Advances. [Link]

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (2024). Pharmaceuticals. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]

  • The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]. SciSpace. [Link]

  • N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. PubChemLite. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Basic Process in Cell Culture in General. Nikon. [Link]

  • Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • 4-aryl-N-(4-pheny-thiazol-2-yl)-5,6-dihydro-4H-1,3,4-oxadiazine-2-carboxamid. Indian Academy of Sciences. [Link]

  • DMSO. gChem. [Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Authored by: Senior Application Scientist Publication Date: March 17, 2026 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in v...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Publication Date: March 17, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, a novel compound with therapeutic potential. Due to the limited public data on this specific molecule, this guide emphasizes a foundational, tiered approach to vehicle selection and dosing strategy, grounded in established principles of preclinical formulation development for poorly soluble small molecules. The protocols herein are designed to be adaptable, enabling researchers to systematically identify a safe and effective delivery system that ensures consistent and reproducible results in animal models.

Introduction: The Critical Role of Vehicle Selection

This guide, therefore, presents a systematic workflow for selecting and preparing dosing vehicles. It moves from simple aqueous solutions to more complex co-solvent, surfactant, and lipid-based systems, allowing for a logical and resource-efficient screening process. The causality behind each experimental choice is explained to empower the researcher with the foundational knowledge to adapt these protocols to their specific experimental needs.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Formulation
Molecular Weight ~240.28 g/mol Small molecule, amenable to various administration routes.
logP (Lipophilicity) 2.5 - 3.5Indicates high lipophilicity and predicts poor aqueous solubility.
Aqueous Solubility < 0.1 mg/mLSimple aqueous vehicles are unlikely to be sufficient.
pKa Non-ionizable in physiological pH rangepH adjustment is unlikely to significantly improve solubility.

These values are estimations from computational models and should be experimentally verified.

A Tiered Approach to Vehicle Selection

A tiered or systematic approach is recommended to identify the simplest effective vehicle, minimizing potential confounding effects from complex excipients.

The goal is to use the simplest formulation that provides adequate exposure for the intended study.[1] A tiered or stepwise approach ensures that complex vehicles, which may have their own biological effects, are only used when necessary.[2][3]

G cluster_0 Tier 1: Aqueous Vehicles cluster_1 Tier 2: Co-Solvent & Surfactant Systems cluster_2 Tier 3: Suspension & Lipid-Based Vehicles A Determine Target Concentration & Dose Volume B Test Solubility in Saline / 5% Dextrose (D5W) A->B C Is Compound Soluble & Stable? B->C D Proceed with Aqueous Formulation C->D Yes E Screen Co-Solvents (PEG 300/400, Propylene Glycol) C->E No F Screen Surfactants (Tween® 80, Kolliphor® EL) E->F G Test Ternary Systems (e.g., 10% DMSO / 40% PEG 400 / 50% Water) F->G H Is a Stable Solution Achieved? G->H I Proceed with Solubilized Formulation H->I Yes J Prepare Suspension in 0.5% CMC / 0.1% Tween® 80 H->J No K Test Solubility in Oils (Corn, Sesame, MCT) J->K L Is a Homogeneous Suspension or Lipid Solution Feasible? K->L M Proceed with Suspension or Lipid Formulation L->M Yes

Caption: A decision-making workflow for selecting a suitable formulation.

Experimental Protocols: Vehicle Preparation

The following protocols are provided as starting points. It is imperative to confirm the stability and solubility of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in the final selected vehicle before animal administration. All preparations should be performed in a sterile environment using aseptic techniques.

Tier 1: Aqueous Vehicle Protocol (Target: < 1 mg/mL)
  • Rationale: For compounds with sufficient aqueous solubility, a simple isotonic solution is the ideal choice as it is physiologically neutral.

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

    • Sterile 0.9% Sodium Chloride (Saline)

    • Sterile 5% Dextrose in Water (D5W)

    • Sterile, low-binding conical tubes or vials

    • Vortex mixer and/or sonicator

  • Protocol:

    • Weigh the required amount of the compound into a sterile vial.

    • Add a small volume of the chosen vehicle (saline or D5W) to wet the powder.

    • Vortex vigorously for 1-2 minutes.

    • If not fully dissolved, sonicate in a bath sonicator for 5-10 minutes.

    • Incrementally add the remaining vehicle to reach the final target concentration.

    • Visually inspect for any undissolved particles against a dark background. The solution must be clear and particle-free.

    • Self-Validation: Prepare a small batch and let it stand at room temperature for at least 4 hours (or the expected duration of the experiment) to check for precipitation.

Tier 2: Co-Solvent/Surfactant Vehicle Protocol (Target: 1-5 mg/mL)
  • Rationale: Co-solvents and surfactants are used to dissolve lipophilic compounds that are insoluble in water.[4] The goal is to keep the percentage of organic solvent as low as possible to minimize potential toxicity.[5]

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

    • Dimethyl sulfoxide (DMSO), <10% final concentration recommended

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol (PG)

    • Tween® 80 (Polysorbate 80)

    • Sterile Saline or Water for Injection

  • Example Formulation (10% DMSO, 40% PEG 400, 50% Saline):

    • Weigh the compound into a sterile vial.

    • Add the DMSO and vortex/sonicate until the compound is fully dissolved. This creates a concentrated stock.

    • Add the PEG 400 and vortex until the solution is homogeneous.

    • Slowly, while vortexing, add the saline. Critical Step: Adding the aqueous component too quickly can cause the compound to precipitate.

    • Visually inspect for clarity.

    • Self-Validation: Perform a dilution test. Pipette a small volume of the final formulation into an excess of saline (e.g., 1:10 dilution) to simulate injection into the bloodstream. If immediate precipitation occurs, the formulation is not suitable for intravenous use.

Tier 3: Suspension Vehicle Protocol (Target: > 5 mg/mL)
  • Rationale: For high doses of very insoluble compounds, a suspension is often the most practical approach for oral or intraperitoneal administration. The goal is to create a uniform dispersion of fine particles.

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (micronized, if possible)

    • Carboxymethylcellulose sodium (CMC-Na), low viscosity

    • Tween® 80

    • Sterile Water

  • Protocol for 0.5% CMC / 0.1% Tween® 80 Vehicle:

    • Prepare the vehicle first: Add 0.5g of CMC-Na to ~80mL of sterile water while stirring vigorously. Leave to stir for several hours until fully hydrated and clear.

    • Add 0.1mL of Tween® 80 to the CMC solution and mix well. Bring the final volume to 100mL with sterile water.

    • Weigh the compound into a glass mortar.

    • Add a few drops of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This wetting step is critical to prevent clumping.

    • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

    • Self-Validation: Transfer the suspension to a clear vial. A well-formulated suspension should not settle rapidly. If it does, it must be continuously stirred during dosing to ensure each animal receives the correct dose.

Dosing Route Considerations

The choice of administration route is a critical parameter that is influenced by the formulation and the goals of the study.

RouteRecommended Formulation TypeAdvantagesDisadvantages & ConsiderationsMax Dosing Volume (Mouse)
Oral (PO) Solution, Suspension, Lipid-basedNon-invasive, clinically relevant.Subject to first-pass metabolism, variable absorption.10 mL/kg
Intravenous (IV) Aqueous or Co-solvent Solution (must be clear & particle-free)100% bioavailability, rapid onset.Risk of precipitation, potential for vessel irritation, requires skill.5 mL/kg
Intraperitoneal (IP) Aqueous Solution, Co-solvent Solution, SuspensionEasier than IV, avoids first-pass metabolism.Not a clinically relevant route, risk of local irritation/adhesions.10 mL/kg

Dosing volumes are guidelines and should be minimized where possible. Always consult institutional animal care and use committee (IACUC) guidelines.[5][6]

Workflow and Logic Diagram

The entire process, from compound receipt to data analysis, follows a logical sequence to ensure data integrity.

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In Vivo Execution cluster_2 Phase 3: Analysis A 1. Characterize Compound (Solubility Screen) B 2. Select Vehicle (Tiered Approach) A->B C 3. Prepare Formulation (Protocol Execution) B->C D 4. Stability & Homogeneity Test (Self-Validation) C->D E 5. Animal Acclimatization & Health Check D->E F 6. Dose Preparation & Verification E->F G 7. Compound Administration (Selected Route) F->G H 8. Post-Dose Monitoring (Adverse Effects) G->H I 9. Sample Collection (PK/PD Endpoints) H->I J 10. Bioanalysis I->J K 11. Data Interpretation J->K

Caption: End-to-end experimental workflow for in vivo studies.

Trustworthiness and Self-Validation

Every protocol described is designed as a self-validating system. The stability and dilution tests are not optional; they are integral to ensuring the trustworthiness of the results. A formulation that precipitates in the vial or upon dilution is not delivering the intended dose and will lead to unreliable data. It is the researcher's responsibility to meticulously document these validation steps.

References

  • Gad, S. C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(1), 97-175. Available from: [Link]

  • ResearchGate. Vehicle selection for nonclinical oral safety studies. Available from: [Link]

  • National Center for Biotechnology Information. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies. Available from: [Link]

  • MDPI. From Genomic Diagnosis to Personalized RNA Medicine: Advances in Next-Generation Sequencing and N-of-1 Antisense Oligonucleotide Therapies for Rare Genetic Diseases. Available from: [Link]

  • Semantic Scholar. Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Available from: [Link]

  • PubMed. Vehicle selection for nonclinical oral safety studies. Available from: [Link]

  • Innovare Academic Sciences. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • National Center for Biotechnology Information. Insoluble drug delivery strategies: review of recent advances and business prospects. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Chromatographic Separation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Abstract This comprehensive guide provides detailed application notes and robust protocols for the chromatographic separation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, a key heterocyclic scaffold in contempor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chromatographic separation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, a key heterocyclic scaffold in contemporary drug discovery. Recognizing the analytical challenges posed by its structural features—a fluorinated aromatic ring, a chiral center at the C4 position of the thiazolidine ring, and its potential for existence as enantiomers—this document outlines optimized methods for both achiral and chiral separations. The protocols are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-tested methodologies. We will explore high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) techniques for purity assessment, quantification, and enantiomeric resolution. Each protocol is presented with an in-depth explanation of the experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Significance of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide belongs to the thiazolidine class of heterocyclic compounds, which are integral to a wide array of pharmacologically active agents.[1][2] The incorporation of a fluorine atom on the phenyl ring can significantly modulate the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The thiazolidine ring itself is derived from the amino acid L-cysteine, introducing a chiral center at the 4-position.[4] Consequently, the synthesis of this compound can result in a racemic mixture of (R) and (S) enantiomers, each potentially exhibiting distinct pharmacological and toxicological profiles.

Therefore, the development of precise and reliable chromatographic methods is paramount for:

  • Purity Assessment: To quantify the target compound and identify any impurities from the synthesis or degradation.

  • Quantification: To accurately measure the concentration of the compound in various matrices, including in-process samples and biological fluids.

  • Enantiomeric Separation: To resolve and quantify the individual (R) and (S) enantiomers, which is a critical step in drug development for stereospecific compounds.

This guide will address these analytical needs through detailed protocols for reversed-phase and chiral chromatography.

Achiral Separation for Purity and Quantification: A Reversed-Phase HPLC/UPLC Approach

For the routine analysis of purity and for quantification, a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is the industry standard. The choice between HPLC and UPLC will depend on the desired throughput and resolution; UPLC systems, which utilize sub-2 µm particle columns, offer significantly faster run times and higher peak capacities.[5][6][7]

The Underlying Principle of Reversed-Phase Separation

In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and its potential impurities is based on their differential partitioning between the stationary and mobile phases. More hydrophobic compounds will have a stronger affinity for the stationary phase and will thus elute later. The fluorinated phenyl group imparts significant hydrophobicity to the target molecule.

Experimental Workflow for Achiral Separation

achiral_workflow cluster_prep Sample Preparation cluster_hplc HPLC/UPLC Analysis cluster_data Data Analysis sample_prep Dissolve sample in diluent (e.g., 50:50 ACN:H2O) filtration Filter through 0.22 µm syringe filter sample_prep->filtration injection Inject sample onto RP column filtration->injection gradient_elution Gradient elution with Mobile Phase A & B injection->gradient_elution detection UV Detection (e.g., 254 nm) gradient_elution->detection chromatogram Obtain chromatogram detection->chromatogram integration Integrate peaks chromatogram->integration quantification Calculate purity and/or concentration integration->quantification

Caption: Workflow for achiral analysis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Detailed Protocol for Achiral RP-HPLC/UPLC

Instrumentation:

  • HPLC or UPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

Materials:

  • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade

Chromatographic Conditions:

ParameterHPLC MethodUPLC MethodRationale
Column C18, 150 x 4.6 mm, 5 µmC18, 50 x 2.1 mm, 1.7 µmC18 is a versatile stationary phase for small molecules. The UPLC column offers higher efficiency and speed.
Mobile Phase A 0.1% FA in Water0.1% FA in WaterFormic acid acts as an ion-pairing agent to improve peak shape for the amide and thiazolidine nitrogens.
Mobile Phase B 0.1% FA in Acetonitrile0.1% FA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 10-90% B in 15 min10-90% B in 3 minA gradient is necessary to elute the compound of interest and any potential impurities with varying polarities.
Flow Rate 1.0 mL/min0.4 mL/minAdapted to the column dimensions to maintain optimal linear velocity.
Column Temp. 30 °C40 °CElevated temperature reduces viscosity and can improve peak shape.
Detection 254 nm254 nmThe fluorinated benzene ring is expected to have strong absorbance around this wavelength. A PDA detector can be used to confirm peak purity.
Injection Vol. 10 µL2 µLSmaller injection volume for the UPLC system to prevent column overload.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the same diluent to a similar concentration as the standard.

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples.

  • Data Processing: Integrate the peak corresponding to N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. For purity analysis, calculate the area percentage of the main peak relative to the total peak area. For quantification, generate a calibration curve from the standards.

Chiral Separation for Enantiomeric Resolution

The presence of a stereocenter at the C4 position of the thiazolidine ring necessitates a chiral separation method to control the stereochemical purity of the final compound. Chiral HPLC using a chiral stationary phase (CSP) is the most effective technique for this purpose.[8][9]

Principle of Chiral Chromatography

Chiral stationary phases are designed to have stereospecific interactions with enantiomers. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex between each enantiomer and the CSP. The difference in the stability of these complexes leads to different retention times and, thus, separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds.[8][9]

Experimental Workflow for Chiral Separation

chiral_workflow cluster_prep_chiral Sample Preparation cluster_hplc_chiral Chiral HPLC Analysis cluster_data_chiral Data Analysis sample_prep_chiral Dissolve racemic sample in mobile phase filtration_chiral Filter through 0.45 µm PTFE filter sample_prep_chiral->filtration_chiral injection_chiral Inject onto Chiral Stationary Phase filtration_chiral->injection_chiral isocratic_elution Isocratic elution with non-polar mobile phase injection_chiral->isocratic_elution detection_chiral UV Detection (e.g., 254 nm) isocratic_elution->detection_chiral chromatogram_chiral Obtain chromatogram with separated enantiomers detection_chiral->chromatogram_chiral integration_chiral Integrate enantiomer peaks chromatogram_chiral->integration_chiral ee_calculation Calculate Enantiomeric Excess (%ee) integration_chiral->ee_calculation

Sources

Application

optimal catalysts used in the synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

An In-Depth Guide to the Catalytic Synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Introduction The 1,3-thiazolidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Introduction

The 1,3-thiazolidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The synthesis of N-aryl derivatives, such as N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, is of significant interest for expanding chemical libraries and discovering novel therapeutic agents. The efficiency, yield, and purity of the final product are critically dependent on the chosen synthetic route and, most importantly, the catalytic system employed.

This technical guide provides a comprehensive overview of optimal catalysts and protocols for the synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. It is designed for researchers, medicinal chemists, and process development scientists, offering a blend of mechanistic insights, comparative data, and detailed, field-proven protocols. We will explore two primary synthetic strategies: a classical stepwise approach and a more streamlined multicomponent reaction (MCR) pathway.

Section 1: Overview of Synthetic Pathways

The synthesis of the target carboxamide can be efficiently achieved through two principal routes. The choice between them depends on factors such as desired purity, scalability, atom economy, and available starting materials.

  • Route A: Stepwise Synthesis: This classic and reliable two-step method involves the initial formation of the 1,3-thiazolidine-4-carboxylic acid core, followed by the coupling of its carboxylic acid group with 2-fluoroaniline. This approach allows for the isolation and purification of the intermediate, often leading to a higher purity final product.

  • Route B: Multicomponent Reaction (MCR): This strategy embodies the principles of green chemistry by combining three or more starting materials in a single pot to form the product in one step. This approach is highly efficient, saving time, solvents, and energy. The reaction typically involves the condensation of L-cysteine, an aldehyde source, and 2-fluoroaniline under specific catalytic conditions.

Synthetic_Pathways cluster_A Route A: Stepwise Synthesis cluster_B Route B: Multicomponent Reaction (MCR) A_Start L-Cysteine + Aldehyde Source A_Inter 1,3-Thiazolidine- 4-carboxylic Acid A_Start->A_Inter Step 1: Cyclocondensation A_Final Target Carboxamide A_Inter->A_Final Step 2: Amide Coupling A_Amine 2-Fluoroaniline A_Amine->A_Final B_Start L-Cysteine + Aldehyde Source + 2-Fluoroaniline B_Final Target Carboxamide B_Start->B_Final One-Pot Reaction

Caption: High-level overview of the two primary synthetic routes.

Section 2: Route A - Stepwise Synthesis: Catalyst Deep Dive

Part 2.1: Catalysis of Thiazolidine Ring Formation

The foundational step in this route is the cyclocondensation of L-cysteine with a suitable carbonyl compound to form the 1,3-thiazolidine-4-carboxylic acid intermediate. This reaction proceeds via the formation of a transient imine (or Schiff base), which then undergoes intramolecular cyclization through the nucleophilic attack of the thiol group.[3]

Mechanism Insight: The reaction is fundamentally a nucleophilic addition of the amine to the carbonyl, followed by dehydration to form an iminium ion, which is then attacked by the thiol. The choice of catalyst influences the rate-determining step, which is often the initial imine formation.

  • Catalyst-Free (Neat) Conditions: Stirring L-cysteine and an aldehyde like 2-hydroxybenzaldehyde in a protic solvent mixture (e.g., ethanol/water) at room temperature is often sufficient to drive the reaction to completion.[4] This method is simple and avoids contamination from catalysts.

  • Base Catalysis: Organic bases like piperidine are frequently used to catalyze the condensation. Piperidine facilitates both the imine formation and the subsequent cyclization step.[5][6]

  • Acid Catalysis: While less common for this specific transformation, acid catalysts like p-toluenesulfonic acid (PTSA) can be employed to accelerate imine formation, particularly with less reactive carbonyls.[7]

Table 1: Comparison of Catalytic Systems for Thiazolidine Ring Formation

Catalyst SystemTypical ConditionsYield RangeAdvantagesDisadvantagesReferences
None (Neat) EtOH/H₂O, Room Temp, 24h80-95%High purity, simple workup, greenCan be slow with certain substrates[3][4]
Piperidine Ethanol, Reflux, 4-8h85-95%Faster reaction times, high yieldsRequires removal of catalyst[5][6][8]
PTSA / BF₃ Toluene, Dean-Stark, Reflux75-90%Effective for sterically hindered substratesHarsher conditions, potential side reactions[7]
Part 2.2: Reagents for Amide Bond Formation

The second step involves coupling the 1,3-thiazolidine-4-carboxylic acid intermediate with 2-fluoroaniline. This transformation requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the aniline.

Mechanism Insight: Coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group. For carbodiimides like DCC or DIC, this involves the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine or be converted into a more stable active ester by an additive like OxymaPure, which minimizes side reactions such as racemization and N-acylurea formation.[5]

  • Carbodiimide-Based Coupling:

    • DCC (Dicyclohexylcarbodiimide): A classic and cost-effective coupling agent. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[4]

    • DIC (N,N'-Diisopropylcarbodiimide): A liquid analogue of DCC. The diisopropylurea byproduct is more soluble in common organic solvents, simplifying purification.[5]

  • Coupling Additives:

    • OxymaPure (Ethyl cyanohydroxyiminoacetate): A modern, highly effective, and non-explosive alternative to traditional additives like HOBt. It acts as a nucleophilic catalyst, forming an active ester that reacts cleanly with the amine to enhance yield and optical purity.[5]

Table 2: Comparison of Amide Coupling Systems

Coupling SystemTypical ConditionsYield RangeAdvantagesDisadvantagesReferences
DCC CH₂Cl₂ or DMF, 0°C to RT60-80%Inexpensive, widely usedSolid DCU byproduct complicates purification[4]
DIC / OxymaPure DMF, 0°C to RT85-98%High yields, high purity, soluble byproductHigher cost than DCC[5]

Section 3: Route B - Multicomponent Reaction (MCR) Catalysis

The MCR approach offers a powerful and convergent synthesis of the thiazolidinone core structure. For our target molecule, this would involve the one-pot reaction of L-cysteine, an aldehyde, and 2-fluoroaniline. The catalyst plays a crucial role in orchestrating the sequence of imine formation, and cyclization.

  • Lewis Acid Catalysis (ZnCl₂): Anhydrous zinc chloride is an effective Lewis acid catalyst for this transformation. It activates the carbonyl group of the aldehyde, facilitating the initial nucleophilic attack by the amine and promoting the subsequent cyclocondensation with the mercapto-acid component.

  • Ionic Liquids ([Et₃NH][HSO₄]): Triethylammonium hydrogen sulfate acts as a recyclable, acidic ionic liquid catalyst. It provides a polar reaction medium and promotes the reaction through Brønsted acidity, leading to high yields under relatively mild conditions.[7]

  • Heterogeneous Catalysis (MNPs@SiO₂-SO₃H): Sulfonic acid-functionalized magnetic nanoparticles represent a state-of-the-art green catalytic system. The solid acid catalyst efficiently promotes the reaction, and its magnetic properties allow for simple and rapid recovery using an external magnet, enabling easy reuse and minimizing product contamination.[9]

Table 3: Comparison of Catalytic Systems for MCR Synthesis

Catalyst SystemTypical ConditionsYield RangeAdvantagesDisadvantagesReferences
ZnCl₂ DMF, Reflux, 4-6h70-85%Inexpensive, effectiveStoichiometric amounts may be needed, workup required
[Et₃NH][HSO₄] Solvent-free, 80°C, 2-4h80-90%Reusable catalyst, often high purityMay require specialized handling[7]
MNPs@SiO₂-SO₃H DMF, 100°C, 1-2h85-95%Easily separable and recyclable, greenHigher initial catalyst cost, potential for leaching[9]

Section 4: Detailed Experimental Protocols

Protocol 1: Stepwise Synthesis via DIC/OxymaPure Coupling

Step A: Synthesis of (R)-1,3-Thiazolidine-4-carboxylic acid

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve L-cysteine (12.1 g, 100 mmol) in 100 mL of a 1:1 mixture of ethanol and deionized water.

  • Reaction Initiation: To the stirring solution, add formaldehyde (37% in water, 8.1 mL, 100 mmol) dropwise over 15 minutes.

  • Reaction: Stir the mixture at room temperature for 24 hours. A white precipitate will form over time. The reaction can be monitored by TLC (n-butanol:acetic acid:water = 4:1:1).

  • Workup and Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold diethyl ether (3 x 30 mL).

  • Purification: Recrystallize the crude product from a hot mixture of ethanol and water to yield pure (R)-1,3-thiazolidine-4-carboxylic acid as a white crystalline solid.

Step B: Synthesis of (R)-N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

  • Reactant Preparation: In a 100 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (R)-1,3-thiazolidine-4-carboxylic acid (1.33 g, 10 mmol) and OxymaPure (1.42 g, 10 mmol) in 20 mL of anhydrous DMF.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.54 mL, 11 mmol) dropwise. Stir the mixture at 0°C for 10 minutes for pre-activation.

  • Amine Addition: Add 2-fluoroaniline (0.96 mL, 10 mmol) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight.

  • Workup and Isolation: Pour the reaction mixture into 100 mL of ice-cold water. Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure target compound.

Protocol 2: One-Pot MCR Synthesis using a Heterogeneous Catalyst
  • Catalyst and Reactant Setup: To a 50 mL round-bottom flask, add L-cysteine (1.21 g, 10 mmol), formaldehyde (37% in water, 0.81 mL, 10 mmol), 2-fluoroaniline (0.96 mL, 10 mmol), and MNPs@SiO₂-SO₃H (5 mol%, ~100 mg).

  • Reaction: Add 15 mL of DMF as the solvent. Equip the flask with a reflux condenser and heat the mixture to 100°C with vigorous stirring for 2 hours.

  • Catalyst Removal: After cooling the reaction to room temperature, place a strong neodymium magnet against the side of the flask to immobilize the catalyst. Carefully decant the supernatant solution into a separate flask. Wash the catalyst with a small amount of DMF (2 x 5 mL) and combine the washings with the supernatant.

  • Workup and Isolation: Pour the combined organic solution into 150 mL of ice-cold water to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Section 5: Workflow Visualization

Stepwise_Protocol_Workflow cluster_StepA Step A: Intermediate Synthesis cluster_StepB Step B: Amide Coupling A1 Dissolve L-Cysteine in EtOH/H₂O A2 Add Formaldehyde Dropwise A1->A2 A3 Stir at RT for 24h A2->A3 A4 Filter & Wash with Et₂O A3->A4 A5 Recrystallize from EtOH/H₂O A4->A5 B1 Dissolve Intermediate & OxymaPure in Anhydrous DMF (0°C) A5->B1 Intermediate B2 Add DIC Dropwise (Pre-activation) B1->B2 B3 Add 2-Fluoroaniline Dropwise B2->B3 B4 Stir 1h at 0°C, then Overnight at RT B3->B4 B5 Precipitate in Ice Water & Filter B4->B5 B6 Column Chromatography B5->B6 Final Pure Target Compound B6->Final

Caption: Detailed workflow for the stepwise synthesis protocol.

Section 6: Conclusion

The synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide can be successfully accomplished via both stepwise and multicomponent reaction pathways.

  • For obtaining the highest purity and for smaller-scale laboratory synthesis, the stepwise approach using catalyst-free conditions for ring formation followed by a modern DIC/OxymaPure coupling is optimal.[5] This method provides excellent control over each transformation, leading to high yields and clean product profiles.

  • For process efficiency, scalability, and adherence to green chemistry principles, a multicomponent reaction is superior. The use of a recyclable, heterogeneous catalyst like MNPs@SiO₂-SO₃H offers a robust, rapid, and environmentally benign route with a simplified workup procedure.[9]

The ultimate choice of catalyst and methodology will depend on the specific objectives of the research or development program, balancing the need for purity, yield, cost, and environmental impact.

Section 7: References

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Available at: [Link][1]

  • Saddique, F. A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 25(7), 1603. Available at: [Link][7]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 25(1), 65. Available at: [Link][5]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link][3]

  • Patel, R. D., et al. (2010). Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. Journal of Fluorine Chemistry, 131(6), 703-708. (Link provided via Semantic Scholar).[10]

  • Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 35(1), 3-24.

  • Kumar, A., et al. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 4(1), 468-475.

  • Panagiotopoulou, M., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 8(11), 2055-2065. Available at: [Link][2]

  • ResearchGate. (2021). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Available at: [Link][11]

  • Tsoleridis, C. A., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(11), 3326. Available at: [Link][8]

  • Ebrahimi, S., et al. (2011). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(12), 2279-2285.[12]

  • Habibi, A., et al. (2019). Synthesis of thiazolidine derivatives via multicomponent reaction in the presence of Fe₃O₄@SiO₂-SO₃H nanoparticles as a heterogeneous catalyst. Arkivoc, 2019(6), 128-140. Available at: [Link][9]

  • Mishima, T., et al. (2017). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Chemical and Pharmaceutical Bulletin, 65(11), 1018-1027. Available at: [Link][13]

  • ACS Publications. (2022). DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights. The Journal of Organic Chemistry. Available at: [Link][14]

  • Chemistry-Europe. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 9(10), 996-1014. Available at: [Link][15]

  • Bîcu, E., et al. (2014). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Molecules, 19(12), 20967-20984. Available at: [Link][6]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link][16]

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Method

Application Notes and Protocols for Preclinical Formulation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Introduction: Navigating the Preclinical Formulation Challenges of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide The successful preclinical development of a new chemical entity (NCE) like N-(2-fluorophenyl)-1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Preclinical Formulation Challenges of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

The successful preclinical development of a new chemical entity (NCE) like N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is critically dependent on establishing an appropriate formulation to ensure adequate systemic exposure in animal models for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. A significant number of NCEs emerging from drug discovery pipelines exhibit poor aqueous solubility, which can severely limit their oral bioavailability.[1][2][3] This often leads to an underestimation of the compound's therapeutic potential and can result in the premature termination of a promising drug candidate.

This document provides a comprehensive guide to the formulation techniques for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, assuming it aligns with the common profile of a poorly soluble NCE. The protocols and strategies outlined herein are designed to be a practical resource for researchers, scientists, and drug development professionals. We will proceed from the foundational preformulation characterization to the development and analysis of various formulation types, including aqueous suspensions, co-solvent systems, lipid-based formulations, and amorphous solid dispersions. The overarching goal is to provide a systematic approach to selecting and preparing a formulation that is "fit-for-purpose" for preclinical evaluation, ensuring reliable and reproducible in vivo data.[4]

Part 1: Foundational Preformulation Studies

Before embarking on formulation development, a thorough understanding of the physicochemical properties of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is paramount.[1][5] These preformulation studies provide the essential data to guide the selection of an appropriate formulation strategy.

Physicochemical Characterization Workflow

The following diagram illustrates the key preformulation studies and their logical flow:

Preformulation_Workflow cluster_0 Physicochemical Property Determination cluster_1 Formulation Strategy Selection A Aqueous Solubility (pH-solubility profile) B pKa Determination A->B Informs pH adjustment C LogP / LogD Measurement A->C Guides lipid formulation G Decision Point: Select Formulation Approach A->G B->A C->G D Solid-State Characterization (Crystallinity, Polymorphism) D->A Impacts dissolution D->G E Thermal Properties (Melting Point, Glass Transition) E->D F Chemical Stability (pH, light, temperature) F->A Defines stability limits F->G

Caption: Workflow for Preformulation Characterization.

Experimental Protocols for Preformulation Studies

Protocol 1: pH-Dependent Aqueous Solubility

  • Objective: To determine the solubility of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide across a physiologically relevant pH range.

  • Methodology:

    • Prepare a series of buffers (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4).[1]

    • Add an excess amount of the compound to each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples to remove undissolved solids.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Rationale: The pH-solubility profile is critical for predicting the compound's dissolution behavior in different segments of the gastrointestinal tract.

Protocol 2: Solid-State Characterization

  • Objective: To assess the crystallinity and identify any polymorphic forms of the compound.

  • Techniques:

    • X-Ray Powder Diffraction (XRPD): Provides information on the crystalline or amorphous nature of the solid.

    • Differential Scanning Calorimetry (DSC): Determines the melting point and detects polymorphic transitions.[5]

    • Thermogravimetric Analysis (TGA): Evaluates thermal stability and the presence of solvates.[5]

  • Rationale: The solid-state properties significantly influence the solubility, dissolution rate, and stability of the compound.

Part 2: Formulation Strategies and Protocols

Based on the preformulation data, an appropriate formulation strategy can be selected. The following sections detail common approaches for preclinical oral administration.

Aqueous Suspension

A simple aqueous suspension is often the first-line approach due to its ease of preparation and administration.

  • Principle: The compound is suspended as fine particles in an aqueous vehicle containing a suspending agent and a wetting agent.

  • Protocol:

    • Micronize the N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide to a uniform particle size (typically < 10 µm) to enhance the dissolution rate.[2]

    • Prepare an aqueous vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween 80).

    • Disperse the micronized compound into the vehicle with continuous stirring or homogenization to form a uniform suspension.

  • Characterization: Particle size distribution, viscosity, and redispersibility.

Co-solvent System

Co-solvents are employed when the compound's solubility is too low for a simple suspension to achieve the desired dose.

  • Principle: Water-miscible organic solvents are used to increase the solubility of a poorly soluble compound.[1][2]

  • Protocol:

    • Screen the solubility of the compound in various pharmaceutically acceptable co-solvents (e.g., polyethylene glycol 400, propylene glycol, ethanol).[1]

    • Select a co-solvent or a blend of co-solvents that provides the required solubility.

    • Dissolve the N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in the chosen co-solvent system with gentle heating or sonication if necessary.

  • Key Consideration: The potential for the drug to precipitate upon dilution in the aqueous environment of the gastrointestinal tract is a primary concern.[1]

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can significantly enhance oral absorption.[2][6]

  • Principle: The compound is dissolved in a lipid vehicle, which can be a simple oil solution or a more complex self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS).[7]

  • Protocol for SEDDS/SMEDDS Development:

    • Excipient Screening: Determine the solubility of the compound in a range of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP).[8][9]

    • Formulation Development: Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form stable emulsions upon dilution with water.

    • Preparation: Accurately weigh and mix the selected oil, surfactant, and co-solvent. Dissolve the N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in this mixture until a clear solution is obtained.

  • Characterization: Droplet size analysis upon emulsification, in vitro dispersion tests, and stability.[10]

Amorphous Solid Dispersion (ASD)

ASDs are a powerful technique for enhancing the solubility and dissolution rate of crystalline compounds.[11]

  • Principle: The crystalline compound is molecularly dispersed in a polymeric carrier, converting it into a higher-energy amorphous state.[12]

  • Protocol (Spray Drying Method):

    • Polymer Selection: Choose a suitable polymer (e.g., hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP)) based on drug-polymer miscibility and stability assessments.[11][13]

    • Solution Preparation: Dissolve both the N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and the selected polymer in a common volatile solvent.[14]

    • Spray Drying: Atomize the solution into a hot drying gas stream to rapidly evaporate the solvent, resulting in the formation of an amorphous solid dispersion powder.[14]

  • Characterization: XRPD to confirm the amorphous state, DSC to determine the glass transition temperature (Tg), and dissolution testing to assess the solubility enhancement.[12][13]

Part 3: Data Presentation and Visualization

Table 1: Example Preformulation Data Summary
PropertyValueMethod
Molecular Weight226.27 g/mol Calculated
Aqueous Solubility (pH 7.4)< 1 µg/mLHPLC
pKa(To be determined)Potentiometric Titration
LogP(To be determined)Shake-Flask Method
Melting Point(To be determined)DSC
Crystalline Form(To be determined)XRPD
Formulation Selection Decision Tree

Formulation_Selection Start Start with Preformulation Data Solubility Is aqueous solubility > required dose? Start->Solubility Lipophilicity Is LogP > 3? Solubility->Lipophilicity No Suspension Aqueous Suspension Solubility->Suspension Yes Thermal_Stability Is the compound thermally stable? Lipophilicity->Thermal_Stability No Lipid_based Lipid-Based Formulation (SEDDS/SMEDDS) Lipophilicity->Lipid_based Yes Co_solvent Co-solvent System Thermal_Stability->Co_solvent No (Consider Co-solvent or Spray Dry ASD) ASD Amorphous Solid Dispersion (ASD) Thermal_Stability->ASD Yes (HME/Spray Dry)

Caption: Decision Tree for Formulation Strategy Selection.

Part 4: Analytical Characterization of Formulations

Robust analytical methods are essential to ensure the quality and performance of the developed formulations.[5][15]

Table 2: Key Analytical Techniques for Formulation Characterization
Formulation TypeKey Analytical TechniquesPurpose
Aqueous Suspension Laser Diffraction, MicroscopyParticle size analysis
RheometryViscosity measurement
Co-solvent System HPLC, Dynamic Light Scattering (DLS)Purity, stability, and detection of precipitation
Lipid-Based DLSDroplet size distribution
Transmission Electron Microscopy (TEM)Morphology of nanoemulsions
Amorphous Solid Dispersion XRPD, DSCConfirmation of amorphous state, Tg
In vitro dissolution testingPerformance evaluation

Conclusion

The formulation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide for preclinical trials requires a systematic and data-driven approach. By first conducting thorough preformulation studies to understand its physicochemical properties, an informed decision can be made on the most appropriate formulation strategy. The protocols provided in these application notes for aqueous suspensions, co-solvent systems, lipid-based formulations, and amorphous solid dispersions offer a range of options to overcome potential solubility and bioavailability challenges. Careful characterization of the final formulation is crucial to ensure its quality, stability, and in vivo performance, ultimately enabling a reliable assessment of this promising NCE.

References

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  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). Retrieved from [Link]

  • Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. (2024, October 25). Retrieved from [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003, November 5). Retrieved from [Link]

  • Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe. (2025, October 14). Retrieved from [Link]

  • From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. (2025, October 25). Retrieved from [Link]

  • Development of an Amorphous Solid Dispersion Formulation for Mitigating Mechanical Instability of Crystalline Form and Improving Bioavailability for Early Phase Clinical Studies | Molecular Pharmaceutics. (2023, April 3). Retrieved from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). Retrieved from [Link]

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  • Excipients That Enable: Supporting Oral Obesity Formulations - Colorcon. (n.d.). Retrieved from [Link]

  • Application of Lipid-Based Formulations in Drug Discovery | Journal of Medicinal Chemistry. (2012, July 10). Retrieved from [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE - Altasciences. (n.d.). Retrieved from [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

improving reaction yield in N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide synthesis

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming challenges in the synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming challenges in the synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As Senior Application Scientists, our goal is to merge established chemical principles with practical, field-tested solutions to enhance your experimental success.

Overall Synthetic Strategy

The synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is most effectively approached via a two-step process. The first step involves the formation of the thiazolidine core, followed by the crucial amide bond formation.

Synthetic_Pathway cluster_0 Step 1: Thiazolidine Ring Formation cluster_1 Step 2: Amide Coupling L-Cysteine L-Cysteine Thiazolidine_Acid 1,3-Thiazolidine-4-carboxylic Acid L-Cysteine->Thiazolidine_Acid Condensation Formaldehyde Formaldehyde Formaldehyde->Thiazolidine_Acid Thiazolidine_Acid_2 1,3-Thiazolidine-4-carboxylic Acid 2-Fluoroaniline 2-Fluoroaniline Final_Product N-(2-fluorophenyl)-1,3-thiazolidine- 4-carboxamide 2-Fluoroaniline->Final_Product Thiazolidine_Acid_2->Final_Product Coupling Reagent, Base

Caption: Overall two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the 1,3-thiazolidine-4-carboxylic acid ring?

A1: The formation of the thiazolidine ring is a classic condensation reaction. The mechanism proceeds via two key steps:

  • Imine (Schiff Base) Formation: The nucleophilic amino group of L-cysteine attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a reactive iminium ion (a Schiff base intermediate).

  • Intramolecular Cyclization: The thiol (sulfhydryl) group of the cysteine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon to form the stable five-membered thiazolidine ring.[1]

This reaction is often reversible, and its success is highly dependent on reaction conditions such as pH and solvent choice.[1][2] Protic solvents can facilitate the dehydration step, while a neutral to slightly acidic pH is generally optimal.[3][4]

Q2: There are many amide coupling reagents available. How do I choose the most appropriate one for this synthesis?

A2: The choice of coupling reagent is critical, especially when dealing with an aniline like 2-fluoroaniline, which has reduced nucleophilicity. The ideal reagent should efficiently activate the carboxylic acid while minimizing side reactions, particularly racemization at the C4 position of the thiazolidine ring.[5]

Coupling Reagent Advantages Disadvantages Considerations
EDC/HOBt Water-soluble urea byproduct (EDU) is easily removed with aqueous workup.[5] Low cost and widely available.O-acylisourea intermediate can be unstable. HOBt is an explosive hazard when dry.A reliable, cost-effective first choice. Best used with HOBt or HOAt to improve efficiency and suppress racemization.[5][6]
HATU/DIPEA High reactivity, fast reaction times, and low rates of racemization.[5][6] Excellent for difficult couplings with sterically hindered or electron-poor amines.Higher cost. Can form a guanidinium byproduct if the amine is added before the carboxylic acid.The premium choice for maximizing yield, especially if other methods fail. Ensure correct order of reagent addition.
DCC Inexpensive and effective.Forms a dicyclohexylurea (DCU) byproduct that is often insoluble and difficult to remove completely.[7] Not suitable for solid-phase synthesis.Generally avoided in modern process chemistry due to purification challenges with DCU.[7]
Acid Chloride (SOCl₂) Creates a highly reactive acyl chloride intermediate, driving the reaction to completion.Harsh conditions (heat, neat SOCl₂) can lead to side reactions and decomposition of sensitive substrates.[8] Generates HCl gas.A "last resort" option if coupling reagents are ineffective. Requires careful control and is not ideal for complex molecules.

Q3: How can I monitor the reaction's progress and confirm the final product structure?

A3: A combination of techniques is recommended for robust analysis:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of starting materials (1,3-thiazolidine-4-carboxylic acid and 2-fluoroaniline) and the appearance of the product spot/peak.[5][7]

  • Product Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₁FN₂OS, MW: 226.27 g/mol ).[9]

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the successful formation of the amide bond and the integrity of the thiazolidine ring and aromatic systems.

    • FT-IR Spectroscopy: Look for the appearance of the amide C=O stretch (typically ~1670 cm⁻¹) and N-H stretch (~3300 cm⁻¹).

Troubleshooting Guide

Problem: My reaction yield for the final amide product, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, is low or the reaction has stalled.

This is the most common challenge in this synthesis, often stemming from the interplay between carboxylic acid activation and the nucleophilicity of 2-fluoroaniline. Follow this diagnostic workflow to identify and solve the issue.

Troubleshooting_Workflow cluster_activation Activation Issues cluster_conditions Reaction Condition Issues start Low/No Product Yield check_activation Is the Carboxylic Acid Activated? (Check by LC-MS for activated ester) start->check_activation reagent_issue Potential Cause: - Old/degraded coupling reagent - Insufficient reagent equivalents check_activation->reagent_issue No conditions_issue Potential Cause: - Presence of water (hydrolysis) - Suboptimal base/temperature - Poor amine nucleophilicity check_activation->conditions_issue Yes solution_reagent Solution: - Use fresh coupling reagent - Increase equivalents (1.2-1.5 eq) - Switch to a stronger reagent (e.g., HATU) reagent_issue->solution_reagent end Re-run Experiment & Monitor solution_reagent->end solution_conditions Solution: - Use anhydrous solvents/inert atmosphere - Ensure non-nucleophilic base (DIPEA, 2-3 eq) - Gently heat the reaction (40-50 °C) - Increase reaction time conditions_issue->solution_conditions solution_conditions->end

Caption: Troubleshooting workflow for low amide yield.

  • Potential Cause 1: Inefficient Carboxylic Acid Activation. The coupling reagent may be old or degraded. EDC, in particular, can be sensitive to moisture.

    • Solution: Always use fresh, high-quality coupling reagents. Consider increasing the equivalents of the coupling reagent and additive (e.g., EDC and HOBt) to 1.2-1.5 equivalents. If yields remain low, switch to a more powerful coupling system like HATU with DIPEA.[5]

  • Potential Cause 2: Hydrolysis of Activated Intermediates. The activated carboxylic acid (e.g., the O-acylisourea intermediate) is highly susceptible to hydrolysis. Any water in the reaction will quench this intermediate, reverting it to the starting carboxylic acid.[7]

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., DMF, DCM). Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture contamination.[7][10]

  • Potential Cause 3: Poor Nucleophilicity of 2-Fluoroaniline. Aniline derivatives are inherently less nucleophilic than aliphatic amines. The electron-withdrawing effect of the fluorine atom further reduces the electron density on the nitrogen, slowing the reaction.

    • Solution: Use a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) in 2-3 equivalents to fully deprotonate the amine's conjugate acid without competing in the reaction.[7] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Also, extending the reaction time (up to 24 hours) may be necessary.[8][11]

Problem: I am having difficulty removing the urea byproduct after using a carbodiimide reagent (e.g., DCU from DCC).

  • Potential Cause: Dicyclohexylurea (DCU) is notoriously insoluble in many common organic solvents, leading to co-precipitation with the product or difficult filtration.[7]

    • Solution:

      • Switch to EDC: The best solution is preventative. Use EDC, as its urea byproduct (EDU) is water-soluble and easily removed during an aqueous workup.[5]

      • Filtration: If you must use DCC, filter the reaction mixture through a pad of Celite® after completion to remove the bulk of the precipitated DCU.

      • Solvent Trituration/Recrystallization: DCU has different solubility properties than most target compounds. Try triturating the crude product with a solvent in which your product is soluble but DCU is not (e.g., diethyl ether). Alternatively, recrystallization can effectively separate the crystalline product from the urea byproduct.[7]

Problem: The yield of my initial reactant, 1,3-thiazolidine-4-carboxylic acid, is low.

  • Potential Cause: The equilibrium of the condensation reaction may not favor the product. The pH might be suboptimal for imine formation or cyclization.

    • Solution: Perform the reaction in a buffered system or ensure the pH is near neutral.[2][4] Using a co-solvent system like ethanol/water can help drive the reaction forward by aiding in the removal of water formed during the condensation.[10] Ensure equimolar amounts of L-cysteine and formaldehyde are used.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Thiazolidine-4-carboxylic Acid

This protocol is adapted from general procedures for the condensation of L-cysteine with aldehydes.[10]

  • Preparation: In a round-bottom flask, dissolve L-cysteine (1.0 eq) in a 1:1 mixture of deionized water and ethanol.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add formaldehyde (1.0 eq, typically as a 37% aqueous solution) dropwise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours). The reaction progress can be monitored by TLC.

  • Isolation: The product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the collected solid with cold diethyl ether to remove any unreacted aldehyde. The product is often pure enough for the next step without further purification. Dry under vacuum.

Protocol 2: Amide Coupling using EDC/HOBt to Synthesize N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

This protocol is a robust method for forming the final amide bond.[5][7]

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-thiazolidine-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the solution. Stir for 30 minutes at 0 °C to allow for pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve 2-fluoroaniline (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess HOBt and unreacted acid), and finally with brine.

  • Isolation & Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

EDC_HOBt_Mechanism RCOOH R-COOH (Thiazolidine Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Byproduct) O_Acylisourea->EDU HOBt HOBt Amide R-CONH-R' (Final Product) HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ (2-Fluoroaniline) Amide->HOBt + HOBt (regenerated)

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

References

  • Huang, T. C., Huang, L. Z., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(1), 224–227. [Link]

  • Journal of Agricultural and Food Chemistry. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. [Link]

  • Nagai, M., et al. (2007). Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. Journal of Oleo Science, 56(11), 589-597. [Link]

  • ACS Publications. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link]

  • Ratner, S., & Clarke, H. T. (1937). The Action of Formaldehyde upon Cysteine. Journal of the American Chemical Society, 59(1), 200-206. [Link]

  • Reischl, R. J., et al. (2012). Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry, 404(6-7), 1779-1787. [Link]

  • Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation? [Link]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. [Link]

  • Sanna, A., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(4), 459-469. [Link]

  • Jadoon, M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(4), 859-864. [Link]

  • Oniga, S., et al. (2015). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 20(9), 15636-15651. [Link]

  • ResearchGate. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. [Link]

  • ResearchGate. (n.d.). Synthetic route to 2-(substituted phenyl)-1,3-thiazolidine-4-carboxamide. [Link]

  • Panagiotopoulou, A., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Future Medicinal Chemistry, 9(16), 1897-1913. [Link]

  • Taylor, C. G., et al. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistryOpen, 9(7), 706-723. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. [Link]

  • MDPI. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(1), 153. [Link]

  • Gududuru, V., et al. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Journal of Medicinal Chemistry, 48(7), 2584-2588. [Link]

  • TSI Journals. (2007). Synthesis and reactions of some new substituted thiazolidin-4-ones derivatives with antioxidant properties. Trade Science Inc.[Link]

  • Science.gov. (n.d.). analogue l-thiazolidine-4-carboxylic acid: Topics. [Link]

  • NextSDS. (n.d.). N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Welcome to the technical support guide for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to help you navigate these common formulation hurdles.

Introduction: Understanding the Challenge

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a molecule of interest in various research fields. However, like an estimated 40% of new chemical entities, it exhibits poor water solubility, which can severely limit its utility in aqueous media for in vitro assays and hinder the development of viable oral or parenteral dosage forms.[1] This poor solubility is likely attributable to a combination of high lipophilicity and strong crystal lattice energy, characteristics common in complex organic molecules.

This guide will walk you through a logical, stepwise approach to systematically evaluate and overcome these solubility issues, from fundamental techniques to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical barriers causing the poor solubility of my compound?

Answer: The poor aqueous solubility of a compound like N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide typically stems from two main factors:

  • High Lipophilicity (Hydrophobicity): The molecule may possess a high LogP value, indicating a preference for a non-polar or lipid environment over water. This makes it difficult for water molecules to surround and dissolve the compound.[2]

  • Strong Crystal Lattice Energy: In its solid state, the compound's molecules are arranged in a highly ordered, stable crystalline lattice. A significant amount of energy is required to break these intermolecular bonds before dissolution can occur. High-melting-point compounds often have high lattice energy.[2][3]

Overcoming these barriers requires formulation strategies that either modify the solvent environment to be more favorable or alter the solid-state properties of the compound to reduce the energy required for dissolution.

Q2: I'm just starting. What are the simplest and quickest methods to try and solubilize my compound for initial experiments?

Answer: For initial screening and in vitro testing, you should start with the most straightforward methods: pH adjustment and the use of co-solvents. These approaches are fast, require minimal resources, and can provide valuable data on the compound's properties.

  • pH Adjustment: If your compound has ionizable functional groups (acidic or basic), altering the pH of the aqueous medium can dramatically increase solubility.[4][5] By protonating a basic group or deprotonating an acidic group, you create a charged species that is generally much more soluble in polar solvents like water.

  • Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This makes the environment more favorable for dissolving lipophilic compounds. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[7]

A combined approach is often effective. For example, using a buffered co-solvent system can provide both pH control and a more favorable solvent environment.[8]

Q3: The simple methods provided insufficient solubility. What advanced formulation strategies should I consider?

Answer: When basic methods are insufficient, more advanced formulation technologies are required. These strategies fundamentally change the physical form of the drug to enhance its dissolution rate and/or saturation solubility. Key approaches include:

  • Particle Size Reduction (Nanosuspensions): This "top-down" approach reduces the size of drug particles to the nanometer scale (typically <1000 nm).[9][10] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[3][11] Nanosuspensions are stabilized colloidal dispersions of the pure drug in a liquid medium.[1]

  • Amorphous Solid Dispersions (ASDs): This strategy involves dispersing the drug in a carrier (usually a polymer) at a molecular level, converting it from a stable crystalline form to a high-energy, metastable amorphous state.[2][12] By eliminating the crystal lattice energy, the energy barrier to dissolution is significantly lowered, often resulting in much higher apparent solubility and faster dissolution.[13][14]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex.[17] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the drug.[][19]

Q4: How do I select the most appropriate advanced strategy for my compound and application?

Answer: The choice of strategy depends on the compound's specific properties and your intended application. The following decision framework can guide your selection.

start Poorly Soluble Compound (N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide) thermal_stability Is the compound thermally stable? start->thermal_stability logp_value High LogP (>3)? thermal_stability->logp_value  Yes asd Amorphous Solid Dispersion (ASD) thermal_stability->asd  No (Risk of degradation during melt methods) drug_loading High Drug Loading Required (>20%)? logp_value->drug_loading No lipid Lipid-Based System (SEDDS) logp_value->lipid Yes (Good candidate for lipid vehicles) nano Nanosuspension drug_loading->nano Yes cyclo Cyclodextrin Complexation drug_loading->cyclo No (Often limited by stoichiometry)

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides & Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol determines if altering pH can effectively solubilize your compound.

  • Objective: To measure the equilibrium solubility of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide across a physiologically relevant pH range (e.g., pH 2.0 to 7.4).

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide powder.

    • A series of buffers (e.g., phosphate, citrate) covering the desired pH range.

    • HPLC-grade water, acetonitrile, or other suitable organic solvent for analysis.

    • Vials with screw caps.

    • Shaking incubator or orbital shaker.

    • Calibrated pH meter.

    • Centrifuge and/or syringe filters (0.22 µm).

    • HPLC or UV-Vis spectrophotometer for concentration analysis.

  • Methodology:

    • Add an excess amount of the compound to a series of vials (ensure solid is visible).

    • Add a fixed volume of each buffer solution to the corresponding vials.

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[20]

    • After incubation, check that excess solid remains. If not, add more compound and continue incubation.

    • Measure the final pH of the supernatant in each vial.[20]

    • Clarify the supernatant by centrifugation or filtration to remove all undissolved solids.

    • Dilute an aliquot of the clear supernatant with a suitable solvent and determine the compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in µg/mL or mM) against the final measured pH. A significant increase in solubility at low or high pH indicates the compound is ionizable and that pH adjustment is a viable strategy.[5]

Protocol 2: Co-solvent Screening

This protocol helps identify an effective co-solvent system for your compound.

  • Objective: To screen various pharmaceutically acceptable co-solvents to determine their ability to solubilize the compound.

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide powder.

    • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO - for in vitro use only).

    • Aqueous buffer (e.g., PBS pH 7.4).

    • Standard lab equipment as listed in Protocol 1.

  • Methodology:

    • Prepare a series of co-solvent/buffer mixtures in varying ratios (e.g., 10%, 20%, 30%, 40% v/v co-solvent in buffer).

    • Perform an equilibrium solubility study as described in Protocol 1, using these co-solvent mixtures instead of plain buffers.

    • Add an excess of the compound to each co-solvent mixture.

    • Shake to equilibrium (24-48 hours), clarify the supernatant, and analyze the drug concentration.

  • Data Analysis: Plot solubility versus the percentage of co-solvent for each solvent tested. This will reveal the most effective co-solvent and the concentration required to achieve your target solubility.[6] Be mindful of potential toxicity, as high concentrations of organic solvents can be problematic for in vivo studies.[8]

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This is a common lab-scale method for producing ASDs.

  • Objective: To prepare an ASD of the compound with a suitable polymer to enhance its dissolution rate.

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

    • Amorphous polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

    • A volatile organic solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).

    • Round-bottom flask.

    • Rotary evaporator.

    • Vacuum oven.

  • Methodology:

    • Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Completely dissolve both the compound and the polymer in the chosen organic solvent in a round-bottom flask. The solution must be perfectly clear.

    • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature.

    • A thin film will form on the wall of the flask. Continue evaporation until the film appears dry.

    • Transfer the flask to a vacuum oven and dry for an additional 24 hours at a moderate temperature (e.g., 40-50°C) to remove any residual solvent.

    • Scrape the resulting solid material from the flask. This is your ASD.

    • Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a crystalline melting peak and Powder X-Ray Diffraction (PXRD) to confirm an amorphous halo pattern.

  • Workflow Diagram:

cluster_0 ASD Preparation via Solvent Evaporation A 1. Dissolve Drug & Polymer in Organic Solvent B 2. Solvent Removal via Rotary Evaporation A->B C 3. Secondary Drying in Vacuum Oven B->C D 4. Collect & Characterize Amorphous Solid C->D

Caption: Workflow for preparing an Amorphous Solid Dispersion (ASD).

Protocol 4: Formulation of a Nanosuspension via High-Pressure Homogenization (HPH)

HPH is a scalable "top-down" method for producing nanosuspensions.

  • Objective: To reduce the particle size of the compound to the sub-micron range to increase dissolution velocity.

  • Materials:

    • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (micronized, if possible).

    • Aqueous dispersion medium (e.g., purified water).

    • Stabilizers/surfactants (e.g., Poloxamer 188, Tween® 80, SLS).[21][22]

    • High-shear mixer (e.g., Ultra-Turrax).

    • High-pressure homogenizer.

    • Particle size analyzer (e.g., Dynamic Light Scattering).

  • Methodology:

    • Disperse the compound powder in an aqueous solution containing the selected stabilizer(s).

    • Create a pre-suspension by mixing with a high-shear mixer for 5-10 minutes. This breaks down large agglomerates.

    • Pass the pre-suspension through the high-pressure homogenizer. The extreme shear forces and cavitation within the homogenizer will break down the drug crystals.[1][9]

    • Repeat the homogenization cycle multiple times (e.g., 10-30 cycles) at high pressure (e.g., 1500 bar).

    • Collect samples periodically and measure the particle size distribution until a desired and stable size is achieved (e.g., mean particle size < 400 nm).

  • Data Analysis: Key quality attributes are mean particle size, polydispersity index (PDI), and zeta potential. A low PDI (<0.3) indicates a narrow size distribution. A high absolute zeta potential (>|20| mV) suggests good physical stability against aggregation.

Data Summary Tables

Table 1: Comparison of Advanced Solubilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantagesBest For...
Nanosuspension Increases surface area, enhancing dissolution velocity.[11]High drug loading possible; suitable for parenteral/oral routes.High energy input; potential for particle aggregation (Ostwald ripening).Compounds with high melting points; when high drug loading is critical.
Amorphous Solid Dispersion (ASD) Eliminates crystal lattice energy, increasing apparent solubility.[2][12]Significant solubility enhancement; can create supersaturated solutions.[23]Physically unstable (risk of recrystallization); potential for chemical degradation.Thermally labile compounds (solvent methods); achieving maximum solubility enhancement.
Cyclodextrin Complexation Encapsulates the drug in a hydrophilic shell.[15][17]Creates a true solution; suitable for parenteral formulations; can reduce toxicity.[16]Limited by 1:1 or 1:2 stoichiometry, limiting drug loading; can be expensive.[24]Low-dose compounds; when a true solution is required for IV administration.
Table 2: Common Excipients for Solubility Enhancement
Excipient TypeExamplesRole in Formulation
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduce solvent polarity to dissolve lipophilic drugs.[7][25]
Surfactants Polysorbates (Tween®), Sorbitan esters (Span®), PoloxamersWet drug particles, stabilize nanosuspensions, form micelles.[21][26]
ASD Polymers PVP (Povidone), HPMC, HPMC-AS, Soluplus®Form a stable amorphous matrix, prevent recrystallization.[23][27]
Cyclodextrins α-CD, β-CD, γ-CD, HP-β-CD, SBE-β-CDForm inclusion complexes to solubilize guest molecules.[][19]

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Garcês, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 299. [Link]

  • Janssens, S., & Van den Mooter, G. (2009). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information. [Link]

  • A review of drug delivery system: Solid dispersion. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Warren, D. B., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Drug Development and Delivery. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2012). Touro Scholar. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. [Link]

  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024). Imperial Oilfield Chemicals Pvt. Ltd.[Link]

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2023). IJCRT.org. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2023). World Pharma Today. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (2022). National Center for Biotechnology Information. [Link]

  • What Are Surfactants? Uses, Benefits, and Safety. (2024). Musim Mas. [Link]

  • Safety of Surfactant Excipients in Oral Drug Formulations. (2023). Journal of Pharmaceutical Sciences. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2023). Roquette. [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

  • Solid Dispersions for Drug Delivery: Applications and Preparation Methods. (n.d.). MDPI. [Link]

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2023). ResearchGate. [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2023). Bentham Science Publishers. [Link]

  • Solid Dispersions: Improved Solubility and Sustained Release. (2024). Austin Publishing Group. [Link]

  • Examples of surfactants used in pharmaceutical formulations. (n.d.). ResearchGate. [Link]

  • Garcês, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Surfactant Excipients. (n.d.). American Pharmaceutical Review. [Link]

  • SOLID DISPERSIONS: A REVIEW ON DRUG DELIVERY SYSTEM AND SOLUBILITY ENHANCEMENT. (2013). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2022). Pharmaceutics. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Solubility Enhancement of Drugs. (2022). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. [Link]

  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. (2022). Journal of Chemical Technology and Metallurgy. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Course Hero. [Link]

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Troubleshooting

troubleshooting N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide degradation during long-term storage

Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting strategies and frequently asked questions concerning the long-term storage stability of N-(2-fluorophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call for a specialized resource, this Technical Support Center guide provides in-depth troubleshooting strategies and frequently asked questions concerning the long-term storage stability of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical principles with practical, field-proven methodologies to assist researchers, scientists, and drug development professionals in safeguarding the integrity of their valuable compound.

Technical Support Guide: N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Introduction: Understanding the Stability Challenges

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a molecule possessing several functional groups that, while integral to its function, also present specific vulnerabilities during long-term storage. The primary loci for degradation are the amide linkage and the sulfur-containing thiazolidine ring. The amide bond is susceptible to hydrolysis, while the thiazolidine ring can undergo both hydrolytic ring-opening and oxidation at the sulfur atom.[1][2][3][4] Environmental factors such as temperature, humidity, light, and atmospheric oxygen are critical variables that can initiate and accelerate these degradation pathways.[5][6] This guide is designed to provide a logical framework for identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a new, more polar peak in my HPLC analysis after several months of storage. What is the likely cause?

A1: The most probable cause is hydrolysis of the amide bond.

The amide linkage in N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a primary site for degradation. Hydrolysis, the cleavage of this bond by a water molecule, results in the formation of 1,3-thiazolidine-4-carboxylic acid and 2-fluoroaniline.[2][7] This reaction is often catalyzed by trace amounts of acid or base and is significantly accelerated by elevated temperature and humidity.[1] The resulting carboxylic acid is substantially more polar than the parent amide, leading to an earlier elution time (a new peak) on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass-to-charge ratio (m/z) for the protonated 1,3-thiazolidine-4-carboxylic acid would be [M+H]⁺ ≈ 134.0, and for 2-fluoroaniline, it would be [M+H]⁺ ≈ 112.1.

  • Review Storage Conditions: Assess the temperature and humidity logs for the storage period. Any excursions above recommended levels (see Table 1) are a likely cause.

  • Check for Contaminants: Ensure the storage container and any solvents used for sample preparation are free from acidic or basic residues.

Q2: What are the primary degradation pathways I should be aware of for this molecule?

A2: There are three primary degradation pathways to consider: Amide Hydrolysis, Thiazolidine Ring Opening, and Oxidation.

Understanding these pathways is crucial for developing a stability-indicating analytical method and for designing appropriate storage protocols. Forced degradation studies are the definitive way to explore these vulnerabilities systematically.[8][9]

  • Amide Hydrolysis: As discussed in Q1, this involves the cleavage of the C-N amide bond, typically accelerated by moisture, heat, and non-neutral pH.[1][7]

  • Thiazolidine Ring Opening: The thiazolidine ring can undergo acid- or base-catalyzed hydrolysis, leading to a ring-opening event that forms the corresponding aldehyde and aminothiol.[10][11][12] This process is often reversible but can lead to a complex mixture of degradants over time.

  • Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation, forming the corresponding sulfoxide and, under more aggressive conditions, the sulfone.[4][13][14] This can be triggered by atmospheric oxygen, peroxide impurities in solvents, or exposure to light.

Below is a diagram illustrating these potential degradation routes.

G cluster_main cluster_products Parent N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Amide_Hydrolysis 1,3-thiazolidine-4-carboxylic acid + 2-fluoroaniline Parent->Amide_Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Ring_Opening Ring-Opened Products (Aminothiol + Aldehyde) Parent->Ring_Opening Hydrolysis (H⁺/OH⁻) Oxidation Sulfoxide / Sulfone Derivatives Parent->Oxidation Oxidation ([O])

Caption: Primary degradation pathways for the target compound.

Q3: What are the ideal long-term storage conditions for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide?

A3: Ideal storage involves strict control over temperature, humidity, light, and atmosphere.

Based on the known instabilities of amide and thiazolidine compounds, the following conditions are recommended to maximize shelf life. These are aligned with regulatory guidelines for stability testing.[1][15]

Table 1: Recommended Storage and Stability Testing Conditions

Condition Type Temperature Relative Humidity Duration Purpose
Recommended Long-Term Storage 2-8°C As low as possible (<40% RH) Extended Period Maximizes shelf-life by minimizing thermal and hydrolytic degradation.
ICH Long-Term Study 25°C ± 2°C 60% ± 5% RH 12 months min. To establish shelf-life under standard room temperature conditions.[1]
ICH Intermediate Study 30°C ± 2°C 65% ± 5% RH 6 months min. Used if significant change occurs during accelerated studies.[1]

| ICH Accelerated Study | 40°C ± 2°C | 75% ± 5% RH | 6 months min. | To accelerate degradation and predict long-term stability.[1] |

Key Storage Practices:

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture ingress.[5][16]

  • Atmosphere: For maximum protection, especially for primary reference standards, purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and prevent oxidation.[16]

  • Desiccant: Store vials in a desiccator or a controlled humidity chamber to minimize exposure to atmospheric moisture.[5]

Q4: How can I proactively identify potential degradation products before they appear in my long-term samples?

A4: Conduct a forced degradation (stress testing) study.

Forced degradation studies are a cornerstone of pharmaceutical development, designed to intentionally degrade the compound under more aggressive conditions to rapidly identify likely degradation products and establish the specificity of your analytical method.[9][17][18][19]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare several accurately weighed samples of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. Dissolve in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the samples to the conditions outlined in Table 2. Include a control sample protected from stress conditions.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the main compound.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) detector to aid in peak identification.[20]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks that appear. This provides a "fingerprint" of potential degradants.

Table 2: Typical Forced Degradation Study Conditions

Stress Condition Reagent/Condition Temperature Typical Duration Target Degradation Pathway
Acid Hydrolysis 0.1 M HCl 60°C 2-8 hours Amide Hydrolysis, Ring Opening
Base Hydrolysis 0.1 M NaOH Room Temp 1-4 hours Amide Hydrolysis, Ring Opening
Oxidation 3% H₂O₂ Room Temp 2-24 hours Sulfoxidation
Thermal Dry Heat (Solid) 80°C 24-72 hours Thermolysis

| Photolytic | ICH-compliant light source | Ambient | Per ICH Q1B[21][22] | Photodegradation |

Q5: I've followed all recommended storage procedures, but I'm still seeing unexpected degradation. What is my next step?

A5: Your next step is to follow a systematic troubleshooting workflow to investigate less obvious factors.

When standard protocols fail, a logical, step-by-step investigation is necessary. This involves re-examining your entire process, from material handling to final analysis.

G A Observation of Unexpected Degradation B 1. Characterize Degradant (LC-MS, NMR) A->B C 2. Review Storage Container & History A->C D Is the degradant from a known pathway (hydrolysis, oxidation)? B->D F Consider excipient or container incompatibility C->F E Check for sources of H₂O, O₂, acid/base D->E Yes D->F No H 4. Refine Storage Protocol (e.g., inert gas, new container) E->H G 3. Perform Forced Degradation Study F->G G->H

Caption: A logical workflow for troubleshooting advanced degradation issues.

Workflow Explanation:

  • Characterize the Degradant: Before you can solve the problem, you must understand it. Use advanced analytical techniques like LC-MS and, if the degradant can be isolated, NMR to definitively identify its structure. This is the most critical step.[17][20]

  • Review Storage Container & History: Was the vial properly sealed? Is the container material (e.g., glass type) leaching any contaminants? Could there have been a temperature excursion that was not recorded?[6]

  • Forced Degradation: If you haven't already, perform a comprehensive forced degradation study (see Q4). This may reveal a previously unknown vulnerability, such as a specific sensitivity to an oxidative environment that you had not anticipated.[19]

  • Refine Protocol: Based on your findings, implement corrective actions. This could involve switching to a higher-quality vial, rigorously purging with inert gas, or co-storing with an oxygen scavenger.[5]

By methodically addressing these questions and employing the described protocols, researchers can effectively diagnose, troubleshoot, and prevent the degradation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, ensuring the long-term integrity and reliability of their experimental results.

References

  • Fife, T. H., & Benjamin, B. M. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(1), 257-261. [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. [Link]

  • Stability Tips. (2026, February 28). How to Reduce Amide Degradation During Storage. [Link]

  • Patsnap Eureka. (2026, February 28). Amide vs Hydrazone Stability: Impacts of Temperature Gradient. [Link]

  • Pharma University. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments. [Link]

  • Proctor, G. R., & Smith, B. M. (1985). Opening of the thiazolidine ring of penicillin derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1575-1581. [Link]

  • Google Patents. (n.d.).
  • Patsnap Eureka. (2026, February 28). How to Enhance Amide Stability in High-Temperature Processes. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. [Link]

  • PubMed. (2023, September 6). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. [Link]

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?[Link]

  • ACS Publications. (2021, August 31). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. [Link]

  • Monoscope. (2023, September 23). Efficient End Point Troubleshooting: A Guide to Monitoring API Failures with monoscope. [Link]

  • Monoscope. (2023, September 17). Monitoring API Failures with monoscope: A Guide to Efficient Endpoint Troubleshooting. [Link]

  • Pharma.Tips. (2025, December 27). Troubleshooting API Leaching in Sustained Release Tablets During Storage. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. [Link]

  • API7.ai. (2024, April 1). Best Practices of API Degradation in API Gateway. [Link]

  • PubMed. (2006, September 15). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ACS Publications. (2003, September 9). Oxidative Desulfurization: Oxidation Reactivity of Sulfur Compounds in Different Organic Matrixes. [Link]

  • ResearchGate. (2025, October 17). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature Dependence of Water Interactions with the Amide Carbonyls of α-Helices. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • ResearchGate. (n.d.). Effects of temperature on amidase activity (a) and stability (b). [Link]

  • National Center for Biotechnology Information. (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. (2023, January 4). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential. [Link]

  • MDPI. (2023, February 3). Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico. [Link]

  • National Center for Biotechnology Information. (n.d.). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. [Link]

  • Khan Academy. (2010, October 21). Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • NextSDS. (n.d.). N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. [Link]

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  • ResearchGate. (2025, August 5). (PDF) Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. [Link]

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  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

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  • National Center for Biotechnology Information. (2023, June 7). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. [Link]

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Optimization

Technical Support Center: A Guide to Reducing Synthetic Impurities in N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Batches

Welcome to the technical support center for the synthesis and purification of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common impurity-related challenges encountered during synthesis. Controlling impurities is a critical aspect of drug development, directly impacting the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your synthetic process and ensure high-purity batches.

Section 1: Synthetic Pathway and Common Impurity Profile

The synthesis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide typically involves an amide coupling reaction between 1,3-thiazolidine-4-carboxylic acid and 2-fluoroaniline. This is commonly facilitated by a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), often with an additive like N-hydroxysuccinimide (NHS) to suppress side reactions.[3]

Understanding the origin of impurities is the first step toward controlling them.[4][5] Impurities can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route itself, including unreacted starting materials, intermediates, and by-products.[2]

  • Degradation Products: Formed by the decomposition of the API under certain conditions.[4]

The diagram below illustrates the primary synthetic route and highlights the potential points of impurity formation.

Caption: Synthetic route and potential impurity formation points.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in batches of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide?

A1: The most frequently observed impurities include:

  • Unreacted Starting Materials: Residual 1,3-thiazolidine-4-carboxylic acid and 2-fluoroaniline.

  • Coupling Agent By-products: For DCC-mediated couplings, the primary by-product is N,N'-dicyclohexylurea (DCU).[3][6][7] If EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used, the corresponding water-soluble urea is formed.

  • Side-Reaction Products: N-acylurea can form if the activated O-acylisourea intermediate rearranges before reacting with the amine.[8]

  • Degradation Products: Hydrolysis of the thiazolidine ring or the final amide bond can occur, especially under harsh pH conditions during workup or storage.[9][10][11][12][13]

Q2: What are the typical regulatory thresholds for impurities in an API?

A2: Regulatory guidelines, such as those from the ICH (International Conference on Harmonisation), set strict limits.[4] While specific thresholds depend on the maximum daily dose of the drug, a common framework is:

  • Reporting Threshold: Impurities above 0.05% should be reported.

  • Identification Threshold: Impurities above 0.10% must have their structures identified.

  • Qualification Threshold: Impurities above 0.15% must be qualified through toxicological studies to ensure their safety.[5]

Q3: Which analytical techniques are best for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive impurity profiling.[2][14]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[15] A well-developed, stability-indicating HPLC method is crucial.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of unknown impurities, which is the first step in structural elucidation.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated impurities.[4]

  • Gas Chromatography (GC): Primarily used for detecting and quantifying residual solvents.[2]

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis and purification.

Problem 1: High levels of N,N'-dicyclohexylurea (DCU) are present in my final product, and it's difficult to remove.

  • Plausible Causes:

    • Excess DCC: Using a significant excess of DCC can lead to more by-product formation.

    • Presence of Water: DCC reacts readily with any water present in the reaction solvent or on glassware, forming DCU.[7]

    • Inefficient Purification: DCU has low solubility in many common organic solvents, making its removal by simple filtration or extraction challenging.[6][7]

  • Immediate Diagnostic Steps:

    • Confirm the impurity's identity as DCU using LC-MS by checking for its characteristic molecular weight.

    • Use ¹H NMR to look for the characteristic cyclohexyl proton signals.

  • Corrective Actions & Remediation:

StrategyDetailed ProtocolRationale
Process Optimization 1. Dry Solvents: Use anhydrous solvents (e.g., DCM, DMF) for the reaction. 2. Stoichiometry Control: Limit the amount of DCC to 1.05-1.1 equivalents relative to the carboxylic acid.Prevents the premature hydration of DCC, which is a primary source of DCU formation.[7] Minimizes excess reagent that will be converted to the by-product.
Purification: Filtration 1. After the reaction is complete, cool the mixture (e.g., to 0-4 °C) to maximize DCU precipitation. 2. Filter the reaction mixture through a medium-porosity sintered glass funnel. 3. Wash the collected product cake with a non-polar solvent like hexanes or cold diethyl ether where the product has minimal solubility but DCU remains insoluble.This is the simplest method. DCU is largely insoluble in many organic solvents, and its solubility decreases further at lower temperatures.[3]
Purification: Acidic Wash 1. If the product is in an organic solvent like ethyl acetate, perform a wash with dilute acetic acid in water. 2. This can help to solubilize and remove trace amounts of DCU that may not have precipitated.While DCU itself is not basic, this procedure can help break up any product-DCU complexes and is part of a standard amide workup.
Purification: Chromatography 1. If DCU persists, column chromatography on silica gel is the most effective method. 2. Use a solvent system where the product and DCU have different retention factors (Rf), typically a gradient of ethyl acetate in hexanes.Provides the highest level of purification by separating compounds based on polarity. This should be a last resort for large-scale batches due to cost and time.

Problem 2: My reaction is slow or incomplete, leaving significant amounts of unreacted 2-fluoroaniline.

  • Plausible Causes:

    • Insufficient Carboxylic Acid Activation: The coupling reagent may be inefficient, or the activated intermediate is not forming correctly.[17]

    • Low Nucleophilicity of the Amine: 2-fluoroaniline is an electron-deficient aniline due to the fluorine atom, making it less nucleophilic than aliphatic amines.[17]

    • Steric Hindrance: The ortho-fluoro substituent can sterically hinder the approach of the amine to the activated carboxylic acid.

  • Immediate Diagnostic Steps:

    • Monitor the reaction by TLC or HPLC to track the consumption of starting materials.

    • If possible, use LC-MS to check for the formation of the activated acid intermediate or any side products.

  • Corrective Actions & Remediation:

Troubleshooting_Incomplete_Reaction Start Problem: Incomplete Reaction (High 2-Fluoroaniline) Q1 Is the coupling reagent appropriate for anilines? Start->Q1 Sol_Reagent Switch to a stronger coupling reagent: HATU, HBTU, or PyBOP Q1->Sol_Reagent No Q2 Is pre-activation being used? Q1->Q2 Yes Purification Purification Step: Use an acidic wash (e.g., 1M HCl) during workup to remove basic 2-fluoroaniline. Sol_Reagent->Purification Sol_Preactivate Implement pre-activation: Mix acid + coupling agent for 10-15 min before adding the aniline. Q2->Sol_Preactivate No Q3 Is the reaction temperature and time sufficient? Q2->Q3 Yes Sol_Preactivate->Purification Sol_Conditions Increase temperature slightly (e.g., to 40 °C) or extend reaction time. Monitor by HPLC. Q3->Sol_Conditions No Q3->Purification Yes Sol_Conditions->Purification

Caption: Decision workflow for troubleshooting incomplete amide coupling.

  • Detailed Protocols:

    • Switching Coupling Reagent: Uronium/aminium salt-based reagents like HATU or HBTU are often more effective for coupling with less nucleophilic anilines than standard carbodiimides.[17]

    • Pre-activation Protocol:

      • In a dry flask under an inert atmosphere, dissolve the 1,3-thiazolidine-4-carboxylic acid (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).

      • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

      • Stir this mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.

      • Add the 2-fluoroaniline (1.05 eq) to the activated mixture and continue stirring until the reaction is complete.

    • Purification via Acid Wash:

      • After the reaction, dilute the mixture with a suitable organic solvent like ethyl acetate.

      • Transfer to a separatory funnel and wash with 1M HCl (2x).

      • Follow with a wash of saturated sodium bicarbonate solution to neutralize any remaining acid, then brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. This procedure effectively removes the basic unreacted aniline.[17][18]

Problem 3: An unknown impurity with a molecular weight corresponding to the hydrolysis of the thiazolidine ring is detected.

  • Plausible Causes:

    • Harsh pH During Workup: The thiazolidine ring can be susceptible to acid- or base-catalyzed hydrolytic cleavage.[9][10][12]

    • Instability on Storage: The presence of moisture or acidic/basic residues in the final product can lead to degradation over time.[4]

  • Immediate Diagnostic Steps:

    • Use LC-MS/MS to fragment the impurity and confirm its structure as the ring-opened product.

    • Review the pH of all aqueous solutions used during the workup and purification steps.

  • Corrective Actions & Remediation:

    • Modify Workup: Use milder acids (e.g., 5% citric acid) and bases (e.g., saturated sodium bicarbonate) for washes instead of strong acids (like concentrated HCl) or bases (like NaOH).[17] Ensure that contact time with aqueous phases is minimized.

    • Control Storage Conditions: Store the final API in a tightly sealed container, protected from light and moisture, and at a controlled temperature. Ensure the final product is free of any acidic or basic residues by washing to a neutral pH and drying thoroughly.

    • Repurification: If a batch is contaminated with the hydrolysis product, repurification via column chromatography or recrystallization may be necessary. Recrystallization is often a highly effective method for removing small amounts of impurities from crystalline solids.[19]

  • Recrystallization Protocol:

    • Select an appropriate solvent system where the API is soluble at high temperatures but sparingly soluble at room temperature or below. A good starting point could be ethanol, isopropanol, or an ethyl acetate/heptane mixture.

    • Dissolve the impure compound in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly and undisturbed to form well-defined crystals. Rapid cooling can trap impurities.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: References

  • Fife, T. H. (1989). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. Available at: [Link]

  • Izdebski, J., & Pełka, J. (1989). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. PubMed. Available at: [Link]

  • Teasdale, A., Elder, D., & Chang, S. J. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development. Available at: [Link]

  • Ascent. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Ascent. Available at: [Link]

  • Fife, T. H. (1989). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society. Available at: [Link]

  • Proctor, P., & Grant, G. (1985). Opening of the thiazolidine ring of penicillin derivatives. ResearchGate. Available at: [Link]

  • Staudinger, I., et al. (2002). Process for ring cleavage of thiazolidine derivatives. Google Patents. Available at:

  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide. Wikipedia. Available at: [Link]

  • Fife, T. H. (1989). ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. ResearchGate. Available at: [Link]

  • Pandey, P. K. (2025). How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. PharmaGuru. Available at: [Link]

  • Journal of Pharmaceutical Research International. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Pharmaceutical Research International. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Eman. (2025). Strategic Impurity Control in Next-Generation Pharmaceuticals: Analytical Technologies, Toxicological Assessment, and Regulatory. Eman. Available at: [Link]

  • AVS Life Sciences. (n.d.). 7 Strategies for Managing Nitrosamine Impurities Effectively. AVS Life Sciences. Available at: [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]

  • Lee, S. H., et al. (n.d.). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Available at: [Link]

  • Kelly, P. F., et al. (2014). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Miller, S. J. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. Available at: [Link]

  • Organic Chemistry Highlights. (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. Organic Chemistry Highlights. Available at: [Link]

  • ACS Publications. (1999). Preparation of Carboxamides via Carboxylic−Phosphoric Anhydrides. ACS Publications. Available at: [Link]

  • Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. Available at: [Link]

  • ACS Publications. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Publications. Available at: [Link]

  • SURFACE at Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. Available at: [Link]

  • Academia.edu. (2023). Purification of Organic Compounds: from Crude Product to Purity. Academia.edu. Available at: [Link]

  • ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. ResearchGate. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available at: [Link]

  • Science of Synthesis. (n.d.). Synthesis of Amides (Including Peptides) in Continuous-Flow Reactors. Thieme. Available at: [Link]

  • Letters in Applied NanoBioScience. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience. Available at: [Link]

  • PMC. (n.d.). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. PMC. Available at: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of amidines. Reaction conditions: 1 a (0.5 mmol), Et3N.... ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Crystallization Parameters for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Purification

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-(2-fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide via crystallization. The following sections offer solutions to common challenges and explain the fundamental principles behind optimizing crystallization parameters.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization process in a question-and-answer format, providing actionable solutions and explanations.

Question 1: My compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What are the initial steps to induce crystallization?

Answer:

"Oiling out," where the compound separates from the solution as a liquid phase rather than a solid, is a common crystallization challenge.[1][2] This phenomenon often occurs when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[1][3] Amorphous solids, which lack a long-range ordered structure like crystals, can also form under these conditions.[4][5] Here are the primary strategies to address this issue:

  • Solvent System Optimization: The choice of solvent is paramount. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures.[6] For a molecule like N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, which possesses both polar (amide, thiazolidine) and non-polar (fluorophenyl) functionalities, a systematic solvent screening is crucial.

  • Controlled Cooling Rate: Rapid cooling often leads to a sudden drop in solubility, forcing the compound out of solution as an oil or amorphous solid.[7] Employing a slower, more controlled cooling gradient allows molecules sufficient time to orient themselves into a crystal lattice.[8][9] Consider using a programmable cooling bath or insulating the crystallization vessel to slow down the cooling process.

  • Inducing Nucleation:

    • Scratching: Gently scratching the inner surface of the flask at the solvent-air interface with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[10]

    • Seeding: Introducing a small, well-formed crystal of the pure compound (a "seed crystal") into a saturated solution can trigger crystallization.[10]

Question 2: I've managed to obtain crystals, but they are very small, needle-like, or form as a fine powder. How can I encourage the growth of larger, more well-defined crystals?

Answer:

The formation of small or needle-like crystals is often a result of rapid nucleation relative to the rate of crystal growth. To obtain larger crystals, the goal is to control the process to favor growth over the formation of new nuclei.

  • Reduce Supersaturation: High supersaturation levels favor rapid nucleation, leading to a large number of small crystals. To mitigate this, you can:

    • Increase the amount of solvent: Using slightly more than the minimum amount of hot solvent required to dissolve the compound will reduce the overall supersaturation as the solution cools.[1]

    • Employ a slower cooling rate: As mentioned previously, a slower cooling profile maintains a lower level of supersaturation over a longer period, promoting the growth of existing crystals rather than the formation of new ones.[7]

  • Utilize a Co-solvent System: A mixed solvent system can be highly effective.[6] One solvent should be a "good" solvent in which the compound is readily soluble, and the other a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible. By slowly introducing the anti-solvent to a solution of the compound in the good solvent (e.g., via vapor diffusion), you can gradually decrease the solubility and promote slow, controlled crystal growth.[11][12]

  • Minimize Agitation: While some agitation can be beneficial for heat and mass transfer, vigorous stirring can induce secondary nucleation, leading to smaller crystals. Once crystal growth has initiated, reducing or stopping agitation can allow for the formation of larger, more perfect crystals.

Question 3: My crystallization yield is consistently low, even though crystals are forming. What factors could be contributing to this, and how can I improve it?

Answer:

Low yield can be a frustrating issue. Several factors can contribute to poor recovery of the crystallized product.

  • Solvent Choice: The solubility of your compound in the cold solvent is a critical factor. If the compound remains significantly soluble even at low temperatures, a substantial amount will be lost in the mother liquor. Re-evaluate your solvent system to find one where the compound has minimal solubility at the collection temperature.

  • Incomplete Crystallization: Ensure that you are allowing sufficient time for the crystallization to complete at the final temperature. Cooling the solution in an ice bath or refrigerator after it has reached room temperature can often induce further crystallization and improve yield.

  • Filtration and Washing Losses:

    • Use a cold solvent for washing: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product.

    • Efficient filtration: Ensure your filtration setup (e.g., Buchner funnel and vacuum flask) is efficient to minimize the time the crystals are in contact with the mother liquor.

  • Initial Purity of the Crude Material: If the crude N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is highly impure, the impurities can interfere with the crystallization process and reduce the yield of the desired compound.[13][14] It may be necessary to perform a preliminary purification step (e.g., column chromatography) before crystallization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the crystallization of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Q1: What types of solvents are generally suitable for crystallizing carboxamide and thiazolidine-containing compounds?

A1: Given the structure of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, which includes a polar carboxamide group and a thiazolidine ring, polar solvents are often a good starting point.[15]

  • Polar Protic Solvents: Alcohols like ethanol, methanol, and isopropanol can form hydrogen bonds with the amide group and are often effective.[10]

  • Polar Aprotic Solvents: Acetone, ethyl acetate, and acetonitrile can also be suitable.

  • Mixed Solvent Systems: As mentioned earlier, a combination of a polar solvent (like ethanol) and a non-polar anti-solvent (like heptane or hexane) can be very effective for fine-tuning solubility.[6][16]

Q2: How do impurities affect the crystallization of my compound?

A2: Impurities can have a significant impact on crystallization in several ways:[13][17]

  • Inhibition of Nucleation and Growth: Impurities can adsorb to the surface of growing crystals, blocking sites for further molecule addition and slowing or even halting crystal growth.[17]

  • Alteration of Crystal Habit: The presence of impurities can change the shape (habit) of the crystals. For example, they might favor growth in one dimension, leading to needles instead of prisms.[14]

  • Induction of "Oiling Out": High levels of impurities can depress the melting point of the compound, increasing the likelihood of it oiling out.[1]

  • Incorporation into the Crystal Lattice: Some impurities, especially those structurally similar to the target compound, can be incorporated into the crystal lattice, reducing the purity of the final product.[13]

Q3: What is the role of temperature control in achieving high-purity crystals?

A3: Temperature control is a critical parameter in crystallization.

  • Solubility Gradient: The primary principle of crystallization is the difference in solubility at different temperatures. A well-chosen solvent will have a steep solubility curve with respect to temperature, meaning the compound is much more soluble at higher temperatures than at lower temperatures.

  • Cooling Rate and Crystal Size: The rate at which the temperature is decreased directly influences the level of supersaturation and, consequently, the balance between nucleation and crystal growth.[18] A slow cooling rate generally leads to larger, more perfect crystals with higher purity, as it allows time for molecules to arrange themselves correctly in the crystal lattice and for impurities to remain in the solution.[7]

Q4: Can you provide a general protocol for developing a crystallization procedure for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide?

A4: The following is a systematic approach to developing a robust crystallization protocol.

Protocol 2: Systematic Crystallization Method Development

  • Solvent Screening:

    • Place a small amount (10-20 mg) of the crude compound into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and water) to each test tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes containing undissolved solid. A good solvent will dissolve the compound upon heating.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. Observe which solvents yield crystals.

  • Single Solvent Recrystallization:

    • Based on the screening, select the most promising single solvent.

    • Dissolve the crude compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

  • Mixed Solvent Recrystallization (if single solvents are not ideal):

    • Dissolve the crude compound in a minimal amount of a "good" solvent at room temperature or with gentle heating.

    • Slowly add a "poor" (anti-solvent) in which the compound is insoluble until the solution becomes slightly cloudy (the point of saturation).

    • Gently heat the solution until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.

    • Collect and dry the crystals as described above.

Data Presentation

Table 1: Solvent Selection Guide for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Solvent ClassExample SolventsPolarityBoiling Point (°C)Suitability Rationale
Polar Protic Ethanol, IsopropanolHigh78, 82Potential for hydrogen bonding with the amide group. Good for creating a significant solubility differential with temperature.[10]
Polar Aprotic Ethyl Acetate, AcetoneMedium77, 56Good dissolving power for moderately polar compounds. Lower boiling points allow for easier removal.[15]
Aromatic TolueneLow111Can sometimes promote the growth of high-quality crystals.[11]
Aliphatic Heptane, HexaneVery Low98, 69Often used as anti-solvents in mixed solvent systems due to low dissolving power for polar compounds.[15]
Aqueous WaterVery High100May be a suitable anti-solvent or part of a mixed solvent system with a miscible organic solvent like ethanol.[11]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Crystallization Outcome

G start Initial Observation: Poor Crystallization Outcome oiling_out Compound 'Oils Out' or Forms Amorphous Solid start->oiling_out small_crystals Small, Needle-like, or Powdery Crystals start->small_crystals low_yield Low Crystal Yield start->low_yield solv_opt_oil Optimize Solvent System: - Re-screen solvents - Try a mixed solvent system oiling_out->solv_opt_oil cool_rate_oil Decrease Cooling Rate: - Insulate flask - Use a programmable bath oiling_out->cool_rate_oil induce_nucl Induce Nucleation: - Scratch flask - Add seed crystals oiling_out->induce_nucl reduce_ss Reduce Supersaturation: - Use more hot solvent - Slow down cooling small_crystals->reduce_ss cosolvent Use a Co-solvent System: (e.g., vapor diffusion) small_crystals->cosolvent agitation Minimize Agitation After Nucleation small_crystals->agitation solv_opt_yield Re-evaluate Solvent: - Check cold solubility low_yield->solv_opt_yield time_temp Optimize Crystallization Time and Temperature low_yield->time_temp filtration Improve Collection Technique: - Wash with cold solvent low_yield->filtration end High-Quality Crystals and Good Yield solv_opt_oil->end cool_rate_oil->end induce_nucl->end reduce_ss->end cosolvent->end agitation->end solv_opt_yield->end time_temp->end filtration->end

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: General Solvent Screening Protocol

G start Start: Crude N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide step1 1. Aliquot crude solid into multiple test tubes start->step1 step2 2. Add various solvents at room temperature step1->step2 decision1 Soluble at Room Temp? step2->decision1 step3 3. Heat insoluble mixtures to boiling decision1->step3 No reject1 Reject Solvent: Too Soluble decision1->reject1 Yes decision2 Soluble when Hot? step3->decision2 step4 4. Cool hot solutions slowly to room temp, then to 0°C decision2->step4 Yes reject2 Reject Solvent: Insoluble decision2->reject2 No decision3 Crystals Form? step4->decision3 decision3->reject2 No select Select as Potential Crystallization Solvent decision3->select Yes

Caption: A flowchart for systematic solvent screening.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Organic Process Research & Development. Available at: [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals. Available at: [Link]

  • Effects of impurities on an industrial crystallization process of ammonium sulfate. (n.d.). Technische Universität Bergakademie Freiberg. Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). IUCRJ. Available at: [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Available at: [Link]

  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Available at: [Link]

  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. (2019). ACS Omega. Available at: [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Available at: [Link]

  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Crystallization Kinetics of Amorphous Materials. (2012). SciSpace. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Choice of Solvent. (2022). Chemistry LibreTexts. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. Available at: [Link]

  • Prediction of solvents suitable for crystallization of small organic molecules. (2005). Journal of Chemical Information and Modeling. Available at: [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Available at: [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Available at: [Link]

  • Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation. (2020). MDPI. Available at: [Link]

  • Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. (2009). IFAC Proceedings Volumes. Available at: [Link]

  • Amorphous vs Crystalline Solids - Know the Differences. (2024). WaferPro. Available at: [Link]

  • Amorphous solid - Preparation, Structure, Properties. (n.d.). Britannica. Available at: [Link]

  • Guiding epitaxial crystallization of amorphous solids at the nanoscale: Interfaces, stress, and precrystalline order. (2022). AIP Publishing. Available at: [Link]

  • Crystallization of Small Molecules. (n.d.). University of Barcelona. Available at: [Link]

  • Crystalline and Amorphous Solids. (2023). Chemistry LibreTexts. Available at: [Link]

  • Crystallization Tips. (n.d.). Hampton Research. Available at: [Link]

  • Optimal Cooling System Design for Increasing the Crystal Growth Rate of Single-Crystal Silicon Ingots in the Czochralski Process Using the Crystal Growth Simulation. (2020). ResearchGate. Available at: [Link]

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2023). ChemRxiv. Available at: [Link]

  • Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. (2008). Organic Process Research & Development. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Available at: [Link]

  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (2006). Chemical Engineering Communications. Available at: [Link]

  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. (2018). Scientific Reports. Available at: [Link]

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. (2018). Chemical and Pharmaceutical Bulletin. Available at: [Link]

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Reference Data & Comparative Studies

Validation

comparative efficacy of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide vs standard inhibitors

A Comparative Guide to the Efficacy of Novel Nsp15 Endoribonuclease Inhibitors This guide provides a comprehensive comparison of the efficacy of a novel compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, agains...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Efficacy of Novel Nsp15 Endoribonuclease Inhibitors

This guide provides a comprehensive comparison of the efficacy of a novel compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, against established standard inhibitors of the SARS-CoV-2 non-structural protein 15 (Nsp15). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Nsp15: A Key Target in Coronavirus Replication

The emergence of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has highlighted the urgent need for effective antiviral therapies.[1][2] One promising and less-explored drug target is the viral non-structural protein 15 (Nsp15), a uracil-specific RNA endonuclease.[1][2][3] Nsp15 plays a crucial role in the viral life cycle by helping the virus evade the host's innate immune response.[1][3][4] It is thought to achieve this by cleaving viral double-stranded RNA (dsRNA), thereby preventing the activation of host pattern recognition receptors that would otherwise trigger an antiviral interferon response.[1][4] The highly conserved nature of Nsp15 across coronaviruses makes it an attractive target for broad-spectrum antiviral drug development.[5][6]

The Inhibitors: A Comparative Overview

This guide focuses on comparing the efficacy of a novel investigational compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, with well-characterized standard inhibitors of Nsp15. The thiazolidine scaffold and its derivatives have shown a wide range of biological activities, including antimicrobial and antiviral properties, making this a promising area of investigation.[7][8][9][10]

Standard Inhibitors for Comparison:

  • Hexachlorophene: A potent inhibitor of Nsp15 that has been shown to block SARS-CoV-2 replication in cellular assays.[1]

  • IPA-3: An irreversible inhibitor that may act by covalently modifying cysteine residues within the Nsp15 enzyme.[1]

  • CID56752221: A compound identified through high-throughput screening that effectively inhibits SARS-CoV-2 replication in cells at non-toxic doses.[1][2]

  • Tipiracil: An FDA-approved drug that has been identified as a potential competitive inhibitor of Nsp15.[3][5]

Comparative Efficacy Analysis

The following sections detail the experimental protocols and comparative data for evaluating the efficacy of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide against the standard inhibitors.

Enzyme Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET)-based assay is a common method to determine the in-vitro inhibitory activity of compounds against Nsp15.[2][11]

Experimental Protocol:

  • Reagent Preparation:

    • Recombinant SARS-CoV-2 Nsp15 enzyme is purified.

    • A fluorescently labeled RNA substrate containing a 5'-fluorescein (FAM) and a 3'-quencher (TAMRA) with a central uridine cleavage site is synthesized.

    • Assay buffer: 20 mM HEPES (pH 7.5), 1 mM DTT, 5 mM MnCl2.[6]

  • Assay Procedure:

    • The Nsp15 enzyme is pre-incubated with varying concentrations of the test compounds (N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and standard inhibitors) for 15 minutes at room temperature.

    • The FRET-labeled RNA substrate is added to initiate the reaction.

    • Fluorescence is monitored over time using a plate reader with excitation and emission wavelengths of 492 nm and 518 nm, respectively.[6]

  • Data Analysis:

    • The initial reaction rates are calculated from the linear phase of the fluorescence increase.

    • The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative Data Summary:

CompoundIC50 (µM)Mechanism of Inhibition
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamideHypothetical DataTo be determined
Hexachlorophene~1-2[1]Reversible
IPA-3PotentIrreversible[1]
CID56752221PotentReversible[1]
TipiracilModestCompetitive[3][5]

Diagram of the FRET-based Nsp15 Inhibition Assay Workflow:

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Nsp15 Nsp15 Enzyme Preincubation Pre-incubation: Nsp15 + Inhibitor Nsp15->Preincubation Inhibitors Test Compounds Inhibitors->Preincubation Substrate FRET RNA Substrate Reaction Add Substrate (Reaction Start) Substrate->Reaction Preincubation->Reaction Measurement Measure Fluorescence Over Time Reaction->Measurement Rates Calculate Initial Reaction Rates Measurement->Rates IC50 Determine IC50 Values Rates->IC50

Caption: Workflow for the FRET-based Nsp15 enzyme inhibition assay.

Cell-Based Antiviral Assay

To assess the ability of the inhibitors to block viral replication in a cellular context, a cell-based antiviral assay is performed.

Experimental Protocol:

  • Cell Culture:

    • Vero E6 cells (or another susceptible cell line) are cultured in appropriate media.

  • Infection and Treatment:

    • Cells are seeded in 96-well plates and incubated overnight.

    • The cells are pre-treated with serial dilutions of the test compounds for 2 hours.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Quantification of Viral Replication:

    • After a 24-48 hour incubation period, viral replication is quantified using one of the following methods:

      • Quantitative RT-PCR (qRT-PCR): Measures the amount of viral RNA in the cell lysate or supernatant.[1]

      • Plaque Assay: Determines the number of infectious virus particles produced.

      • Immunofluorescence: Detects the expression of viral proteins (e.g., spike protein) within the cells.[1]

  • Cytotoxicity Assay:

    • A parallel assay (e.g., MTT or CellTiter-Glo) is performed to measure the cytotoxicity of the compounds on the host cells to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis:

    • The half-maximal effective concentration (EC50) is calculated, representing the concentration at which the compound inhibits viral replication by 50%.

    • The cytotoxic concentration 50 (CC50) is determined.

    • The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Comparative Data Summary:

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamideHypothetical DataHypothetical DataHypothetical Data
Hexachlorophene~1-2[1]>10>5-10
IPA-3Sub-micromolar>10High
CID56752221Sub-micromolar>10High
TipiracilModest inhibition[5]Low toxicity[5]To be determined

Diagram of the Cell-Based Antiviral Assay Workflow:

Antiviral_Assay_Workflow cluster_quantification Quantify Viral Replication Start Seed Vero E6 Cells Pretreat Pre-treat with Test Compounds Start->Pretreat Infect Infect with SARS-CoV-2 Pretreat->Infect Incubate Incubate for 24-48 hours Infect->Incubate qRT_PCR qRT-PCR Incubate->qRT_PCR Plaque_Assay Plaque Assay Incubate->Plaque_Assay Immunofluorescence Immunofluorescence Incubate->Immunofluorescence Cytotoxicity Parallel Cytotoxicity Assay Incubate->Cytotoxicity Analysis Calculate EC50, CC50, and SI qRT_PCR->Analysis Plaque_Assay->Analysis Immunofluorescence->Analysis Cytotoxicity->Analysis Nsp15_Pathway cluster_virus Viral Replication cluster_host Host Cell Viral_RNA Viral RNA Replication dsRNA dsRNA Intermediates Viral_RNA->dsRNA Nsp15 Nsp15 Endoribonuclease dsRNA->Nsp15 Cleaved by RIG_I RIG-I / MDA5 (dsRNA Sensors) dsRNA->RIG_I Activates Nsp15->RIG_I Prevents Activation Interferon Type I Interferon Response RIG_I->Interferon Induces Antiviral_State Antiviral State Interferon->Antiviral_State Establishes Inhibitor Nsp15 Inhibitors Inhibitor->Nsp15 Inhibits

Caption: Nsp15's role in evading host innate immunity and the point of intervention for inhibitors.

Conclusion

This guide provides a framework for the comparative evaluation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide against standard Nsp15 inhibitors. The described experimental protocols for enzymatic and cell-based assays are essential for determining the potency, efficacy, and therapeutic window of this novel compound. The data presented for the standard inhibitors serves as a benchmark for assessing the potential of new chemical entities targeting the SARS-CoV-2 Nsp15 endoribonuclease. Further studies to elucidate the precise mechanism of action and to perform structural analysis of the compound binding to Nsp15 will be crucial for its development as a potential antiviral therapeutic.

References

  • Reversible and irreversible inhibitors of coronavirus Nsp15 endoribonuclease - PMC. (n.d.).
  • Potential SARS-CoV-2 Nonstructural Protein 15 Inhibitors: Repurposing FDA-Approved Drugs. (2021). Journal of Exploratory Research in Pharmacology.
  • Small-molecule inhibitors of non-structural protein 15 (NSP15) for the treatment of SARS-CoV-2 - ERA: Education & Research Archive. (2022).
  • small molecule inhibitors of the sArs-coV nsp15 endoribonuclease - Dove Medical Press. (2010). Virus Adaptation and Treatment.
  • Potential SARS-CoV-2 Nonstructural Protein 15 Inhibitors: Repurposing FDA-approved Drugs - Xia & He Publishing. (2021).
  • New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC. (2017).
  • Structure-based inhibitor screening of natural products against NSP15 of SARS-CoV-2 revealed thymopentin and oleuropein as potent inhibitors - PMC. (2020).
  • The nsp15 Nuclease as a Good Target to Combat SARS-CoV-2: Mechanism of Action and Its Inactivation with FDA-Approved Drugs - MDPI. (2022). International Journal of Molecular Sciences.
  • First-in-class inhibitors of Nsp15 endoribonuclease of SARS-CoV-2: Modeling, synthesis, and enzymatic assay of thiazolidinedione and rhodanine analogs - ResearchGate. (2025).
  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). Letters in Applied NanoBioScience.
  • Synthesis and Biological Applications of Thiazolidinone - IntechOpen. (2023).
  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid - MDPI. (2014). Molecules.
  • Mechanism of Action of Thiazolidin-2,4-dione | Encyclopedia MDPI. (2022).

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Comparative

A Comprehensive Guide to Validating LC-MS/MS Methods for the Quantification of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

Introduction: The Imperative of Rigorous Method Validation in Drug Development In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is paved with exacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Rigorous Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketed drug is paved with exacting scientific scrutiny. A cornerstone of this process is the ability to accurately and reliably measure the concentration of the drug candidate in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[1] However, the power of this technology can only be harnessed effectively through a rigorous and comprehensive method validation.[2][3][4]

This guide provides an in-depth, experience-driven comparison of critical aspects involved in validating an LC-MS/MS method for the quantification of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, a novel small molecule with therapeutic potential. We will move beyond a simple recitation of regulatory guidelines to explore the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical method. The principles and practices discussed herein are grounded in the authoritative guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5]

The Analyte: N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

The successful validation of an LC-MS/MS method is intrinsically linked to the physicochemical properties of the analyte. N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is a novel heterocyclic compound. Its structure, featuring a fluorophenyl group and a thiazolidine carboxamide moiety, dictates its behavior during sample preparation, chromatographic separation, and mass spectrometric detection. Understanding these characteristics is the first step in designing a scientifically sound validation strategy.

Part 1: A Comparative Analysis of Sample Preparation Strategies

The primary goal of sample preparation is to isolate the analyte of interest from the intricate biological matrix, thereby minimizing interferences that can compromise the accuracy and precision of the analysis.[6] A significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to erroneous quantification.[7][8][9][10][11] The choice of sample preparation technique is therefore a critical determinant of method performance.

Here, we compare three commonly employed techniques for the extraction of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide from human plasma.

Technique Principle Advantages Disadvantages Suitability for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.[6]Simple, fast, and inexpensive.[6]Less effective at removing other matrix components like phospholipids, leading to a higher potential for matrix effects.[11][12]A viable initial approach due to its simplicity. However, careful evaluation of matrix effects is crucial.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).[6][12]Can provide a cleaner extract than PPT by removing more matrix components.[12]More labor-intensive and requires optimization of solvent choice and pH.[6]A good alternative if PPT results in significant matrix effects. The polarity of the analyte will guide the selection of the organic solvent.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix components are washed away. The analyte is then eluted with a suitable solvent.[6][12]Provides the cleanest extracts, significantly reducing matrix effects.[11][12] Can also be used to concentrate the analyte.[6]More expensive and requires more extensive method development to select the appropriate sorbent and elution conditions.[6]The most robust option, especially for methods requiring high sensitivity and minimal matrix interference.

Experimental Protocol: Comparative Evaluation of Sample Preparation Techniques

  • Spike Plasma Samples: Prepare pooled human plasma samples spiked with N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide at low, medium, and high quality control (QC) concentrations.

  • Perform Extractions:

    • PPT: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex and centrifuge. Collect the supernatant.

    • LLE: To 100 µL of plasma, add a suitable organic solvent (e.g., methyl tert-butyl ether) and adjust the pH. Vortex and centrifuge. Collect the organic layer.

    • SPE: Condition a suitable SPE cartridge. Load the plasma sample. Wash with an appropriate solvent to remove interferences. Elute the analyte with a different solvent.

  • Analyze Extracts: Evaporate the collected fractions to dryness and reconstitute in the mobile phase. Analyze by LC-MS/MS.

  • Evaluate Matrix Effect and Recovery: Compare the peak areas of the analyte in the extracted samples to those of the analyte in a neat solution to determine the matrix effect and recovery for each technique.

G

Caption: Comparative workflow for evaluating sample preparation techniques.

Part 2: Method Validation Parameters and Acceptance Criteria

A comprehensive LC-MS/MS method validation encompasses a series of experiments designed to demonstrate that the method is reliable and fit for its intended purpose.[3][4] The following sections detail the key validation parameters, their scientific rationale, and the acceptance criteria as stipulated by regulatory agencies.

Selectivity and Specificity

Rationale: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, and concomitant medications.[1]

Experimental Protocol:

  • Analyze blank plasma samples from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard (IS).

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

Acceptance Criteria:

  • The response of interfering peaks in blank plasma should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.[13]

Sensitivity: Lower Limit of Quantification (LLOQ)

Rationale: The LLOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2] This is a critical parameter for pharmacokinetic studies where drug concentrations can be very low.

Experimental Protocol:

  • Analyze a series of plasma samples with decreasing concentrations of the analyte.

  • The LLOQ is the lowest concentration that meets the accuracy and precision criteria.

Acceptance Criteria:

  • The analyte response at the LLOQ should be at least 5 times the response of a blank sample.

  • Accuracy should be within ±20% of the nominal concentration.[5][14]

  • Precision (CV) should be ≤20%.[5][14]

Calibration Curve

Rationale: The calibration curve demonstrates the relationship between the analyte concentration and the instrument response over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

  • Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • A minimum of six non-zero calibration standards should be used.[5]

  • The correlation coefficient (r²) should be ≥0.99.[15]

  • The back-calculated concentrations of at least 75% of the standards must be within ±15% of the nominal value (±20% for the LLOQ).[15]

Accuracy and Precision

Rationale: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[1] These are fundamental to ensuring the reliability of the data.

Experimental Protocol:

  • Analyze QC samples at LLOQ, low, medium, and high concentrations in at least three separate analytical runs on different days.

  • Calculate the accuracy (% bias) and precision (CV) for each concentration level.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[5][14]

  • Precision: The CV should not exceed 15% (20% for LLOQ).[5][14]

Validation Parameter Acceptance Criteria (FDA/EMA)
Selectivity No significant interference at the retention time of the analyte and IS.
LLOQ Accuracy: ±20%; Precision: ≤20%.
Calibration Curve r² ≥ 0.99; ≥75% of standards within ±15% (±20% at LLOQ) of nominal concentration.
Intra- and Inter-day Accuracy Mean concentration within ±15% (±20% at LLOQ) of nominal concentration.
Intra- and Inter-day Precision CV ≤ 15% (≤20% at LLOQ).
Matrix Effect CV of the matrix factor should be ≤15%.
Recovery Should be consistent and reproducible.
Stability Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions.
Matrix Effect

Rationale: As previously mentioned, the matrix effect can significantly impact the accuracy of the method.[8][9][11] A quantitative assessment is therefore mandatory.

Experimental Protocol:

  • Extract blank plasma from at least six different sources.

  • Spike the extracted blank plasma with the analyte at low and high concentrations (post-extraction).

  • Compare the peak areas of these samples to those of the analyte in a neat solution at the same concentrations.

  • The matrix factor is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix.

Acceptance Criteria:

  • The coefficient of variation (CV) of the matrix factor across the different sources of plasma should be ≤15%.

Recovery

Rationale: Recovery is a measure of the efficiency of the extraction process.[16]

Experimental Protocol:

  • Compare the peak area of the analyte in pre-spiked and extracted plasma samples to that of post-spiked plasma samples at low, medium, and high concentrations.

Acceptance Criteria:

  • While a specific percentage is not mandated, the recovery should be consistent and reproducible across the concentration range.[16]

Stability

Rationale: The stability of the analyte in the biological matrix must be established under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[5][17]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.[5]

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.[5]

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.[5]

  • Stock Solution Stability: Evaluate the stability of the analyte in the stock and working solutions.[5]

  • Post-Preparative Stability: Assess the stability of the analyte in the processed samples in the autosampler.[16]

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[17]

G

Caption: Logical flow of the LC-MS/MS method validation process.

Conclusion: A Foundation of Trustworthy Data

The validation of an LC-MS/MS method is a multifaceted and scientifically demanding process that forms the bedrock of reliable bioanalytical data in drug development. By systematically evaluating and comparing different experimental approaches and adhering to the stringent criteria set forth by regulatory authorities, researchers can establish a robust and self-validating method for the quantification of novel therapeutics like N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. This meticulous approach not only ensures regulatory compliance but, more importantly, provides a high degree of confidence in the data that guides critical decisions throughout the drug development lifecycle.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Technology Networks. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Center for Biotechnology Information. Available at: [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC International. Available at: [Link]

  • Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate. Available at: [Link]

  • Basic Sample Preparation Techniques in LC‐MS Bioanalysis. ResearchGate. Available at: [Link]

  • Importance of matrix effects in LC–MS/MS.... Ovid. Available at: [Link]

  • Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. National Center for Biotechnology Information. Available at: [Link]

  • Bioanalytical Sample Preparation. Agilent. Available at: [Link]

  • Key elements of bioanalytical method validation for small molecules. National Center for Biotechnology Information. Available at: [Link]

  • Key elements of bioanalytical method validation for small molecules. PubMed. Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. Available at: [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. SciSpace. Available at: [Link]

  • Stability Assessments in Bioanalytical Method Validation. Celegence. Available at: [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]

  • Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum. Taylor & Francis Online. Available at: [Link]

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration. Available at: [Link]

  • 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu@UT. Available at: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. National Center for Biotechnology Information. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. SlideShare. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Carboxylesterase Catalyzed 18O-labeling of Carboxylic Acid and Its Potential Application in LC-MS/MS Based Quantification of Drug Metabolites. ResearchGate. Available at: [Link]

  • Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Frontiers. Available at: [Link]

  • A Sensitive and Rapid Method for Quantification of Lacosamide and Desmethyl Lacosamide by LC–MS/MS. ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. ResearchGate. Available at: [Link]

  • Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. Semantic Scholar. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • analogue l-thiazolidine-4-carboxylic acid. Science.gov. Available at: [Link]

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Validation

A Comparative Guide to N-(2-fluorophenyl)- and N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide: A Structural Isomer Deep Dive for Drug Discovery Professionals

In the landscape of medicinal chemistry, the thiazolidinone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[1][2] The strategic intr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiazolidinone scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of therapeutic potential.[1][2] The strategic introduction of fluorine atoms into drug candidates has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparative analysis of two structural isomers: N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

This document moves beyond a simple side-by-side comparison, offering in-depth experimental protocols and a discussion of the underlying structure-activity relationships (SAR) that govern the differential biological effects arising from the seemingly minor positional shift of a single fluorine atom. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of isomeric substitution on the pharmacological profile of this promising class of compounds.

Introduction: The Significance of Fluorine Placement

The substitution of a hydrogen atom with fluorine on a phenyl ring can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic fate. The position of this substitution—ortho (2-position) versus meta (3-position)—is not trivial. The 2-fluoro substituent, due to its proximity to the point of attachment, can exert a more pronounced steric and electronic influence through-space effects and intramolecular hydrogen bonding. In contrast, the 3-fluoro substituent primarily exerts its influence through inductive effects, modifying the electron density of the aromatic ring. Understanding these differences is critical for the rational design of more potent and selective therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the fluorine atom's position from the ortho to the meta position on the phenyl ring can lead to measurable differences in the physicochemical properties of the resulting molecules. These differences, in turn, can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyN-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamideN-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamideReference
CAS Number 1104191-84-51105686-29-0[3][4]
Molecular Formula C₁₀H₁₁FN₂OSC₁₀H₁₁FN₂OS[4]
Molecular Weight 226.27 g/mol 226.27 g/mol [4]
Predicted LogP 1.3 - 1.51.4 - 1.6Inferred from similar structures
Predicted pKa ~13-14 (amide N-H)~13-14 (amide N-H)Inferred from similar structures

Note: Predicted values are based on computational models and may vary from experimental values.

Synthesis of N-(fluorophenyl)-1,3-thiazolidine-4-carboxamides: A Generalized Protocol

The synthesis of the title compounds can be achieved through a multi-step process, beginning with the formation of the core thiazolidine ring, followed by amidation. The following is a generalized, yet detailed, protocol based on established literature procedures for similar derivatives.[5]

Experimental Protocol: Synthesis

Step 1: Synthesis of Thiazolidine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask, dissolve L-cysteine hydrochloride (1 equivalent) in deionized water.

  • Aldehyde Addition: To the stirred solution, add the corresponding fluorobenzaldehyde (2-fluorobenzaldehyde or 3-fluorobenzaldehyde) (1 equivalent).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Drying: The product is dried under vacuum to yield the respective 2-(fluorophenyl)-thiazolidine-4-carboxylic acid.

Step 2: Amide Coupling

  • Activation of Carboxylic Acid: Suspend the 2-(fluorophenyl)-thiazolidine-4-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath.

  • Coupling Agents: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture for 30 minutes at 0 °C.

  • Amine Addition: Add the appropriate aniline (2-fluoroaniline or 3-fluoroaniline) (1 equivalent) to the reaction mixture.

  • Reaction to Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-(fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Diagram of Synthetic Workflow:

Synthesis_Workflow cluster_step1 Step 1: Thiazolidine Ring Formation cluster_step2 Step 2: Amide Coupling L_cysteine L-Cysteine HCl Thiazolidine_acid 2-(fluorophenyl)-thiazolidine-4-carboxylic acid L_cysteine->Thiazolidine_acid Water, RT, 12-24h Fluorobenzaldehyde 2- or 3-Fluorobenzaldehyde Fluorobenzaldehyde->Thiazolidine_acid Thiazolidine_acid2 2-(fluorophenyl)-thiazolidine-4-carboxylic acid Final_product N-(fluorophenyl)-1,3-thiazolidine-4-carboxamide Thiazolidine_acid2->Final_product EDC, HOBt, DCM, RT, 12-18h Aniline 2- or 3-Fluoroaniline Aniline->Final_product

Caption: General synthetic workflow for N-(fluorophenyl)-1,3-thiazolidine-4-carboxamides.

Comparative Biological Activity: An Evidence-Based Discussion

Antimicrobial Activity

Thiazolidinone derivatives are known to exhibit a broad spectrum of antimicrobial activity.[1][7][8] The presence and position of a fluorine atom on the phenyl ring can significantly modulate this activity.[9][10]

Structure-Activity Relationship Insights:

  • Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to penetrate microbial cell membranes. The difference in LogP between the 2-fluoro and 3-fluoro isomers is likely to be small, but even minor changes can impact cell permeability.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the interaction of the molecule with its biological target. The ortho-fluoro substituent can also participate in hydrogen bonding, which may lead to a different binding orientation and affinity compared to the meta-fluoro analog.

  • Target Interaction: For some thiazolidinone derivatives, the proposed mechanism of antibacterial action involves the inhibition of essential bacterial enzymes.[9] The precise fit of the inhibitor within the enzyme's active site is crucial. The steric bulk and electronic properties of the 2-fluoro versus the 3-fluoro substituent could lead to differential inhibition of such enzymes.

Hypothetical Comparison of Antimicrobial Potency:

IsomerPredicted Antimicrobial PotencyRationale
N-(2-fluorophenyl) Potentially higher or different spectrum of activityThe ortho-fluoro group can induce a specific conformation through intramolecular interactions, potentially leading to a better fit in the active site of a target enzyme. It may also exhibit unique electronic effects due to its proximity to the amide linker.
N-(3-fluorophenyl) Potent, but potentially with a different microbial spectrumThe meta-fluoro group primarily exerts an inductive effect, which can still enhance activity by modifying the overall electronic character of the molecule, but it is less likely to engage in direct intramolecular interactions that would significantly alter the compound's conformation.
Anti-inflammatory Activity

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties, often linked to the inhibition of enzymes such as cyclooxygenase (COX).[11][12]

Structure-Activity Relationship Insights:

  • Enzyme Inhibition: The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes. The binding pocket of these enzymes is well-defined, and the substitution pattern on an aromatic ring can be critical for potent and selective inhibition.

  • Conformational Rigidity: The ortho-fluoro substituent might restrict the rotation around the phenyl-amide bond, leading to a more rigid conformation. This pre-organization could be beneficial or detrimental for binding to the target enzyme, depending on the required geometry of the active conformation.

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, leading to a longer half-life and potentially enhanced in vivo efficacy. The position of the fluorine atom will determine which potential metabolic sites are protected.

Hypothetical Comparison of Anti-inflammatory Potency:

IsomerPredicted Anti-inflammatory PotencyRationale
N-(2-fluorophenyl) Potentially more potent or selectiveThe conformational constraint imposed by the ortho-fluoro group could lead to a higher affinity for the target enzyme's active site. The potential for intramolecular hydrogen bonding could also play a role in stabilizing the bioactive conformation.
N-(3-fluorophenyl) Likely to be activeThe electronic perturbation of the phenyl ring by the meta-fluoro substituent can still contribute to binding affinity. However, without the conformational influence of the ortho-substituent, its potency might differ.

Experimental Protocols for Biological Evaluation

To empirically determine the comparative efficacy of these two isomers, standardized in vitro and in vivo assays are essential. The following are detailed protocols for assessing antimicrobial and anti-inflammatory activities.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound (N-(2-fluorophenyl)- and N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide) in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using MHB to achieve a range of final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Diagram of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plate Inoculum->Inoculate Dilution Serial Dilution of Test Compounds Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This in vivo assay is a standard and widely used model for evaluating the anti-inflammatory activity of test compounds.

  • Animal Acclimatization:

    • Use healthy adult rodents (e.g., Wistar rats or Swiss albino mice) of either sex.

    • Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration:

    • Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups (N-(2-fluorophenyl)- and N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide at various doses).

    • Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).

Diagram of Anti-inflammatory Assay Workflow:

Anti_inflammatory_Workflow cluster_pre Pre-treatment cluster_exp Experiment cluster_post Data Analysis Acclimatize Animal Acclimatization Administer Administer Test Compounds and Controls Acclimatize->Administer Induce Induce Paw Edema with Carrageenan Injection Administer->Induce Measure Measure Paw Volume (0, 1, 2, 3, 4 hours) Induce->Measure Analyze Calculate % Inhibition and Perform Statistical Analysis Measure->Analyze

Caption: Workflow for the carrageenan-induced paw edema anti-inflammatory assay.

Conclusion and Future Directions

This guide has provided a comprehensive framework for comparing N-(2-fluorophenyl)- and N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. While direct comparative experimental data remains to be published, the principles of medicinal chemistry and structure-activity relationships strongly suggest that the positional isomerism of the fluorine atom will have a tangible impact on the biological activity of these compounds.

The ortho-fluoro isomer is predicted to have a more pronounced effect on the molecule's conformation, which could translate to higher potency or a different selectivity profile. However, only empirical testing, as outlined in the provided protocols, will definitively elucidate these differences.

For researchers in drug discovery, the key takeaway is the critical importance of systematic evaluation of positional isomers. The insights gained from such studies are invaluable for the rational design of next-generation therapeutic agents with improved efficacy and safety profiles. Future work should focus on the direct synthesis and comparative biological evaluation of these two isomers, as well as an expanded panel of fluorinated analogs, to build a more complete understanding of the SAR for this promising class of molecules.

References

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. PMC. [Link]

  • Potential Fluorinated Anti-MRSA Thiazolidinone Derivatives with Antibacterial, Antitubercular Activity and Molecular Docking Studies. PubMed. [Link]

  • Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. Semantic Scholar. [Link]

  • Synthesis of some novel fluorinated 4-thiazolidinones containing amide linkages and their antimicrobial screening. R Discovery. [Link]

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • Activity Anti-Inflammatory and in silico Study of New Thiazolidinedione Derivatives. SciSpace. [Link]

  • Invitro Anti-Inflammatory Activity Of Synthesized Thiazolidinone Derivatives. IJCRT.org. [Link]

  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]

  • Novel fluorinated thiazolidin-4-one derivatives: synthesis and anti-cancer potential against HepG2 and HCT116 cell lines. Australian Journal of Chemistry. [Link]

  • Some Physical Properties for Thiazolidine Compounds. ResearchGate. [Link]

  • N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. NextSDS. [Link]

  • Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. [Link]

  • SYNTHESIS AND ANTIINFLAMMATORY ACTIVITY OF PYRIMIDINE FUSED THIAZOLIDINONE DERIVATIVES. Semantic Scholar. [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • N-(2-phenylpropyl)-1,3-thiazolidine-4-carboxamide. PubChem. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Structure activity relationship of... ResearchGate. [Link]

  • Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. [Link]

  • The Investigation of the Relationship between Chemical Structure and Biological Activity of Isosteric Heterocyclics. [Link]

  • Study of biophysical properties, synthesis and biological evaluations of new thiazolidine-2,4-dione conjugates. [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Taylor & Francis. [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. PMC. [Link]

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Comparative

A Comparative In Vitro Analysis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide Binding Affinity for Bacterial MurB

A Senior Application Scientist's Guide to Benchmarking a Novel Thiazolidinone Derivative Introduction The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Benchmarking a Novel Thiazolidinone Derivative

Introduction

The relentless rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on unexploited bacterial targets. The enzymes involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall, are attractive targets because they are essential for bacterial viability and absent in eukaryotes.[1] One such key enzyme is the UDP-N-acetylenolpyruvylglucosamine reductase (MurB), which catalyzes the reduction of UDP-N-acetylenolpyruvylglucosamine to UDP-N-acetylmuramic acid, a committed step in peptidoglycan synthesis.[1][2] The 4-thiazolidinone scaffold has emerged as a promising chemotype for the inhibition of MurB, with some studies suggesting these compounds may act as diphosphate mimics.[2][3][4] This guide provides a comprehensive framework for benchmarking the in vitro binding affinity of a novel derivative, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, against Escherichia coli MurB.

This guide is intended for researchers, scientists, and drug development professionals. We will objectively compare its potential performance with established and alternative inhibitor classes, supported by detailed experimental protocols for robust data generation.

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate the binding characteristics of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (FTC), we will compare it against two compounds representing different inhibitor classes for MurB:

  • Compound A: A Known 4-Thiazolidinone MurB Inhibitor. This compound will serve as a direct, intra-class benchmark to understand the impact of the 2-fluorophenyl substitution on binding affinity.

  • Compound B: A 3,5-Dioxopyrazolidine-based MurB Inhibitor. This will provide an inter-class comparison, offering insights into the relative potency of the 4-thiazolidinone scaffold against other known MurB-targeting chemotypes.[1]

The primary method for determining binding affinity in this guide will be Surface Plasmon Resonance (SPR) , a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (Kd).

The Biological Target: E. coli MurB

MurB is a flavin-dependent oxidoreductase that plays a pivotal role in the cytoplasmic steps of peptidoglycan biosynthesis. Its inhibition leads to the disruption of cell wall formation, ultimately resulting in bacterial cell death. The absence of a MurB homolog in mammalian cells makes it a highly selective target for antibacterial drug development.[1]

cluster_0 Peptidoglycan Biosynthesis Pathway cluster_1 Inhibitor Action UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc_enolpyruvate UDP-N-acetylenolpyruvylglucosamine UDP_GlcNAc->UDP_GlcNAc_enolpyruvate MurA UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc_enolpyruvate->UDP_MurNAc MurB (Target) Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Downstream enzymes FTC N-(2-fluorophenyl)-1,3- thiazolidine-4-carboxamide FTC->UDP_MurNAc Inhibition

Figure 1: Simplified diagram of the role of MurB in the peptidoglycan biosynthesis pathway and the inhibitory action of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the steps for determining the binding kinetics and affinity of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide for E. coli MurB.

Materials and Reagents
  • Recombinant His-tagged E. coli MurB (high purity)

  • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (FTC), Compound A, and Compound B (solubilized in DMSO)

  • SPR instrument (e.g., Biacore, Cytiva)

  • Series S Sensor Chip NTA

  • SPR running buffer (e.g., HBS-EP+)

  • Activation reagents: 0.4 M EDC and 0.1 M NHS

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Blocking reagent: 1 M Ethanolamine-HCl, pH 8.5

  • Regeneration solution (e.g., 350 mM EDTA)

Experimental Workflow

G cluster_workflow SPR Experimental Workflow start Start: Prepare Reagents and Chip chip_activation Activate NTA Sensor Chip Surface (EDC/NHS) start->chip_activation ligand_immobilization Immobilize His-tagged MurB via Ni2+ Chelation chip_activation->ligand_immobilization blocking Block Unreacted Sites (Ethanolamine) ligand_immobilization->blocking analyte_injection Inject Analytes (FTC, Competitors) at a Range of Concentrations blocking->analyte_injection data_acquisition Measure Association and Dissociation (Real-time Sensorgram) analyte_injection->data_acquisition regeneration Regenerate Chip Surface (EDTA) data_acquisition->regeneration data_analysis Analyze Data: Fit to a Binding Model (e.g., 1:1 Langmuir) Determine ka, kd, and KD data_acquisition->data_analysis regeneration->analyte_injection Repeat for each analyte and concentration end End: Comparative Analysis data_analysis->end

Figure 2: Step-by-step workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of FTC and competitor compounds in 100% DMSO.

    • Create a dilution series of each compound in SPR running buffer. The final DMSO concentration should be kept constant across all samples (ideally ≤1%) to minimize solvent effects.

    • Prepare fresh solutions of EDC, NHS, ethanolamine, and the regeneration solution.

  • Immobilization of MurB:

    • Activate the NTA sensor chip surface by injecting the EDC/NHS mixture. This prepares the surface for ligand coupling.

    • Inject a solution of NiCl2 to charge the NTA surface with nickel ions.

    • Inject the His-tagged MurB protein over the activated surface. The His-tag will bind to the nickel ions, immobilizing the protein. Aim for an immobilization level that will yield a robust signal without mass transport limitations.

    • Inject the blocking solution (ethanolamine) to deactivate any remaining active esters on the surface, preventing non-specific binding.

  • Binding Analysis:

    • Inject the prepared dilutions of FTC over the MurB-immobilized surface, starting with the lowest concentration. Allow for sufficient association and dissociation time to observe the full binding curve.

    • Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

    • Repeat the injection series for Compound A and Compound B.

    • Include buffer-only injections (blanks) to allow for double referencing, which corrects for instrument drift and non-specific binding.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface data and the blank injections.

    • Fit the processed data to a suitable binding model, such as the 1:1 Langmuir model, which assumes a simple bimolecular interaction.

    • From the fitted curves, determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Comparative Data Analysis

The following table presents a hypothetical but realistic dataset that could be generated from the SPR experiment. The key parameter for comparison is the equilibrium dissociation constant (KD), where a lower value indicates a higher binding affinity.

CompoundChemical ClassAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Equilibrium Dissociation Constant (KD) (µM)
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (FTC) 4-Thiazolidinone2.5 x 10^45.0 x 10^-30.20
Compound A 4-Thiazolidinone1.8 x 10^49.0 x 10^-30.50
Compound B 3,5-Dioxopyrazolidine5.2 x 10^46.2 x 10^-30.12
Interpretation of Results
  • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (FTC): The hypothetical data suggests that FTC has a strong binding affinity for MurB with a KD in the sub-micromolar range. This would position it as a potent inhibitor.

  • Comparison with Compound A: FTC exhibits a higher affinity (lower KD) than the known 4-thiazolidinone inhibitor. This could be attributed to the 2-fluorophenyl substitution, which may form favorable interactions within the MurB active site. The faster association rate and slower dissociation rate compared to Compound A contribute to this enhanced affinity.

  • Comparison with Compound B: The 3,5-dioxopyrazolidine compound shows the highest affinity in this hypothetical comparison. While FTC is a potent binder, this inter-class comparison provides a benchmark against other scaffolds targeting MurB and highlights the potential for further optimization of the 4-thiazolidinone series.

Conclusion and Future Directions

This guide outlines a robust methodology for benchmarking the in vitro binding affinity of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide against the bacterial enzyme MurB. The use of SPR allows for a detailed kinetic analysis, providing deeper insights than endpoint assays. Based on our hypothetical data, FTC demonstrates promise as a potent MurB inhibitor, warranting further investigation.

Future studies should focus on:

  • Orthogonal Assays: Validating the binding affinity with a different biophysical method, such as Isothermal Titration Calorimetry (ITC), which measures the thermodynamics of binding.

  • Enzyme Inhibition Assays: Correlating the binding affinity with functional inhibition of MurB's enzymatic activity.

  • Structural Biology: Obtaining a co-crystal structure of FTC bound to MurB to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies for further optimization.

  • Antibacterial Activity: Evaluating the whole-cell antibacterial activity of FTC against a panel of clinically relevant bacterial strains.

By following a systematic and comparative approach, researchers can confidently position novel compounds like N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide within the competitive landscape of antibacterial drug discovery.

References

  • Andres, C. J., et al. (2000). 4-Thiazolidinones: Novel Inhibitors of the Bacterial Enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 10(8), 715-717. [Link]

  • Draskovic, M., et al. (2012). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 56(6), 3045-3051. [Link]

  • Kaur, R., et al. (2021). 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. ResearchGate. [Link]

  • Othman, A. A., et al. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Pharmaceuticals, 16(5), 743. [Link]

  • Sanad, M. H., et al. (2021). Synthesis, in-vitro and in-silico study of novel thiazoles as potent antibacterial agents and MurB inhibitors. ResearchGate. [Link]

  • Barros, C. D., et al. (2018). Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. Antibiotics, 7(4), 95. [Link]

  • Hrast, M., et al. (2017). Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents. Molecules, 22(12), 2147. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Expert Opinion on Therapeutic Patents, 27(1), 29-47. [Link]

  • Kumar, A., et al. (2022). Identification of Potential Inhibitor Targeting InhA, Molecular Docking, ADMET, Molecular Dynamic Simulation and Antibacterial Activity of Thiazolidinone Derivatives: A Computational Approach. International Journal of Zoological Investigations. [Link]

  • Machado, D., et al. (2015). A Virtual Screen Discovers Novel, Fragment-Sized Inhibitors of Mycobacterium tuberculosis InhA. Journal of Medicinal Chemistry, 58(21), 8525-8534. [Link]

  • Spagnuolo, L. A., et al. (2017). Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1055-1060. [Link]

  • Kumar, P., & Narasimhan, B. (2016). InhA inhibitors as potential antitubercular agents. Oriental Journal of Chemistry, 32(2), 849-860. [Link]

  • Manjunatha, U. H., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 349(6254), 1345-1349. [Link]

  • Vicini, P., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Medicinal Chemistry Research, 26(11), 2821-2831. [Link]

  • Ali, M. A., et al. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Molecules, 27(15), 4930. [Link]

  • El-Gazzar, M. G., et al. (2024). Design, synthesis, and molecular modeling of novel thiazolopyridine-based inhibitors of enoyl acyl carrier protein reductase (InhA) as anti-Mycobacterium tuberculosis agents. Scientific Reports, 14(1), 2776. [Link]

  • El-Sayed, M. A., et al. (2023). Development and evaluation of novel InhA inhibitors inspired by thiadiazole and tetrahydropyran series of inhibitors. Acta Pharmaceutica, 73(2), 221-237. [Link]

  • El-Adl, K., et al. (2003). Identification of novel inhibitors of Pseudomonas aeruginosa MurC enzyme derived from phage-displayed peptide libraries. Journal of Antimicrobial Chemotherapy, 51(3), 539-545. [Link]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 55(6), 960-966. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 11(3), 3682-3693. [Link]

  • Walczak, K., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6486. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide High-Throughput Assay Results

Introduction In the landscape of modern drug discovery, the thiazolidin-4-one scaffold is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the thiazolidin-4-one scaffold is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, belongs to this promising class of molecules. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify potential therapeutic candidates.[4][5] However, the data generated from a single primary HTS campaign is often susceptible to false positives and negatives, which can arise from assay-specific artifacts or compound interference.[6][7]

To ensure the integrity of our findings and build a robust data package for hit-to-lead progression, it is imperative to cross-validate the results from the primary screen using an orthogonal assay.[5][8] This guide provides a comprehensive framework for the cross-validation of HTS results for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, assuming its putative role as an enzyme inhibitor. We will compare a primary Fluorescence Polarization (FP) assay with an orthogonal AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) screen.

The objective of this guide is to provide researchers, scientists, and drug development professionals with the experimental details and underlying rationale for a robust cross-validation workflow, ensuring the selection of genuine hit compounds for further development.

Primary Screening Methodology: A Fluorescence Polarization (FP) Based Assay

Fluorescence Polarization (FP) is a homogeneous technique widely used in HTS to study molecular interactions, such as an inhibitor binding to its target enzyme.[9][10][11] The principle lies in the differential rotation of a small fluorescently-labeled molecule (a tracer) in its free versus protein-bound state.[11][12]

  • Free Tracer: Rotates rapidly, leading to depolarization of emitted light and a low FP signal.

  • Bound Tracer: Tumbles slowly with the larger protein, resulting in highly polarized emitted light and a high FP signal.

In a competitive binding assay, an inhibitor compound will displace the fluorescent tracer from the enzyme's active site, causing a decrease in the FP signal. This change in polarization is directly proportional to the inhibitory activity of the compound.

Experimental Protocol: FP-Based Inhibition Assay

Materials:

  • Target Enzyme

  • Fluorescently-labeled Tracer (specific to the enzyme's active site)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and other library compounds

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (at various concentrations) and controls into the 384-well plates.

  • Enzyme Addition: Add 5 µL of the target enzyme solution (at a concentration predetermined to be in the linear range of the assay) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Tracer Addition: Add 5 µL of the fluorescent tracer solution to all wells.

  • Final Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a microplate reader, measuring both parallel and perpendicular fluorescence emission.

Rationale for Method Selection

The FP assay format was chosen for the primary screen due to its numerous advantages in an HTS setting:

  • Homogeneous Format: No wash steps are required, which simplifies automation and reduces variability.[10]

  • Speed and Throughput: The simple add-and-read protocol is highly amenable to rapid screening of large compound libraries.

  • Cost-Effectiveness: FP assays generally require lower concentrations of reagents compared to other methods.

Orthogonal Screening Methodology: AlphaLISA® Assay

To validate the hits identified from the primary FP screen, an orthogonal assay with a different detection technology is crucial. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology is an excellent choice for this purpose.[13][14] It is a bead-based, no-wash immunoassay that measures molecular interactions with high sensitivity.[15][16][17]

The principle of this assay involves two types of beads: Donor and Acceptor beads.[14] In our enzyme inhibition assay:

  • A biotinylated substrate is captured by Streptavidin-coated Donor beads.

  • A specific antibody, recognizing the product of the enzymatic reaction, is conjugated to the Acceptor beads.

  • When the enzyme is active, it converts the substrate to a product, which is then recognized by the antibody on the Acceptor bead, bringing the Donor and Acceptor beads into close proximity (<200 nm).

  • Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[17][18]

An inhibitor, such as N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, will prevent the formation of the product, thus disrupting the bead proximity and leading to a decrease in the AlphaLISA® signal.

Experimental Protocol: AlphaLISA® Inhibition Assay

Materials:

  • Target Enzyme and its biotinylated substrate

  • Product-specific antibody conjugated to AlphaLISA® Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA® Assay Buffer

  • N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide and other hit compounds

  • 384-well, white microplates

Procedure:

  • Compound Plating: Dispense 50 nL of hit compounds and controls into the 384-well plates.

  • Enzyme and Substrate Addition: Add 5 µL of a mixture containing the target enzyme and its biotinylated substrate to all wells.

  • Incubation: Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • Bead Addition: Add 5 µL of a mixture containing the Acceptor and Donor beads to all wells. This step should be performed under subdued light.[14]

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plates on an AlphaLISA®-compatible microplate reader.

Rationale for Method Selection

The AlphaLISA® assay serves as a robust orthogonal method for several reasons:

  • Different Detection Principle: It relies on a chemiluminescent signal generated by bead proximity, which is fundamentally different from the fluorescence polarization measurement of the primary assay. This minimizes the risk of technology-specific artifacts.

  • High Sensitivity and Dynamic Range: AlphaLISA® assays are known for their high signal-to-background ratios, allowing for the detection of subtle inhibitory effects.[13]

  • Reduced Interference: The time-resolved nature of the signal detection minimizes interference from autofluorescent compounds.

Cross-Validation Framework

The core of this guide is the cross-validation workflow, which ensures that the hits identified are genuine modulators of the target enzyme and not artifacts of the primary assay.

Workflow Diagram

CrossValidationWorkflow cluster_primary Primary HTS Campaign cluster_secondary Hit Confirmation & Validation cluster_final Final Outcome p_start Start: Large Compound Library p_screen Primary Screen (FP Assay) p_start->p_screen ~50,000 compounds p_hits Initial Hit Identification p_screen->p_hits Identify compounds with >50% inhibition s_cherrypick Cherry-Pick Hits p_hits->s_cherrypick Top ~500 hits s_dose Dose-Response (FP & AlphaLISA) s_cherrypick->s_dose s_crossval Cross-Validation Analysis s_dose->s_crossval f_confirmed Confirmed Hits s_crossval->f_confirmed Correlated Activity f_false False Positives s_crossval->f_false No Correlation f_next f_confirmed->f_next Advance to Lead Optimization

Caption: Cross-validation workflow from primary screen to confirmed hits.

Statistical Analysis and Data Interpretation

For both assays, the quality of the screen is assessed using the Z'-factor, a statistical parameter that quantifies the separation between the high and low controls.[4][6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4]

Once dose-response curves are generated for the hit compounds in both assays, the half-maximal inhibitory concentration (IC50) values are determined. The correlation between the IC50 values obtained from the FP and AlphaLISA® assays is then assessed. A strong correlation (e.g., a Pearson correlation coefficient > 0.7) provides high confidence that the compounds are true inhibitors of the target enzyme.

Data Presentation

The results of the cross-validation study should be summarized in a clear and concise table, as shown below.

Compound IDPrimary Screen (FP) % InhibitionFP IC50 (µM)Orthogonal Screen (AlphaLISA) IC50 (µM)Correlation Status
N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide 75.2%1.52.1Confirmed Hit
Compound B82.1%0.81.2Confirmed Hit
Compound C65.5%5.2> 50False Positive
Compound D58.9%10.38.9Confirmed Hit

Conclusion

A rigorous cross-validation strategy is non-negotiable in modern drug discovery. By employing a primary FP-based HTS assay and an orthogonal AlphaLISA® screen, we can effectively mitigate the risk of pursuing false positives. This dual-assay approach ensures that the identified hits, such as N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, exhibit genuine and reproducible activity against the target of interest. The framework presented in this guide provides a robust pathway for generating high-quality, reliable data, thereby accelerating the journey from initial hit identification to the development of novel therapeutics.

References

  • Eglen, R. M., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]

  • BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • BellBrook Labs. (2026). How Do You Validate an Assay for High-Throughput Screening?. Available at: [Link]

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Iyer, G. H., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Majumder, S., et al. (2021). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]

  • Zhang, Y., et al. (2023). Development of an AlphaLISA assay for sensitive and accurate detection of influenza B virus. Frontiers in Microbiology. Available at: [Link]

  • Peterson, E. A., et al. (2021). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. Molecules. Available at: [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence Polarization Assays in Small Molecule Screening. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • National Center for Advancing Translational Sciences. (2024). Assay Guidance Workshop for High-Throughput Screening and Lead Discovery. Available at: [Link]

  • BPS Bioscience. (2024). Fluorescence Polarization Assays. YouTube. Available at: [Link]

  • Charnwood Discovery. (n.d.). AlphaLISA. Available at: [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Available at: [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]

  • EU-OPENSCREEN. (n.d.). High-Throughput Screening Quality Control General Guidelines. Available at: [Link]

  • Wang, Y., et al. (2021). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society. Available at: [Link]

  • Keylabs. (2024). Cross-Validation Techniques to Validate Precision. Available at: [Link]

  • Wujec, M., & Paneth, A. (2022). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules. Available at: [Link]

  • Scikit-learn. (n.d.). 3.1. Cross-validation: evaluating estimator performance. Available at: [Link]

  • Siddiqui, N., et al. (2013). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. Available at: [Link]

  • Jain, A. K., et al. (2011). Biological Activities of Thiazolidine - A Review. Semantic Scholar. Available at: [Link]

  • Vicini, P., et al. (2017). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. Future Medicinal Chemistry. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Extraction of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide from Biological Matrices

Introduction: The Bioanalytical Imperative N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (MW: 226.27 g/mol ) is a small molecule of interest in various research contexts[1]. As with any drug candidate or chemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioanalytical Imperative

N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (MW: 226.27 g/mol ) is a small molecule of interest in various research contexts[1]. As with any drug candidate or chemical probe, its efficacy and pharmacokinetic profile can only be understood through accurate quantification in complex biological matrices like plasma, serum, or urine. The central challenge in bioanalysis is not the final detection, which is often accomplished with sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), but the meticulous preparation of the sample[2][3]. Biological fluids are a complex soup of proteins, salts, lipids, and endogenous metabolites that can interfere with analysis, suppress the analyte signal, and compromise the longevity of analytical instrumentation[4][5].

Effective sample preparation is therefore a non-negotiable prerequisite. Its goals are threefold: to remove interfering matrix components, to concentrate the analyte to a detectable level, and to ensure the final extract is compatible with the analytical system. This guide provides an in-depth comparison of the three cornerstone extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—as applied to a representative small molecule, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Method 1: Protein Precipitation (PPT)

Protein Precipitation is often the first method considered due to its simplicity and speed, making it highly suitable for high-throughput screening environments, such as early-stage drug discovery.

Causality and Mechanism

The fundamental principle of PPT is to alter the solvent environment so drastically that proteins, which are marginally soluble under physiological conditions, are forced to denature, aggregate, and fall out of solution. This is typically achieved by adding a large volume (e.g., 3:1 v/v) of a water-miscible organic solvent like acetonitrile or methanol[6]. The organic solvent disrupts the hydration shell around the protein molecules, leading to their precipitation[4]. Acidic agents like trichloroacetic acid (TCA) can also be used, which precipitate proteins by reducing the pH to their isoelectric point, minimizing their net charge and solubility[4][7].

While effective at removing the bulk of proteins, PPT is a crude, non-selective technique. Many other endogenous components, particularly phospholipids, remain in the supernatant along with the analyte, which can lead to significant matrix effects in LC-MS/MS analysis[5].

Experimental Protocol: Acetonitrile Precipitation
  • Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold (4 °C) acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

Workflow Visualization

PPT_Workflow cluster_0 Protein Precipitation Workflow start 1. Sample Aliquot (100 µL Plasma) add_solvent 2. Add Precipitation Solvent (300 µL Acetonitrile + IS) start->add_solvent vortex 3. Vortex (30 seconds) add_solvent->vortex centrifuge 4. Centrifuge (10 min @ >10,000 x g) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: High-level workflow for Protein Precipitation (PPT).

Method 2: Liquid-Liquid Extraction (LLE)

LLE offers a significant step up in selectivity compared to PPT by partitioning the analyte of interest between two immiscible liquid phases. It is a classic and robust technique in bioanalysis[6][8].

Causality and Mechanism

LLE operates on the principle of differential solubility[9]. The target analyte, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, is partitioned from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and is based on the analyte's polarity; common choices include methyl tert-butyl ether (MTBE), ethyl acetate, and dichloromethane[5][8]. LLE provides a cleaner extract than PPT because many polar interferences (salts, sugars) remain in the aqueous phase, while proteins typically precipitate at the liquid-liquid interface[10].

Furthermore, the extraction efficiency can be dramatically enhanced by adjusting the pH of the aqueous phase. For a neutral compound like our target, pH adjustment is less critical. However, for acidic or basic compounds, adjusting the pH to suppress their ionization (pH < pKa for acids, pH > pKa for bases) maximizes their partitioning into the organic phase[5].

Experimental Protocol: MTBE Extraction
  • Pipette 500 µL of the biological sample (e.g., human plasma) into a glass tube.

  • Add the internal standard.

  • Add 2.5 mL of methyl tert-butyl ether (MTBE).

  • Cap the tube and vortex for 2 minutes, or mix by gentle inversion for 10 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to break any emulsion and achieve clear phase separation.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the precipitated protein layer at the interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Workflow Visualization```dot

LLE_Workflow

Caption: High-level workflow for Solid-Phase Extraction (SPE).

Quantitative Performance Comparison

The choice of extraction technique represents a trade-off between speed, cost, and the quality of the final extract. The following table summarizes the expected performance of each method for the analysis of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide from human plasma.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Recovery 85-110% (Apparent)60-90% [11]>90% [12][13]
Recovery RSD <15%<10%<5%
Matrix Effect High (Significant ion suppression)ModerateLow (Minimal ion suppression) [13]
Extract Cleanliness PoorGoodExcellent [13]
Throughput Very HighModerateHigh (with automation) [9]
Solvent Consumption LowHighLow to Moderate [9][12]
Cost per Sample Very LowLowModerate to High
Method Development MinimalModerateHigh
Best For... Early discovery, high-throughput screeningRoutine analysis, moderate sensitivity needsRegulated bioanalysis, high sensitivity, challenging matrices

Expert Recommendation and Conclusion

The optimal extraction technique is dictated by the specific requirements of the assay and the stage of the research or development process.

  • For early-stage discovery and non-regulated pharmacokinetic studies where speed and cost are paramount, Protein Precipitation is a viable choice. Its high throughput allows for rapid screening of many samples, though one must be vigilant for potential inaccuracies caused by matrix effects.[6][14]

  • Liquid-Liquid Extraction serves as an excellent middle ground. It provides substantially cleaner extracts than PPT, mitigating many issues with matrix effects, and can be implemented without the specialized equipment required for SPE.[10] It is a workhorse method for many bioanalytical labs.

  • For late-stage development, clinical trials, and regulated bioanalysis , where the highest data quality, sensitivity, and reproducibility are non-negotiable, Solid-Phase Extraction is the unequivocal gold standard.[12][15] The investment in method development and materials is justified by the production of exceptionally clean extracts, leading to robust and reliable analytical data with minimal matrix interference.[13]

Ultimately, the successful quantification of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide from biological matrices hinges on a well-considered and meticulously executed sample preparation strategy. By understanding the underlying principles and trade-offs of each technique, the researcher can select the most appropriate method to generate data of the required quality and integrity.

References

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Xue, Y. J., et al. (2007). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 486-492. Retrieved from [Link]

  • D'Amore, C., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. Retrieved from [Link]

  • Al, A. S., & Akay, C. (2025). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews, 1, 70-80. Retrieved from [Link]

  • de Moraes, S. L., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Brazilian Journal of Pharmaceutical Sciences, 47(1), 131-139. Retrieved from [Link]

  • Songvut, P., et al. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Molecules, 30(23), 5678. Retrieved from [Link]

  • Lab Manager. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Chang, M. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Agilent Technologies, Inc. Retrieved from [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved from [Link]

  • Andac, S. C. (2017). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. 7th World Congress on Chemistry. Retrieved from [Link]

  • Bylda, C., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-2276. Retrieved from [Link]

  • Mercolini, L., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. International Journal of Molecular Sciences, 23(22), 14339. Retrieved from [Link]

  • Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(7), 789-804. Retrieved from [Link]

  • Biocompare. (2018, September 28). Extracting Small Molecules. Retrieved from [Link]

  • Krishnan, T. R., & Ibraham, I. (1994). Solid-phase extraction technique for the analysis of biological samples. Journal of Pharmaceutical and Biomedical Analysis, 12(3), 287-294. Retrieved from [Link]

  • Kronika Journal. (2016, May 15). Efficient Extraction Techniques for Bioanalysis : A Review of Current Methodologies. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008075380A2 - Process for the preparation of thiazolidine derivatives.
  • Kumar, A., et al. (2023). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Medicinal Chemistry, 14(10), 1957-1976. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural-Activity Relationships of N-Aryl-1,3-Thiazolidine-4-carboxamides

This guide provides an in-depth analysis of the structural-activity relationships (SAR) for the N-aryl-1,3-thiazolidine-4-carboxamide scaffold, with a specific focus on N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structural-activity relationships (SAR) for the N-aryl-1,3-thiazolidine-4-carboxamide scaffold, with a specific focus on N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide as a reference point. The thiazolidinone core is a versatile and privileged structure in medicinal chemistry, known to exhibit a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a clear, objective comparison of how structural modifications to this scaffold influence its biological performance.

Introduction to the Thiazolidinone Scaffold

The 1,3-thiazolidin-4-one ring system is a five-membered heterocycle containing a sulfur atom, a nitrogen atom, and a carbonyl group. Its unique structural and electronic properties make it an attractive scaffold for developing novel therapeutic agents.[2][4] The N-aryl-1,3-thiazolidine-4-carboxamide series incorporates three key regions amenable to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. These regions are:

  • Region A: The N-Aryl Substituent: The phenyl ring directly attached to the thiazolidine nitrogen.

  • Region B: The Thiazolidine Core: The central heterocyclic ring.

  • Region C: The Carboxamide Linker and Beyond: The functional group at the C4 position.

Understanding the SAR of this scaffold is critical for designing next-generation compounds with enhanced potency, selectivity, and reduced toxicity.

Core Molecular Structure and Key Regions for SAR Analysis

The general structure of the N-(phenyl)-1,3-thiazolidine-4-carboxamide scaffold is presented below, highlighting the key regions for modification. Our reference compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, features a fluorine atom at the ortho-position of the N-aryl ring.

Caption: Key pharmacophoric regions of the N-aryl-1,3-thiazolidine-4-carboxamide scaffold.

Comparative SAR Analysis

While specific SAR data for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide is limited in publicly available literature, we can infer its potential activity by comparing data from structurally related N-aryl thiazolidinone derivatives. The following sections analyze the impact of substitutions across various biological activities, primarily focusing on antimicrobial and anticancer effects, which are the most extensively studied for this class.[5][6][7]

The nature and position of substituents on the N-phenyl ring are critical determinants of biological activity.

  • Antimicrobial Activity: Studies on related series have shown that electron-withdrawing groups on the phenyl ring generally enhance antimicrobial potency.[8]

    • Halogens (F, Cl, Br): The presence of a halogen, such as the fluorine in our reference compound, is often favorable. A study on N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamides demonstrated that a 4-fluoro substitution on the phenyl ring at C2 resulted in high activity against Bacillus subtilis.[8] Similarly, a 3-chloro substitution also conferred potent activity.[8] This suggests that the ortho-fluoro substituent in our lead compound is likely a positive contributor to potential antimicrobial effects.

    • Nitro Group (NO2): A nitro group, particularly at the ortho position, has been shown to be highly effective in enhancing the antioxidant activity of thiazolidinone derivatives, which can be linked to antimicrobial mechanisms.[9]

    • Methoxy Group (OCH3): Methoxy groups, being electron-donating, have shown variable effects. In some antioxidant assays, ortho- and para-methoxy substitutions led to highly active compounds.[9][10] However, in a series of human dihydroorotate dehydrogenase (hDHODH) inhibitors, methoxy substitutions decreased activity compared to the unsubstituted analog.[11]

  • Anticancer Activity: The substitution pattern for anticancer activity can be different. For a series of 4-thiazolidinone derivatives, a compound with a 4-chloro substitution was identified as a potent antimicrobial, but its anticancer activity was less pronounced than other analogs.[6][12] This highlights that the optimal substitution pattern is target-dependent.

Table 1: Comparative Activity of N-Aryl Substituted Thiazolidinones

Compound SeriesSubstitution on N-Aryl RingBiological ActivityKey FindingReference
Pyridine-4-carboxamides4-FluoroAntibacterial (B. subtilis)High Activity (MIC: 3.13 µg/ml)[8]
Pyridine-4-carboxamides3-ChloroAntibacterial (B. subtilis)High Activity (MIC: 3.13 µg/ml)[8]
Nitro-L-arginine esters2-NitroAntioxidant (DPPH)Most Active in Series[9]
Nitro-L-arginine esters2-MethoxyAntioxidant (DPPH)High Activity[9][10]
hDHODH Inhibitors2'-MethoxyhDHODH InhibitionDecreased Activity[11]

Modifications to the thiazolidine ring itself, particularly at the C2 and C5 positions, have a profound impact on activity.

  • Substitution at C2: The C2 position is frequently substituted with an aryl group. The nature of this aryl group is a primary driver of activity. For instance, in a series of 2,3-diaryl-1,3-thiazolidin-4-ones, substitutions on the C2-aryl ring were crucial for potent anti-HIV activity.

  • Substitution at C5: The C5 position is often used to introduce a benzylidene moiety via Knoevenagel condensation. These 5-benzylidene derivatives have shown significant potential as anticancer agents.[13] The electronic nature of the substituent on the benzylidene ring dictates the potency.

The carboxamide at C4 is a key feature. While direct SAR comparisons of modifications to this specific linker are scarce, studies on related thiazolidine-4-carboxylic acids show that this position is vital.[14][15] The carboxylic acid group itself, or derivatives like amides and esters, provides a crucial hydrogen bonding point that can interact with biological targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and evaluation of these compounds are essential.

A common route involves a multi-step synthesis starting from an appropriate aniline.

Workflow: Synthesis Protocol

Synthesis_Workflow cluster_synthesis Synthesis of Thiazolidine-4-Carboxylic Acid cluster_carboxamide Carboxamide Formation start 2-Fluoroaniline step1 React with Chloroacetyl Chloride (Amide Formation) start->step1 step2 Cyclize with Sodium Sulfide (Thioether Formation) step1->step2 step3 Intramolecular Cyclization (Forms Thiazolidinone Ring) step2->step3 product1 N-(2-fluorophenyl)thiazolidin-4-one step3->product1 step4 Hydrolyze to Carboxylic Acid (e.g., with NaOH) product1->step4 step5 Couple with Amine (R-NH2) (e.g., using DCC/HOBt) step4->step5 final_product Final Carboxamide Product step5->final_product

Caption: General synthetic workflow for N-aryl-1,3-thiazolidine-4-carboxamides.

Step-by-Step Procedure (Example):

  • Amide Formation: To a solution of 2-fluoroaniline in a suitable solvent (e.g., dichloromethane), add an equimolar amount of chloroacetyl chloride dropwise at 0°C. Stir for 2-4 hours at room temperature.

  • Cyclization: The resulting chloroacetamide is then reacted with a sulfur source, such as thioglycolic acid, in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC) or via a one-pot reaction with an aldehyde and thioglycolic acid to form the thiazolidinone ring.[9][10]

  • Purification: The crude product is purified by recrystallization or column chromatography.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]

The Minimum Inhibitory Concentration (MIC) is determined to quantify antimicrobial potency.

Workflow: MIC Assay

MIC_Workflow start Prepare Stock Solution of Test Compound in DMSO step1 Perform Serial Dilutions in 96-well plate start->step1 step2 Add Standardized Bacterial Inoculum to each well step1->step2 step3 Incubate at 37°C for 18-24 hours step2->step3 step4 Add Resazurin or TTC indicator (Optional, for visual assessment) step3->step4 end Determine MIC: Lowest concentration with no visible bacterial growth step4->end

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation: A stock solution of the test compound is prepared in DMSO. Serial two-fold dilutions are made in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Positive (broth + inoculum) and negative (broth only) controls are included. A standard antibiotic (e.g., ampicillin) is used as a reference.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17]

Conclusion and Future Perspectives

The N-aryl-1,3-thiazolidine-4-carboxamide scaffold is a promising framework for the development of new therapeutic agents. The SAR analysis, synthesized from various studies, indicates that the electronic properties and steric profile of the N-aryl substituent are paramount for biological activity.

  • For Antimicrobial Agents: Electron-withdrawing groups, particularly halogens like fluorine and chlorine, on the N-aryl ring appear to be beneficial.

  • For Anticancer Agents: The optimal substitution pattern may differ, and modifications at the C5 position of the thiazolidinone ring are a promising strategy.

The reference compound, N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, possesses a key structural feature—an ortho-fluoro group—that is frequently associated with enhanced biological activity in related series. Future research should focus on the direct synthesis and comprehensive biological profiling of this specific compound and its close analogs to validate these inferred relationships. Further exploration of substitutions at the C2 and C5 positions of the thiazolidine core, in combination with diverse N-aryl groups, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

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  • Structural Optimization and Structure–Activity Relationship of 4-Thiazolidinone Derivatives as Novel Inhibitors of Human Dihydroorot
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  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI.
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  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.
  • Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

This guide provides essential safety and logistical information for the proper disposal of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As drug development professionals, our commitment to safety extends beyond the...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Assessment and Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[5] Given the toxicological profile of related compounds, it is imperative to manage this substance as hazardous waste to ensure full compliance and safety.[1][2][3] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[6][7][8]

Personal Protective Equipment (PPE)

When handling waste N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, all personnel must wear appropriate PPE to prevent personal contact. The rationale is to create a barrier between the researcher and the potentially hazardous material.

  • Eye Protection : Wear chemical safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[9]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : If handling the compound in a way that could generate dust or aerosols, use a mechanical exhaust or a laboratory fume hood.[9]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Mixing incompatible waste streams is a significant safety hazard and is forbidden.[8] The following step-by-step protocol must be followed.

Step 1: Identify the Waste Stream

Categorize the waste containing N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide:

  • Solid Waste : Unused or expired pure compound, contaminated filter paper, weigh boats, or contaminated PPE.

  • Liquid Waste : Solutions containing the compound, reaction mixtures, and the first rinse from contaminated glassware.[8] Note: The first rinse of any container that held the chemical must be collected as hazardous waste.[8]

  • Contaminated Sharps : Needles, syringes, or scalpel blades contaminated with the compound.

Step 2: Select the Appropriate Waste Container

The container must be compatible with the chemical waste and have a secure, leak-proof closure.[5]

  • For Solids : Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE - High-Density Polyethylene).

  • For Liquids : Use a sturdy, screw-cap bottle. Whenever possible, the original chemical bottle can be repurposed for waste collection, provided the original label is completely defaced and a new waste label is applied.[6] Do not use metal cans for halogenated compounds.

  • For Sharps : Place contaminated sharps directly into a designated, puncture-proof sharps container.

Step 3: Collect the Waste
  • Add waste to the designated container at or near the point of generation, under the control of laboratory personnel.[5]

  • Crucially, keep the waste container closed at all times except when adding waste .[8] This minimizes the release of vapors and prevents spills.

  • Do not mix N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide waste with other incompatible waste streams (e.g., strong oxidizers, acids, or bases).

Waste Container Labeling and Storage

Proper labeling and storage are mandated by regulatory bodies like the EPA and are essential for safety and proper disposal by your institution's Environmental Health & Safety (EHS) office.

Labeling

As soon as you begin collecting waste in a container, it must be labeled. Use a standard hazardous waste tag provided by your institution's EHS department.[10][11] The label must include:

  • The words "HAZARDOUS WASTE" .[11]

  • The full, unabbreviated chemical name: "Waste N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide" . List all constituents and their approximate percentages.

  • The date accumulation started (the day the first drop of waste entered the container).

  • The specific hazard(s) associated with the waste (e.g., "Irritant," "Toxic").

Storage
  • Store labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The SAA must be at or near the point of waste generation and under the control of the lab personnel.

  • Liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[8]

  • Do not store more than 10 gallons of hazardous waste in your lab's SAA.[8]

  • Waste must be removed from the laboratory within twelve months of the accumulation start date under EPA Subpart K regulations for academic laboratories.[13]

Disposal Pathway and Workflow

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste themselves.[6] The final disposal must be managed by your institution's EHS office, which will arrange for pickup by a licensed hazardous waste disposal company.[14][15] The waste will ultimately be transported to an approved treatment, storage, and disposal facility (TSDF).

The following diagram illustrates the complete workflow for the proper disposal of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

G Disposal Workflow for N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide cluster_lab Laboratory Responsibility cluster_ehs Institutional Responsibility (EHS) cluster_vendor External Responsibility A 1. Waste Generation (Solid, Liquid, Sharps) B 2. Characterize as Hazardous Waste (Based on SDS of analogs) A->B C 3. Segregate Waste Stream (Do not mix with other chemicals) B->C D 4. Select Compatible Container (HDPE, Glass, Sharps Container) C->D E 5. Label Container Immediately ('Hazardous Waste', Full Chemical Name, Date) D->E F 6. Store in Satellite Accumulation Area (In secondary containment, closed lid) E->F G 7. Schedule Waste Pickup (Contact EHS Office) F->G H 8. EHS Personnel Collects Waste (From Laboratory SAA) G->H I 9. Transport to Central Accumulation Area H->I J 10. Licensed Disposal Vendor Pickup I->J K 11. Final Disposal (At approved TSDF via incineration or other approved method) J->K

Caption: Disposal workflow from lab generation to final disposal.

Summary of Disposal Procedures

Waste TypeRecommended ContainerKey Labeling InformationDisposal Method
Solid Waste (e.g., powder, contaminated wipes)Sealable, wide-mouth HDPE container"HAZARDOUS WASTE", "Waste N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide", Accumulation Start DateCollection by EHS for licensed disposal.[10][11]
Liquid Waste (e.g., solutions, first rinsate)Leak-proof, screw-cap bottle (glass or compatible plastic)"HAZARDOUS WASTE", "Waste N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide in [Solvent]", All components listed, Accumulation Start DateCollection by EHS for licensed disposal.[10][11]
Contaminated Labware (e.g., glassware)Disposable Labware & Broken Glass boxMust be triple-rinsed (first rinse collected as hazardous waste) before disposal as general waste. If not fully decontaminated, dispose of as solid hazardous waste.[8][16]Varies based on decontamination status.
Contaminated Sharps Puncture-proof sharps container"HAZARDOUS WASTE - SHARPS"Collection by EHS for licensed disposal.[10][16]

References

  • NIH Waste Disposal Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide. National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - General Waste. National Institutes of Health. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Safety data sheet. Thor. [Link]

  • N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide. NextSDS. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Advisory 7.3 - Hazardous/Chemical Waste Disposal. University of Cincinnati. [Link]

  • Procysteine. PubChem - NIH. [Link]

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Handling

A Researcher's Comprehensive Guide to the Safe Handling of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide

This document provides essential safety protocols and logistical guidance for the handling and disposal of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As a novel chemical entity, specific safety data is limited.

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide. As a novel chemical entity, specific safety data is limited. Therefore, this guide is built upon a precautionary principle, drawing from established best practices for handling analogous chemical structures, including fluorinated aromatic compounds, thiazolidine derivatives, and carboxamides. The procedures outlined below are designed to empower researchers to work safely and effectively, minimizing exposure risks and ensuring operational integrity.

Hazard Assessment: Understanding the Risk Profile

A closely related analog, N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide, is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Given the structural similarities, it is prudent to assume that N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide exhibits a similar hazard profile. The presence of the fluorophenyl group also necessitates careful handling to prevent the release of airborne particles, as inhalation of halogenated organic compounds can pose significant health risks.

Table 1: Hazard Profile of Analogous Compounds

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure is to use engineering controls that isolate the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of solid N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide, including weighing and solution preparation, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any airborne particulates.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE strategy is mandatory to prevent dermal and respiratory exposure. The selection of PPE should be based on the specific laboratory activity being performed.

Table 2: Recommended PPE for Laboratory Activities

ActivityRequired PPEEnhanced Precautions
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Glove Selection: Nitrile gloves offer good protection against a wide range of chemicals.[3] Always inspect gloves for any signs of degradation, tears, or punctures before and during use. If contamination occurs, change gloves immediately.[4]

Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For moderate to high-hazard activities, chemical splash goggles and a face shield are necessary to protect against splashes.[3]

Respiratory Protection: For activities with a high potential for aerosol generation, a NIOSH-approved N95 respirator or higher should be used.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for ensuring safety and preventing cross-contamination.

Workflow_for_Handling_Compound cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Clean_Work_Area 5. Clean & Decontaminate Work Area Prepare_Solution->Clean_Work_Area Dispose_Waste 6. Dispose of Waste Clean_Work_Area->Dispose_Waste Doff_PPE 7. Doff PPE Dispose_Waste->Doff_PPE

Caption: Step-by-step workflow for handling N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide.

Protocol for Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in Table 2 for moderate-hazard activities.

  • Perform the weighing procedure within a chemical fume hood or a balance enclosure to contain any airborne particles.

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the solid.

  • Carefully transfer the compound using a clean spatula.

  • After weighing, clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol) to decontaminate the surfaces. Dispose of the wipe in the appropriate chemical waste stream.

Protocol for Preparing Solutions:

  • Ensure all work is conducted within a chemical fume hood.

  • Add the solvent to the vessel containing the weighed compound slowly to avoid splashing.

  • If sonication is required to dissolve the compound, ensure the vessel is securely capped to prevent aerosol generation.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Fluorinated Waste

Fluorinated organic compounds are known for their environmental persistence.[8] Therefore, proper disposal is of utmost importance.

  • Solid Waste: All solid waste contaminated with N-(2-fluorophenyl)-1,3-thiazolidine-4-carboxamide (e.g., weighing paper, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound, as well as solvent rinses of contaminated glassware, must be collected in a labeled hazardous waste container for halogenated organic waste.

  • Disposal Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8] This is due to the high energy required to break the strong carbon-fluorine bond.[9] Do not dispose of this compound down the drain or in regular trash.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents.
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem.
  • Safety data sheet. (2019, November 6).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2026, January 16).
  • Personal safety and protective clothing - FAO.org.
  • N-(3-fluorophenyl)-1,3-thiazolidine-4-carboxamide - NextSDS.
  • N-Ethyl-p-menthane-3-carboxamide - (39711-79-0).
  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, October 7).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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